(4-Bromo-3-methylisoxazol-5-yl)methyl acetate
Description
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Properties
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKSLUGKUUZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate
This guide provides a comprehensive and technically detailed protocol for the synthesis of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3][4] This guide is structured to provide not only a step-by-step synthetic procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] This structural motif is found in numerous pharmaceuticals and agrochemicals due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The target molecule, this compound, is a functionalized isoxazole with potential applications as a building block in the synthesis of more complex molecules. This guide outlines a plausible and robust synthetic route to this compound, starting from commercially available precursors.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: (4-Bromo-3-methylisoxazol-5-yl)methanol
A common method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a suitably substituted alkyne or enolate.[1][2][3] An alternative approach, and the one detailed here, involves the functionalization of a pre-formed isoxazole ring. A plausible precursor for this synthesis is 5-amino-4-bromo-3-methylisoxazole.
Step-by-Step Protocol: Diazotization and Hydroxymethylation
This procedure involves the conversion of the amino group of 5-amino-4-bromo-3-methylisoxazole to a diazonium salt, which is then displaced by a hydroxymethyl group. This is a modification of the Sandmeyer reaction.[6]
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 5-Amino-4-bromo-3-methylisoxazole | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Major Supplier |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | Major Supplier |
| Formaldehyde solution (37% in H₂O) | ACS Reagent | Major Supplier |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent, ≥98% | Major Supplier |
| Diethyl Ether | Anhydrous, ≥99% | Major Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier |
| Deionized Water | High Purity | In-house |
Experimental Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 5-amino-4-bromo-3-methylisoxazole in 100 mL of 2 M sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 4.3 g of sodium nitrite in 20 mL of deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Hydroxymethylation:
-
In a separate beaker, prepare a solution of 1.0 g of copper(II) sulfate pentahydrate in 50 mL of 37% formaldehyde solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the formaldehyde solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (4-Bromo-3-methylisoxazol-5-yl)methanol as a solid.
-
Part 2: Synthesis of this compound
The final step is the esterification of the hydroxymethyl group of the intermediate to form the acetate ester. This is a standard acetylation reaction.
Step-by-Step Protocol: Acetylation
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| (4-Bromo-3-methylisoxazol-5-yl)methanol | As synthesized in Part 1 | - |
| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent, ≥98% | Major Supplier |
| Pyridine | Anhydrous, ≥99.8% | Major Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier |
| 1 M Hydrochloric Acid (HCl) | In-house prep. | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier |
Experimental Procedure:
-
Reaction Setup:
-
Dissolve 5.0 g of (4-Bromo-3-methylisoxazol-5-yl)methanol in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add 5 mL of anhydrous pyridine to the solution.
-
-
Acetylation:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3.0 mL of acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.2 (s, 2H, -CH₂-), ~2.4 (s, 3H, -CH₃), ~2.1 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | Expected peaks for isoxazole ring, methyl groups, methylene, and carbonyl carbon. |
| Mass Spectrometry | m/z: [M+H]⁺ expected at ~234.97 and ~236.97 (due to bromine isotopes) |
Safety Considerations
-
5-Amino-4-bromo-3-methylisoxazole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Formaldehyde: Toxic and carcinogenic.
-
Acetic Anhydride: Corrosive and flammable.
-
Pyridine: Flammable and harmful if swallowed, inhaled, or in contact with skin.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Conclusion
This in-depth technical guide provides a robust and scientifically sound protocol for the synthesis of this compound. By detailing a plausible synthetic route and providing the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable its use as a versatile building block for the creation of novel and potentially bioactive molecules.
References
- The recent progress of isoxazole in medicinal chemistry - Bohrium. (URL: )
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The recent progress of isoxazole in medicinal chemistry - PubMed. (URL: [Link])
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Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
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Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: [Link])
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This compound | C7H8BrNO3 | CID 67814794 - PubChem. (URL: [Link])
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
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- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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- 7. echemi.com [echemi.com]
A Comprehensive Spectroscopic Guide to (4-bromo-3-methylisoxazol-5-yl)methyl acetate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of published experimental spectra, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established spectroscopic principles and data from analogous chemical structures. Furthermore, this guide offers detailed, field-proven protocols for the acquisition and processing of high-quality spectroscopic data for this and similar molecules. The content is structured to provide not only the data but also the causal reasoning behind experimental choices and data interpretation, ensuring a self-validating system of protocols and analysis.
Introduction
This compound, with the chemical formula C₇H₈BrNO₃ and a molecular weight of 234.05 g/mol , is a substituted isoxazole derivative.[1] The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in a variety of compounds with diverse biological activities. The structural elucidation and confirmation of such molecules are paramount in the process of drug discovery and development. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive means to ascertain the chemical structure and purity of a compound.
This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. It is designed to equip researchers with the necessary information to identify and characterize this molecule, and to provide a framework for the spectroscopic analysis of related compounds.
Predicted ¹H NMR Spectroscopic Analysis
Theoretical Principles
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in resonance at lower chemical shifts (upfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule, where n is the number of equivalent neighboring protons.
For this compound, we expect to see three distinct signals corresponding to the three different types of protons: the methyl group on the isoxazole ring, the methylene protons of the methyl acetate moiety, and the methyl protons of the acetate group.
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on typical chemical shifts for similar functional groups.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isoxazole-CH₃ | ~ 2.3 - 2.5 | Singlet | 3H |
| -CH₂- (methylene) | ~ 5.2 - 5.4 | Singlet | 2H |
| Acetate-CH₃ | ~ 2.1 - 2.2 | Singlet | 3H |
Experimental Protocol for ¹H NMR Acquisition
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
NMR Data Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for accurate integration.
-
Number of Scans: 8 - 16 scans for a sample of sufficient concentration.
-
Receiver Gain: Optimize automatically.
-
Temperature: 298 K (25 °C).
-
Data Processing and Interpretation Workflow
The following diagram illustrates the workflow for processing and interpreting the acquired ¹H NMR data.
Caption: Workflow for ¹H NMR data acquisition, processing, and analysis.
Predicted ¹³C NMR Spectroscopic Analysis
Theoretical Principles
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio. The chemical shifts of carbon atoms are sensitive to their electronic environment, with carbons attached to electronegative atoms or involved in multiple bonds appearing at higher chemical shifts.
For this compound, we expect to see seven distinct signals, one for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on known chemical shifts for isoxazole derivatives and acetate esters.[4][5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~ 170 - 172 |
| C3-isoxazole | ~ 160 - 162 |
| C5-isoxazole | ~ 155 - 158 |
| C4-isoxazole (C-Br) | ~ 95 - 100 |
| -CH₂- (methylene) | ~ 58 - 62 |
| Acetate-CH₃ | ~ 20 - 22 |
| Isoxazole-CH₃ | ~ 10 - 12 |
Experimental Protocol for ¹³C NMR Acquisition
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[3][7][8]
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
NMR Data Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
Receiver Gain: Optimize automatically.
-
Temperature: 298 K (25 °C).
-
Infrared (IR) Spectroscopic Analysis
Theoretical Principles
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying the functional groups present in a molecule.
For this compound, we expect to see characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ester, the C=N and C=C stretches of the isoxazole ring, and the C-Br stretch.[9][10]
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ester carbonyl) | 1735 - 1750 | Strong |
| C-O (ester stretch) | 1000 - 1300 | Strong |
| C=N (isoxazole) | ~ 1600 - 1650 | Medium |
| C=C (isoxazole) | ~ 1450 - 1550 | Medium |
| C-H (alkane) | 2850 - 3000 | Medium |
| C-Br | 500 - 600 | Medium-Weak |
Experimental Protocol for IR Spectrum Acquisition
The following is a general protocol for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) method, which is suitable for liquid or solid samples.[11][12][13]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the sample (a single drop for a liquid or a small amount of powder for a solid) onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact with the crystal. Acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Workflow for IR Spectral Analysis
The diagram below outlines the process of acquiring and interpreting an IR spectrum.
Caption: Workflow for IR spectral acquisition and interpretation.
Mass Spectrometric Analysis
Theoretical Principles
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For organic molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are often used to generate the molecular ion with minimal fragmentation. The mass of the molecular ion provides the molecular weight of the compound. Fragmentation patterns, when observed, can provide valuable information about the structure of the molecule.[14][15][16]
For this compound, we expect to see the molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, we also expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.[17][18][19]
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Comments |
| [M+H]⁺ (⁷⁹Br) | 234.97 | Molecular ion with ⁷⁹Br |
| [M+H]⁺ (⁸¹Br) | 236.97 | Molecular ion with ⁸¹Br |
| [M-CH₃CO]⁺ | 192/194 | Loss of the acetyl group |
| [M-OCH₂-]⁺ | 204/206 | Fragmentation within the ester moiety |
| [CH₃CO]⁺ | 43 | Acylium ion |
Experimental Protocol for Mass Spectrum Acquisition
The following is a general protocol for acquiring a mass spectrum using ESI-MS.[14][20][21]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ESI-MS system.
-
-
Instrument Setup:
-
Set up the ESI-MS instrument in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Sample Infusion:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Integrated Spectroscopic Analysis
The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
-
¹H NMR confirms the presence and connectivity of the different proton environments.
-
¹³C NMR provides evidence for the carbon framework of the molecule.
-
IR spectroscopy identifies the key functional groups present.
-
Mass spectrometry determines the molecular weight and provides information about the elemental composition (from the isotopic pattern of bromine).
The following diagram illustrates the logical relationship between the different spectroscopic data in confirming the molecular structure.
Caption: Logical relationship of integrated spectroscopic data for structural confirmation.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for data acquisition. The integration of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust framework for the structural elucidation and characterization of this molecule. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and analysis of novel isoxazole-based compounds.
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TutorChase. What are the common fragments in mass spectrometry for esters?. Available from: [Link]
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Kara, Y. S. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of (4-bromo-3-methylisoxazol-5-yl)methyl acetate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a substituted isoxazole of interest in synthetic chemistry and drug development. This document offers a detailed theoretical prediction of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from related structures. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality ¹H NMR data for this compound. This guide is intended for researchers, chemists, and analytical scientists who require a thorough structural verification and characterization of this and similar heterocyclic molecules.
Introduction: The Structural Significance of this compound
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. The specific substitution pattern of this compound presents a unique analytical challenge and a valuable synthetic intermediate. The molecule, with CAS number 1380089-33-7, combines several key functional groups: a trisubstituted isoxazole core, a bromine atom, a methyl group, and a methyl acetate ester moiety.[1][2][3][4]
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for the structural elucidation of such organic molecules. It provides indispensable information regarding the electronic environment, connectivity, and relative abundance of protons within a molecule. A precise interpretation of the ¹H NMR spectrum is critical for confirming the identity and purity of the synthesized compound, which is a non-negotiable step in any research or development pipeline. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, correlating structural features with observable spectral data.
Theoretical Prediction and Spectral Analysis
The structure of this compound contains three distinct, non-equivalent sets of protons. These are:
-
The protons of the methyl group at position C3 of the isoxazole ring.
-
The methylene (-CH₂-) protons linking the isoxazole C5 to the acetate oxygen.
-
The protons of the terminal methyl group of the acetate moiety.
The absence of any protons directly on the isoxazole ring simplifies the spectrum, as there will be no complex splitting patterns arising from vicinal or long-range H-H couplings involving the heterocyclic core.[5]
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial. c. Vortex the sample until the solid is completely dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Instrument Setup and Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for sharp, symmetrical peaks.
-
Data Acquisition: a. Load a standard ¹H acquisition parameter set. Key parameters should be set as follows for optimal results:
- Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals.
- Relaxation Delay (d1): Set to 2 seconds.
- Acquisition Time (aq): Set to ~4 seconds.
- Number of Scans (ns): Start with 16 scans. This can be increased to improve the signal-to-noise ratio if the sample is dilute. b. Initiate the acquisition.
-
Data Processing and Analysis: a. Once the acquisition is complete, apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum. c. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. d. Apply a baseline correction to ensure the baseline is flat. e. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CHCl₃ at 7.26 ppm can be used as a secondary reference. f. Integrate all signals. Set the integral of one of the well-resolved singlet peaks (e.g., Hc) to a relative value of 3.00. The other integrals should correspond to their expected proton counts (3H and 2H). g. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Section 2.1 to confirm the structure.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, displaying three distinct singlets corresponding to the three unique proton environments. The significant downfield shift of the methylene protons serves as a key diagnostic feature for the 5-substituted acetoxymethyl group on the isoxazole ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra for unambiguous structural confirmation. This guide serves as a practical tool for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds, ensuring a high standard of analytical rigor in their work.
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Boykin, D. W. (1991). ¹⁷O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diaryl-isoxazolines. Magnetic Resonance in Chemistry, 29(4), 374-376. Available at: [Link]
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Patel, R., et al. (2019). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available at: [Link]
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Kumar, A., et al. (2021). Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. RSC Medicinal Chemistry, 12(11), 1909-1919. Available at: [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of (4-bromo-3-methylisoxazol-5-yl)methyl acetate
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The isoxazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Derivatives of this heterocycle are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview of a specific isoxazole derivative, (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a compound that serves as a valuable building block for the synthesis of more complex molecules. The information herein is curated to support research and development efforts by providing detailed data on its properties, characterization, reactivity, and handling.
Section 1: Compound Identification and Structure
Precise identification is the cornerstone of chemical research. This compound is a substituted isoxazole featuring a bromine atom at the 4-position and a methyl acetate group at the 5-position. These functional groups impart specific reactivity and physicochemical characteristics to the molecule.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | [6] |
| CAS Number | 1380089-33-7 | [7] |
| Molecular Formula | C₇H₈BrNO₃ | [6] |
| Molecular Weight | 234.05 g/mol | [6][8] |
| Canonical SMILES | CC1=NOC(=C1Br)COC(=O)C | [6] |
| InChIKey | USGKSLUGKUUZSM-UHFFFAOYSA-N | [6] |
| MDL Number | MFCD24387374 |[9] |
Chemical Structure:
Figure 1: 2D structure of this compound.
Section 2: Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental conditions, influencing solubility, formulation, and reaction kinetics. While some data for this compound is available through computational prediction and supplier databases, a melting point has not been widely reported, suggesting it may be a liquid or a low-melting solid at ambient temperature.[7]
Table 2: Physical and Chemical Property Data
| Property | Value | Source |
|---|---|---|
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Boiling Point | 289.6 ± 35.0 °C at 760 mmHg | [7] |
| Flash Point | 129.0 ± 25.9 °C | [7] |
| XLogP3 (Computed) | 1.2 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 3 |[6] |
Section 3: Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The expected data for this compound are outlined below.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets in a deuterated solvent like CDCl₃:
-
A singlet around δ 2.1-2.3 ppm corresponding to the three protons of the acetate methyl group (-C(=O)CH₃).
-
A singlet around δ 2.3-2.5 ppm for the three protons of the methyl group attached to the isoxazole ring (-C-CH₃).
-
A singlet around δ 5.1-5.3 ppm for the two methylene protons (-CH₂-O-).
-
-
¹³C NMR Spectroscopy: The spectrum should display seven unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure.
-
Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a characteristic molecular ion peak cluster. Due to the presence of bromine, two peaks of nearly equal intensity will appear for the molecular ion ([M]⁺ and [M+2]⁺) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10][11] Common fragmentation patterns for heterocyclic compounds may include the loss of the acetate moiety or the bromine atom.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a prominent, sharp absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch. Additional significant peaks would include C-O stretching vibrations for the ester linkage.
Section 4: Reactivity, Stability, and Handling
Understanding the molecule's reactivity is key to its application in synthesis and its stability during storage.
-
Reactivity: The molecule possesses three primary sites for chemical modification:
-
Ester Group: Susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding alcohol, (4-bromo-3-methylisoxazol-5-yl)methanol.
-
C-Br Bond: The bromine atom on the isoxazole ring is a versatile handle for synthetic transformations. It can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C4 position.
-
Methyl Group: The protons of the methyl group on the isoxazole ring can be acidic and may participate in condensation reactions under strong basic conditions.
-
-
Stability and Storage: Based on supplier recommendations and the nature of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
Caption: Key reactivity sites on the title compound.
Section 5: Comprehensive Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the characterization of the title compound.
Caption: A typical workflow for small molecule characterization.
Protocol 5.1: Melting Point Determination
The melting point provides a quick assessment of a solid compound's purity. A sharp melting range (typically <2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[13]
-
Sample Preparation: Ensure the sample is completely dry. If it is a crystalline solid, pulverize a small amount into a fine powder.
-
Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[14]
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[14]
-
Allow the apparatus to cool, then use a fresh sample for an accurate measurement.
-
Heat rapidly to about 20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol 5.2: NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of a small molecule in solution.[15]
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).[16]
-
Cap the tube and gently invert it several times until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution. This step is crucial for obtaining sharp, well-defined peaks.
-
-
Data Acquisition:
Protocol 5.3: Mass Spectrometry Analysis
This protocol outlines a general procedure for obtaining a mass spectrum, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[18]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
Set up the LC-MS system. The liquid chromatography step separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS.
-
Acquire the data, which will consist of a total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of the eluted compound.
-
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its characteristic bromine isotopic pattern, confirming the molecular weight of the compound.
Section 6: Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its functional groups (halogenated heterocycle, ester) and data from structurally similar chemicals.[19][20][21] The compound should be handled with care, assuming it may be harmful and an irritant.
Table 3: Anticipated Hazard Profile
| Category | Information |
|---|---|
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Caption: Logical workflow for safe chemical handling.
Conclusion
This compound is a well-defined chemical entity with properties that make it a useful intermediate in synthetic and medicinal chemistry. This guide has consolidated its known physical and chemical data, provided robust protocols for its characterization, and outlined its reactivity and safety considerations. By equipping researchers with this detailed information, this document aims to facilitate the effective and safe use of this compound in advancing drug discovery and chemical science.
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Technical Guide to (4-bromo-3-methylisoxazol-5-yl)methyl acetate (CAS 1380089-33-7) and the Broader Significance of the Isoxazole Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive characterization of the chemical entity (4-bromo-3-methylisoxazol-5-yl)methyl acetate, CAS number 1380089-33-7. Due to the limited publicly available data specific to this molecule, this guide establishes a broader, instructive context by delving into the rich and diverse field of isoxazole chemistry and pharmacology. We will explore established synthetic routes for the 3,4,5-trisubstituted isoxazole core, detail essential analytical characterization techniques, and survey the wide-ranging biological activities exhibited by this class of compounds, thereby providing a robust framework for understanding the potential applications and research directions for the title compound.
Introduction to this compound
This compound is a substituted isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. While specific research on the biological activity of CAS 1380089-33-7 is not extensively documented in peer-reviewed literature, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier catalogs and public chemical databases.
| Property | Value | Source |
| CAS Number | 1380089-33-7 | N/A |
| Molecular Formula | C₇H₈BrNO₃ | N/A |
| Molecular Weight | 234.05 g/mol | N/A |
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | N/A |
| SMILES | CC(=O)OCC1=C(Br)C(C)=NO1 | N/A |
Synthesis of the 3,4,5-Trisubstituted Isoxazole Core
The synthesis of 3,4,5-trisubstituted isoxazoles, such as the title compound, can be achieved through various synthetic strategies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern. A prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3]
General Synthetic Workflow: [3+2] Cycloaddition
A general workflow for the synthesis of a 3,4,5-trisubstituted isoxazole is depicted below. This method offers a high degree of flexibility in introducing substituents at the 3, 4, and 5 positions of the isoxazole ring.
Caption: General workflow for the synthesis of 3,4,5-trisubstituted isoxazoles.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a 3,4,5-trisubstituted isoxazole. Note: This is a general procedure and would require optimization for the specific synthesis of this compound.
-
Formation of the Nitrile Oxide (in situ): To a solution of the corresponding aldoxime in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidizing agent such as N-chlorosuccinimide (NCS) or Oxone.[4] The reaction is typically stirred at room temperature until the aldoxime is consumed, which can be monitored by Thin Layer Chromatography (TLC).
-
[3+2] Cycloaddition: To the in situ generated nitrile oxide solution, add the substituted alkyne. The reaction mixture is then stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.
Analytical Characterization
The structural elucidation and purity assessment of isoxazole derivatives are crucial steps in their characterization. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of isoxazole derivatives.[5]
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons in the molecule. For this compound, one would expect to see signals corresponding to the methyl protons on the isoxazole ring, the methylene protons of the CH₂OAc group, and the methyl protons of the acetate group. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For the title compound, distinct signals would be expected for the carbons of the isoxazole ring, the methyl group, the methylene carbon, the carbonyl carbon of the acetate, and the acetate's methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₇H₈BrNO₃, the expected exact mass would be a key confirmatory data point.
-
Fragmentation Pattern: The fragmentation of the isoxazole ring under mass spectrometric conditions can be diagnostic. Cleavage of the N-O bond is a common fragmentation pathway for isoxazoles.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1740 cm⁻¹), the C-O stretches, and the vibrations of the isoxazole ring.
Biological Activities of Isoxazole Derivatives
While specific biological data for this compound is scarce, the isoxazole scaffold is present in a wide array of biologically active molecules.[8] This suggests that the title compound could serve as a valuable building block or possess interesting biological properties itself.
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][10]
Caption: Common anticancer mechanisms of action for isoxazole derivatives.
Antimicrobial Activity
The isoxazole ring is a key component of several antibacterial and antifungal agents. For instance, the antibiotic Cloxacillin contains a 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxamide moiety. The antimicrobial activity of isoxazole derivatives is often attributed to their ability to inhibit essential enzymes in pathogens or disrupt cell wall synthesis.
Anti-inflammatory Activity
Certain isoxazole derivatives exhibit significant anti-inflammatory properties. A notable example is the COX-2 inhibitor Valdecoxib. The anti-inflammatory effects of these compounds are typically mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).
Other Biological Activities
The versatility of the isoxazole scaffold extends to a range of other biological activities, including:
-
Antiviral
-
Anticonvulsant
-
Analgesic
-
Antithrombotic [11]
Conclusion and Future Perspectives
This compound, while not extensively studied, belongs to the important class of isoxazole-containing compounds. The rich chemistry and diverse biological activities of the isoxazole scaffold suggest that this compound could be a valuable tool for chemical biologists and medicinal chemists. Further investigation into its synthesis, derivatization, and biological screening is warranted to unlock its full potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers interested in exploring this and related molecules. The broad spectrum of biological activities associated with the isoxazole core makes it a promising starting point for the development of novel therapeutic agents.
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The Alkyne's Transformation: A Comprehensive Guide to the Synthesis of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores the critical importance of efficient and versatile synthetic routes to access its substituted derivatives.[1][2][3] This in-depth technical guide provides a detailed exploration of the synthesis of substituted isoxazoles, with a primary focus on methodologies originating from alkynes. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to navigate the complexities of isoxazole synthesis.
The Cornerstone of Isoxazole Synthesis: The [3+2] Cycloaddition
The most widely employed and versatile strategy for constructing the isoxazole ring from alkynes is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[4][5] This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile. In the context of isoxazole synthesis from alkynes, the alkyne serves as the dipolarophile, while a nitrile oxide acts as the 1,3-dipole.
The In Situ Generation of Nitrile Oxides: A Key Tactical Consideration
Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[6] Consequently, they are almost invariably generated in situ from more stable precursors. The choice of precursor and the method of generation are critical experimental parameters that directly impact reaction efficiency and product purity.
Common precursors for nitrile oxides include:
-
Aldoximes: Oxidation of aldoximes is a prevalent method for generating nitrile oxides. A variety of oxidizing agents can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[7][8]
-
Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a base, such as triethylamine, provides a clean and efficient route to nitrile oxides.[6]
-
Nitroalkanes: Primary nitroalkanes can be converted to nitrile oxides through dehydration, often facilitated by reagents like phenyl isocyanate or acid chlorides.
The slow addition of the nitrile oxide precursor or the generating reagent to the reaction mixture containing the alkyne is a common strategy to maintain a low concentration of the nitrile oxide, thereby minimizing the formation of the undesired furoxan byproduct.[9]
Mechanistic Insights into the [3+2] Cycloaddition
The regioselectivity of the [3+2] cycloaddition between a nitrile oxide and an alkyne is a crucial aspect, determining the substitution pattern of the resulting isoxazole. For terminal alkynes, two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.
Under thermal conditions, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product. This regiochemical outcome is governed by both steric and electronic factors, as predicted by frontier molecular orbital (FMO) theory.
The following diagram illustrates the general workflow for the synthesis of 3,5-disubstituted isoxazoles via the [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes.
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
The Advent of Metal Catalysis: Enhancing Control and Efficiency
While thermal cycloadditions are effective, the introduction of metal catalysis has revolutionized isoxazole synthesis, offering improved regioselectivity, milder reaction conditions, and broader substrate scope.[10][11]
Copper-Catalyzed Cycloadditions: A Paradigm Shift
Copper(I) catalysis, in particular, has emerged as a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6][12] The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. This catalytic cycle not only accelerates the reaction but also often provides excellent regiocontrol, even with alkynes that might give mixtures of isomers under thermal conditions.
The use of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in the presence of a ligand, is typical. The reaction is generally performed under an inert atmosphere to prevent the oxidation of the active Cu(I) species to the inactive Cu(II) state. The addition of a reducing agent, like sodium ascorbate, can help to maintain the catalytic activity of the copper.[9]
Other Metal Catalysts
While copper is the most prominent, other transition metals, including palladium, gold, and iron, have also been utilized in isoxazole synthesis from alkynes.[10][13] For instance, gold catalysts have been shown to be effective in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[1][12] Iron-mediated cascade reactions of alkynes with iron nitrate have also been reported as a method to construct diverse isoxazole structures.[13]
The following diagram illustrates a typical catalytic cycle for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.
Caption: Catalytic cycle for copper(I)-catalyzed isoxazole synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis of substituted isoxazoles from alkynes.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes[7][8]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol)
-
Methanol/Water (5:1, 5 mL)
Procedure:
-
To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water (5 mL), add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Hydroxyimidoyl Chlorides[6]
Materials:
-
Hydroxyimidoyl chloride (1.5 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hydroxyimidoyl chloride (1.5 equiv), the terminal alkyne (1.0 equiv), and copper(I) iodide (10 mol%).
-
Add anhydrous acetonitrile (5 mL) followed by triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the yield and regioselectivity of the reaction. The following table summarizes typical reaction conditions and outcomes for the synthesis of 3-phenyl-5-(p-tolyl)isoxazole from phenylacetylene and 4-methylbenzaldoxime or its corresponding hydroxyimidoyl chloride.
| Method | Nitrile Oxide Precursor | Catalyst | Base/Oxidant | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Thermal | 4-Methylbenzaldoxime | None | NCS | Dichloromethane | RT | ~75 | [7] |
| Copper-Catalyzed | 4-Methylbenzoyl hydroximoyl chloride | CuI (10 mol%) | Triethylamine | Acetonitrile | RT | >90 | [6] |
Alternative Synthetic Routes from Alkynes
While the [3+2] cycloaddition of nitrile oxides is the dominant strategy, other innovative methods for synthesizing isoxazoles from alkynes have been developed.
Cycloisomerization of α,β-Acetylenic Oximes
The intramolecular cyclization of α,β-acetylenic oximes, often catalyzed by gold or other transition metals, provides an elegant route to substituted isoxazoles.[1][12] This method allows for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting acetylenic oxime.
Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles, such as iodine monochloride (ICl), can lead to the formation of highly substituted 4-iodoisoxazoles.[14] These iodinated isoxazoles can then be further functionalized through various palladium-catalyzed cross-coupling reactions, providing access to a wide array of 3,4,5-trisubstituted isoxazoles.[14]
Conclusion: A Versatile Toolkit for Isoxazole Synthesis
The synthesis of substituted isoxazoles from alkynes is a mature yet continually evolving field. The classical [3+2] cycloaddition of in situ generated nitrile oxides remains a robust and widely applicable method. The advent of metal catalysis, particularly with copper, has significantly enhanced the efficiency and regiocontrol of this transformation. Furthermore, alternative strategies such as cycloisomerization and electrophilic cyclization provide complementary approaches to access diverse isoxazole architectures. By understanding the underlying mechanistic principles and having access to reliable experimental protocols, researchers are well-equipped to design and execute the synthesis of novel isoxazole derivatives for applications in drug discovery and materials science.
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Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(Ⅲ) Nitrate as Nitration and Cyclization Reagent. (n.d.). ResearchGate. Retrieved from [Link]
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Gung, B. W., Brunner, R. G., Jayalath, I. M., & Bradford, K. G. E. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2021(4), M1297. [Link]
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Gung, B. W., Brunner, R. G., Jayalath, I. M., & Bradford, K. G. E. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). In Molbank (Vol. 2021, No. 4, p. M1297). MDPI. [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2018). Molbank, 2018(2), M988. [Link]
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Li, L., Tan, T. D., Zhang, Y. Q., Liu, X., & Ye, L. W. (2017). Recent advances in transition-metal-catalyzed reactions of alkynes with isoxazoles. Organic & Biomolecular Chemistry, 15(40), 8483-8492. [Link]
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Hazarika, P. K., Bhattacharyya, B., Nath, D., & Sarma, D. (2022). Sustainable Synthesis of Isoxazoles and Isoxazolines Directly from Aldehydes via One-Pot Metal-Free Approach Using a Reusable Ionic Liquid [C8DABCO][OH] at Room Temperature. ChemistrySelect, 7(31), e202201993. [Link]
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Zhu, X. Q., Meng, Z. X., & Ye, L. W. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
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Ortiz-Rojano, L., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7351-7359. [Link]
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Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 598. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Iranian Chemical Society, 15(5), 955-981. [Link]
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Ortiz-Rojano, L., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 nanocomposite under ball-milling conditions. RSC Advances, 12(12), 7351-7359. [Link]
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Electrophilic Cyclization for Isoxazole Synthesis: A Technical Guide
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and serve as a versatile synthetic handle. Traditional methods for isoxazole synthesis, such as the reaction of hydroxylamine with 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions, often require harsh conditions or suffer from poor regioselectivity.[2][3] Electrophilic cyclization of unsaturated oximes has emerged as a powerful and mild alternative, offering excellent control over regiochemistry and functional group tolerance.[1][4]
This guide provides an in-depth technical overview of electrophilic cyclization for the synthesis of isoxazoles, focusing on the underlying mechanisms, key experimental parameters, and practical applications for researchers in drug discovery and development.
Mechanistic Principles of Electrophilic Cyclization
The core of this synthetic strategy involves the activation of a carbon-carbon multiple bond (alkyne or alkene) within an oxime substrate by an electrophile (E+). This initial electrophilic attack generates a reactive intermediate, which is then intramolecularly trapped by the nucleophilic oxime oxygen. The subsequent steps to afford the final isoxazole product can vary depending on the substrate and reaction conditions.
The general mechanism for the electrophilic cyclization of an alkynyl oxime is depicted below. The reaction is initiated by the interaction of the electrophile with the alkyne, forming a cyclic halonium-ion-like intermediate. This is followed by an intramolecular nucleophilic attack from the oxime oxygen in a 5-endo-dig fashion, leading to the formation of the isoxazole ring.
Caption: Workflow for the synthesis of highly substituted isoxazoles.
Selenocyclization
Electrophilic selenium reagents, such as phenylselenyl bromide (PhSeBr), can also induce the cyclization of unsaturated oximes to yield 4-(phenylseleno)isoxazoles. [1][2][5][6]These selenyl-substituted isoxazoles are useful intermediates for further synthetic transformations. Recent advancements have also explored electrochemical approaches for the selenocyclization of unsaturated oximes, offering a milder and more sustainable method. [7]
Substrate Synthesis and Scope
The required starting materials, typically 2-alkyn-1-one O-methyl oximes, are generally prepared in a two-step sequence from readily available precursors. [1][2][3][8]
-
Ynone Formation: The alkynyl ketone (ynone) backbone is commonly synthesized via a palladium/copper-catalyzed Sonogashira coupling between a terminal alkyne and an acid chloride. [1][3][8]2. Oxime Formation: The ynone is then condensed with methoxylamine hydrochloride in the presence of a mild base to afford the O-methyl oxime. [1][2][8]It is crucial to control the reaction conditions to favor the formation of the desired Z-isomer. In cases where a mixture of E and Z isomers is obtained, chromatographic separation is necessary. [8] This synthetic approach tolerates a wide variety of functional groups on both the R¹ and R² substituents of the alkynyl oxime, including aromatic, heteroaromatic, and aliphatic moieties. [8]Even sterically hindered substrates have been shown to cyclize efficiently. [8]
Experimental Protocols
General Procedure for ICl-Mediated Cyclization of a 2-Alkyn-1-one O-methyl oxime
Materials:
-
2-Alkyn-1-one O-methyl oxime (1.0 equiv)
-
Iodine monochloride (1.0 M solution in CH₂Cl₂, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 2-alkyn-1-one O-methyl oxime in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the ICl solution dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodoisoxazole.
Self-Validation: The success of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Comparative Data for Electrophilic Cyclization
| Entry | Starting Oxime (R¹, R²) | Electrophile | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ph, Ph | ICl | CH₂Cl₂ | 1 | 95 | [8] |
| 2 | Ph, Ph | I₂ | CH₃CN | 4 | 85 | [2] |
| 3 | Ph, Ph | Br₂ | CH₂Cl₂ | 1 | 92 | [1] |
| 4 | Ph, Ph | PhSeBr | CH₂Cl₂ | 2 | 88 | [1] |
| 5 | 4-MeO-C₆H₄, Ph | ICl | CH₂Cl₂ | 1.5 | 93 | [8] |
| 6 | t-Bu, Ph | ICl | CH₂Cl₂ | 3 | 85 | [8] |
| 7 | 2-Thienyl, Ph | ICl | CH₂Cl₂ | 2 | 89 | [8] |
Applications in Drug Discovery: Synthesis of Valdecoxib
The utility of this methodology in pharmaceutical development is exemplified by its application in an efficient synthesis of Valdecoxib, a potent and selective COX-2 inhibitor. [8]The key step involves the ICl-mediated cyclization of the corresponding 2-alkyn-1-one O-methyl oxime to form the 4-iodoisoxazole core, which is then elaborated through a Suzuki coupling to introduce the second aromatic ring. [8]
Conclusion
Electrophilic cyclization of unsaturated oximes represents a highly efficient, versatile, and regioselective method for the synthesis of substituted isoxazoles. The mild reaction conditions, broad substrate scope, and the ability to introduce a handle for further functionalization make this a valuable tool for medicinal chemists and researchers in drug development. The continued exploration of new electrophilic reagents and catalytic systems promises to further expand the utility of this powerful transformation.
References
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Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
-
American Chemical Society. (2016). Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. [Link]
-
Waldo, J. P., & Larock, R. C. (2009). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]
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ResearchGate. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]
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ACS Figshare. (2016). Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of isoxazoles via electrophilic cyclization. PubMed. [Link]
-
Gomollón-Gómez, D., et al. (2020). Continuous Flow Electroselenocyclization of Allylamides and Unsaturated Oximes to Selenofunctionalized Oxazolines and Isoxazolines. Molecules, 25(12), 2879. [Link]
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IUPAC name (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate
An In-depth Technical Guide to (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate, a halogenated isoxazole derivative with potential applications in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established privileged structure in therapeutic agent design, known to exhibit a wide array of biological activities.[1][2] This document details the synthetic pathway to (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate, its physicochemical properties, and a discussion of its potential as a versatile building block for the development of novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic considerations for its synthesis and functionalization.
Physicochemical Properties
(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate is a small molecule featuring a bromine-substituted 3-methyl-isoxazole core, with a methyl acetate group at the 5-position.[2] The presence of the bromine atom and the ester functional group makes it an attractive intermediate for further chemical modifications. Key computed physicochemical properties are summarized in the table below.[2]
| Property | Value | Source |
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | PubChem[2] |
| Molecular Formula | C₇H₈BrNO₃ | PubChem[2] |
| Molecular Weight | 234.05 g/mol | PubChem[2] |
| CAS Number | 1380089-33-7 | PubChem[2] |
| XLogP3 | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Exact Mass | 232.96876 Da | PubChem[2] |
| Monoisotopic Mass | 232.96876 Da | PubChem[2] |
Synthesis and Mechanism
The synthesis of (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate can be conceptualized as a two-step process: the bromination of a precursor alcohol, followed by its acetylation. This approach allows for the strategic introduction of the bromine atom onto the isoxazole ring, a key functional handle for subsequent cross-coupling reactions.
Synthesis of the Precursor: (4-bromo-3-methylisoxazol-5-yl)methanol
The synthesis of the key intermediate, (4-bromo-3-methylisoxazol-5-yl)methanol, involves the direct bromination of 3-methyl-5-(hydroxymethyl)isoxazole.[1] The isoxazole ring is susceptible to electrophilic substitution, and the position of bromination is directed by the existing substituents.
Caption: Synthetic scheme for the bromination of 3-methyl-5-(hydroxymethyl)isoxazole.
Experimental Protocol: Synthesis of (4-bromo-3-methylisoxazol-5-yl)methanol
This protocol is based on the general method for the bromination of isoxazole derivatives.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methyl-5-(hydroxymethyl)isoxazole (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Bromination: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of bromine (1 equivalent) in dichloromethane dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (4-bromo-3-methylisoxazol-5-yl)methanol.
Acetylation to (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate
The final step is the acetylation of the hydroxyl group of the precursor. This is a standard esterification reaction that can be achieved using various acetylating agents.
Caption: Acetylation of the precursor alcohol to the final product.
Experimental Protocol: Synthesis of (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate
-
Reaction Setup: In a round-bottom flask, dissolve (4-bromo-3-methylisoxazol-5-yl)methanol (1 equivalent) in pyridine.
-
Acetylation: Cool the solution to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude acetate can be purified by flash chromatography to yield the final product.
Structural Characterization
Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~5.2 | s | 2H | -CH₂-O- | |
| ~2.3 | s | 3H | Isoxazole-CH₃ | |
| ~2.1 | s | 3H | Acetate-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~170 | C=O (acetate) | |
| ~165 | C5 (isoxazole) | |
| ~158 | C3 (isoxazole) | |
| ~100 | C4 (isoxazole) | |
| ~60 | -CH₂-O- | |
| ~21 | Acetate-CH₃ | |
| ~11 | Isoxazole-CH₃ |
Note: These are predicted values and should be confirmed by experimental data.
Chemical Reactivity and Potential for Further Functionalization
The bromine atom on the isoxazole ring of (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate is a key feature that allows for a wide range of subsequent chemical transformations. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents. This versatility makes the title compound a valuable building block for creating libraries of novel isoxazole derivatives for biological screening.
Review of the Biological Potential of the Isoxazole Scaffold
The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for other functional groups.[3] Isoxazole derivatives have been reported to possess a broad spectrum of biological activities, including:
-
Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
-
Antibacterial and Antifungal Activity: The isoxazole nucleus is a key component in several antimicrobial agents.[2]
-
Anti-inflammatory Activity: Isoxazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[3]
-
Antiviral and Anticonvulsant Properties: The versatility of the isoxazole scaffold has also led to the discovery of compounds with antiviral and central nervous system activities.[5]
Given this broad range of activities, (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate represents a promising starting point for the synthesis of new chemical entities with potential therapeutic applications.
Conclusion
(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate is a versatile and synthetically accessible isoxazole derivative. Its strategic placement of a bromine atom and an ester functional group provides ample opportunities for further chemical elaboration. This technical guide has outlined a practical synthetic route and highlighted the potential of this compound as a building block in the design and development of novel, biologically active molecules. Further investigation into the biological profile of derivatives synthesized from this intermediate is warranted and could lead to the discovery of new therapeutic agents.
References
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PubChem. (4-Bromo-3-methylisoxazol-5-yl)methyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Chikkula, K. V., et al. A review of isoxazole biological activity and present synthetic techniques.
- Kumar, M., et al. A review of isoxazole biological activity and present synthetic techniques.
- Tirlapur, V., et al. (2010). Synthesis and antimicrobial activity of some new 3,5-diaryl isoxazoles. E-Journal of Chemistry, 7(4), 1269-1274.
- Demir, B., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic Chemistry, 94, 103444.
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Biologically active isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to (4-Bromo-3-methylisoxazol-5-yl)methyl acetate: Properties, Synthesis, and Applications in Modern Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, (4-Bromo-3-methylisoxazol-5-yl)methyl acetate. We will delve into its physicochemical properties, provide a robust synthesis protocol with mechanistic insights, and explore its strategic application as a versatile building block in the synthesis of complex molecular architectures for drug discovery.
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4][5] this compound emerges as a particularly valuable intermediate, offering multiple functional "handles" for synthetic elaboration, thereby enabling the rapid generation of diverse compound libraries.
Physicochemical and Structural Profile
This compound is a well-characterized organic compound. Its key identifiers and properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | [6] |
| CAS Number | 1380089-33-7 | ChemUniverse, PubChem |
| Molecular Formula | C₇H₈BrNO₃ | PubChem[6] |
| Molecular Weight | 234.05 g/mol | PubChem[6] |
| Exact Mass | 232.96876 Da | PubChem[6] |
| Density | 1.6 ± 0.1 g/cm³ | Shanghai Aladdin |
| Boiling Point | 289.6 ± 35.0 °C at 760 mmHg | Shanghai Aladdin |
| Flash Point | 129.0 ± 25.9 °C | Shanghai Aladdin |
| SMILES | CC(=O)OCC1=C(Br)C(C)=NO1 | PubChem[6] |
Chemical Structure:
Figure 1. 2D Structure of this compound.
Synthesis and Characterization: A Validated Protocol
The most direct and reliable synthesis of the title compound involves the esterification of its corresponding alcohol, (4-Bromo-3-methylisoxazol-5-yl)methanol. This approach is efficient and allows for high-purity production.
Expert Rationale
The choice of acetic anhydride as the acetylating agent provides a high-energy, readily available source of the acetyl group. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is employed not only to catalyze the reaction but, more critically, to act as a scavenger for the acetic acid byproduct. This prevents potential side reactions and drives the equilibrium towards the product. The workup procedure is designed to systematically remove unreacted starting materials, the catalyst, and byproducts, ensuring a clean crude product for final purification.
Detailed Synthesis Protocol
-
Preparation: To a solution of (4-Bromo-3-methylisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Reaction: Add acetic anhydride (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient). The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the standards required for subsequent reactions. This analytical validation is a critical component of a self-validating protocol.
Synthesis Workflow Diagram
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-Isoxazoles
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to act as a bioisostere.[1] The functionalization of the isoxazole ring is therefore of critical importance for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[2][3] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 4-bromo-isoxazoles with various organoboron reagents. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, offer step-by-step experimental procedures, and provide insights into troubleshooting common challenges.
Introduction: The Strategic Importance of 4-Aryl-Isoxazoles
The 4-aryl-isoxazole framework is a core component of numerous pharmacologically active molecules. A notable example is the COX-2 inhibitor Valdecoxib, which features a 3-phenyl-4-(4-sulfonamidophenyl)isoxazole structure.[4] The Suzuki-Miyaura reaction provides a direct and efficient pathway to forge the crucial C4-aryl bond, enabling the rapid synthesis of compound libraries for lead optimization and structure-activity relationship (SAR) studies.[4][5] Compared to other positions on the isoxazole ring, the C4 position offers a distinct vector for substitution, influencing the overall shape, polarity, and biological interactions of the molecule. The coupling of 4-bromo-isoxazoles, which are readily accessible precursors, is a key strategic transformation for researchers in medicinal and synthetic chemistry.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a well-defined palladium-catalyzed cycle.[6][7] While the general mechanism is widely accepted, the specific nature of the catalyst, ligands, and substrates can influence the efficiency of each step. The cycle involves the alternation of the palladium center between the Pd(0) and Pd(II) oxidation states.[8]
The three fundamental steps are:
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the 4-bromo-isoxazole. This step forms a square planar Pd(II) intermediate. The reactivity of the C-Br bond is crucial; electron-withdrawing groups on the isoxazole ring can facilitate this step.[8][9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-BY₂(OR)).[10][11] The choice of base and solvent is critical for the efficiency of transmetalation.[12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners (the isoxazolyl and aryl groups) from the Pd(II) complex. This forms the desired C-C bond of the 4-aryl-isoxazole product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]
Below is a visualization of the catalytic cycle.
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Application Note: Strategic Deprotection of (4-bromo-3-methylisoxazol-5-yl)methyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the isoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1] The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics. Protecting groups play a crucial role in multistep syntheses, enabling chemists to selectively mask and unmask reactive sites. The acetate group is a commonly employed protecting group for hydroxyl functionalities due to its ease of installation and general stability. However, its efficient and selective removal, or deprotection, is a critical step that requires careful consideration of the substrate's overall chemical stability.
This application note provides a detailed guide for the deprotection of the acetate group on (4-bromo-3-methylisoxazol-5-yl)methyl acetate to yield (4-bromo-3-methylisoxazol-5-yl)methanol. We will delve into the mechanistic underpinnings of suitable deprotection strategies, present validated experimental protocols, and offer insights into reaction monitoring and troubleshooting. The primary focus will be on base-catalyzed hydrolysis (saponification), a robust and widely used method for ester cleavage.[2][3][4][5]
Chemical Principles and Mechanistic Considerations
The deprotection of an acetate ester is most commonly achieved through hydrolysis, a reaction that can be catalyzed by either acid or base, or mediated by enzymes.[6] For the substrate , this compound, base-catalyzed hydrolysis presents a highly effective and predictable method.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions.[2][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3] Subsequently, the intermediate collapses, expelling the alkoxide as a leaving group and reforming the carbonyl group to yield a carboxylic acid.[4] In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the alkoxide is protonated by a solvent molecule to yield the desired alcohol. This final acid-base step is irreversible and drives the reaction to completion.[7]
A critical consideration for this specific substrate is the stability of the isoxazole ring and the carbon-bromine bond under basic conditions. While isoxazoles are generally stable, harsh basic conditions, particularly at elevated temperatures, can potentially lead to ring-opening.[8] Similarly, the C-Br bond on the aromatic isoxazole ring is generally stable to nucleophilic attack under these conditions, but prolonged reaction times or excessive temperatures should be avoided to minimize the risk of side reactions. Therefore, the choice of base and reaction conditions is crucial for a successful deprotection. Lithium hydroxide (LiOH) is often a preferred base for saponification in laboratory settings, frequently used in a mixture of tetrahydrofuran (THF) and water.[2][9][10]
Recommended Protocol: Base-Catalyzed Deprotection using Lithium Hydroxide
This protocol outlines the hydrolysis of this compound using lithium hydroxide.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), ACS grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), ACS grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate for TLC and column chromatography
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature. The use of a slight excess of base ensures the reaction goes to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12][13][14]
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[12][13]
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product, being more polar, will have a lower Rf value than the starting acetate.
-
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous residue and then carefully acidify the mixture to a pH of ~5-6 with 1 M HCl. This step protonates the carboxylate byproduct and any unreacted hydroxide.[3][7]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | High reactivity and good solubility in THF/water mixtures.[9][10] |
| Solvent System | THF/Water | Co-solvent system to dissolve both the organic substrate and the inorganic base.[9][18] |
| Stoichiometry | 1.5 - 2.0 eq. of LiOH | Ensures complete consumption of the starting material.[4] |
| Temperature | Room Temperature | Mild conditions to prevent potential degradation of the isoxazole ring.[8] |
| Monitoring | Thin Layer Chromatography (TLC) | A rapid and effective method to track reaction progress.[11][12] |
| Work-up | Acidic quench (1M HCl) | Neutralizes excess base and protonates the acetate byproduct.[7] |
| Purification | Flash Column Chromatography | To isolate the pure alcohol product from byproducts and impurities. |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Add an additional portion of LiOH and continue stirring. If the reaction is stalled, gentle heating (e.g., 40 °C) can be considered, but monitor carefully for byproduct formation. |
| Formation of Impurities | Degradation of the isoxazole ring or C-Br bond cleavage due to harsh conditions. | Ensure the reaction is run at room temperature. If impurities are still observed, consider using a milder base such as potassium carbonate in methanol/water, although this may require longer reaction times. |
| Low Yield after Work-up | Incomplete extraction of the product. | Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The product alcohol is more polar than the starting material and may have some water solubility. |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
Conclusion
The deprotection of the acetate group from this compound is a straightforward yet critical transformation. The presented protocol utilizing lithium hydroxide in a THF/water solvent system offers a reliable and high-yielding method for this conversion. Careful monitoring of the reaction and adherence to the outlined work-up and purification procedures will ensure the successful synthesis of the desired (4-bromo-3-methylisoxazol-5-yl)methanol, a valuable intermediate for further synthetic elaborations in drug discovery programs.
References
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
Organic Chemistry Tutor. Saponification of Esters. [Link]
-
JoVE. (2025, May 22). Esters to Carboxylic Acids: Saponification. [Link]
-
Wikipedia. Saponification. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
National Center for Biotechnology Information. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646–13655. [Link]
-
Chemical & Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. [Link]
-
National Center for Biotechnology Information. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
ResearchGate. (2009). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Letters in Organic Chemistry, 6(5), 414-417. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]
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Application Notes and Protocols for (4-bromo-3-methylisoxazol-5-yl)methyl acetate in Medicinal Chemistry
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a versatile scaffold in drug design. Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The integration of an isoxazole moiety can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability.[4][5] This document provides detailed application notes and protocols for the use of a specific, functionalized isoxazole, (4-bromo-3-methylisoxazol-5-yl)methyl acetate , as a strategic building block in drug discovery campaigns.
Compound Profile: this compound
This compound is a trifunctionalized isoxazole, offering multiple reaction handles for chemical diversification. The bromine atom at the 4-position, the methyl group at the 3-position, and the methyl acetate group at the 5-position each provide distinct opportunities for synthetic manipulation.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₃ | [6] |
| Molecular Weight | 234.05 g/mol | [6] |
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | [6] |
| CAS Number | 1380089-33-7 | [6] |
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of substituted isoxazoles can be achieved through various established methods.[7] A common and effective route is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[8] For the target compound, a plausible synthetic route would involve the cycloaddition of acetonitrile oxide (generated in situ from acetaldoxime) with a suitably substituted bromo-alkyne, followed by functional group manipulation.
Below is a generalized workflow for the synthesis of a 3,4,5-trisubstituted isoxazole, which can be adapted for the specific target compound.
Caption: Generalized synthetic workflow for isoxazole formation.
Application in Medicinal Chemistry: A Versatile Synthetic Intermediate
The true value of this compound lies in its potential as a versatile building block for creating libraries of more complex molecules for biological screening. The bromo and acetate functionalities serve as key anchor points for diversification.
Protocol 1: Suzuki Cross-Coupling at the C4-Position
The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which is a common strategy for exploring structure-activity relationships (SAR).
Objective: To synthesize a library of 4-aryl-3-methyl-5-(hydroxymethyl)isoxazoles.
Workflow Diagram:
Caption: Workflow for Suzuki coupling and deprotection.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-isoxazole intermediate.
-
Deacetylation: Dissolve the purified intermediate in a mixture of THF and water. Add lithium hydroxide (1.5 eq.) and stir at room temperature.
-
Final Purification: Once the reaction is complete, neutralize with dilute HCl, extract with ethyl acetate, and purify as described in step 5 to obtain the final alcohol product.
Causality and Trustworthiness: The use of a palladium catalyst is crucial for activating the C-Br bond. The base is required to facilitate the transmetalation step in the catalytic cycle. Degassing the solvent is critical to prevent oxidation of the phosphine ligands and deactivation of the catalyst. The two-step process (coupling then hydrolysis) ensures a clean conversion and simplifies purification.
Protocol 2: Nucleophilic Substitution of the Acetate Group
The methyl acetate group at the C5 position can be hydrolyzed to the corresponding alcohol, which can then be converted to a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution. Alternatively, the acetate can be directly displaced under certain conditions. This allows for the introduction of various linkers or pharmacophores.
Objective: To introduce a primary amine via a two-step hydrolysis and substitution sequence.
Step-by-Step Protocol:
-
Hydrolysis: Following the deacetylation procedure in Protocol 1 (steps 6-7), obtain (4-bromo-3-methylisoxazol-5-yl)methanol.
-
Activation: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere. Cool to 0 °C and add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.) dropwise.
-
Mesylate Formation: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC. Upon completion, wash with cold water, brine, and dry the organic layer. The crude mesylate is often used directly in the next step.
-
Nucleophilic Substitution: Dissolve the crude mesylate in a polar aprotic solvent like DMF. Add sodium azide (3.0 eq.) and heat the mixture to 60-80 °C.
-
Azide Formation: Monitor the reaction for the formation of the azide intermediate. After completion, cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography.
-
Reduction to Amine: Dissolve the purified azide in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced.
-
Final Product: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired amine, (4-bromo-3-methylisoxazol-5-yl)methanamine.
Expertise and Rationale: This multi-step approach is standard in medicinal chemistry for converting an alcohol to a primary amine. The mesylate is an excellent leaving group, facilitating the SN2 reaction with the azide nucleophile. The Staudinger reaction or catalytic hydrogenation are reliable methods for the subsequent reduction of the azide to the amine without affecting the bromo-isoxazole core.
Potential Therapeutic Applications and Screening Strategies
Given the broad biological activities of isoxazole derivatives, compounds synthesized from this building block could be screened against a variety of targets.[9][10]
-
Anticancer: Many isoxazole-containing molecules exhibit cytotoxic effects against cancer cell lines.[5][10] Derivatives could be screened in assays measuring cell proliferation (e.g., MTT assay) or apoptosis.
-
Anti-inflammatory: The isoxazole scaffold is present in COX-2 inhibitors like valdecoxib.[3] New analogs could be tested in enzyme inhibition assays for COX-1/COX-2 or in cellular assays measuring inflammatory cytokine production.
-
Antimicrobial: The presence of a halogenated heterocyclic core is a common feature in antimicrobial agents.[9] Synthesized compounds can be evaluated for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Conclusion
This compound is a strategically valuable, yet underexplored, building block for medicinal chemistry. Its trifunctional nature allows for precise and divergent synthesis of novel compound libraries. The protocols outlined above provide a robust framework for leveraging its reactivity to explore new chemical space and potentially discover novel therapeutic agents.
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The Isoxazole Scaffold: A Cornerstone for the Synthesis of Bioactive Molecules
Introduction: The Privileged Isoxazole Motif in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique electronic and structural properties, including the ability to participate in hydrogen bonding and π-stacking interactions, make it a highly versatile building block for the development of novel therapeutic agents.[3] The isoxazole moiety is a key constituent in a range of FDA-approved drugs, demonstrating its clinical significance across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer treatments.[4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of bioactive molecules from isoxazole precursors, with a focus on robust and reproducible protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Core Synthetic Strategy: The [3+2] Cycloaddition of Nitrile Oxides
The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[6][7] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form an isoxazole or isoxazoline ring, respectively.[6] The concerted, pericyclic mechanism of this reaction generally leads to high regioselectivity and yields.[7]
A critical aspect of this synthetic strategy is the in situ generation of the nitrile oxide, which is a transient and reactive species.[8] Several methods have been developed for this purpose, with the oxidation of aldoximes being one of the most common and practical approaches.[8][9]
Diagram of the General [3+2] Cycloaddition Workflow
Caption: General workflow for isoxazole synthesis.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of bioactive isoxazole derivatives. The methodologies are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Synthesis of Aldoxime Precursors from Aromatic Aldehydes
The synthesis of the aldoxime is the crucial first step in generating the nitrile oxide precursor. This protocol provides a reliable method for the preparation of aldoximes from readily available aromatic aldehydes.
Rationale for Experimental Choices:
-
Hydroxylamine Hydrochloride: This is a stable and commercially available source of hydroxylamine.
-
Sodium Hydroxide: A base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile.
-
Ethanol/Water Solvent System: This mixture provides good solubility for both the organic aldehyde and the inorganic hydroxylamine salt, facilitating a homogenous reaction.
Experimental Protocol:
-
Dissolution of Base and Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in water. To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir until fully dissolved.
-
Addition of Aldehyde: Dissolve the aromatic aldehyde (1.0 equivalent) in ethanol and add it dropwise to the aqueous hydroxylamine solution at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the aldehyde spot and the appearance of a more polar oxime spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, reduce the ethanol volume under vacuum. The product will often precipitate from the aqueous solution. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldoxime.
-
Purification: The crude aldoxime can often be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent (e.g., ethanol/water or hexane/ethyl acetate) will yield the pure product.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition
This protocol details a one-pot synthesis of 3,5-disubstituted isoxazoles from an aromatic aldehyde and a terminal alkyne, proceeding through the in situ generation of a nitrile oxide from the corresponding aldoxime.
Rationale for Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is an effective and readily available oxidizing agent for the conversion of aldoximes to hydroxamoyl chlorides, which are immediate precursors to nitrile oxides.
-
Triethylamine (TEA): A non-nucleophilic base used to facilitate the elimination of HCl from the hydroxamoyl chloride, generating the nitrile oxide in situ.
-
One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of the intermediate aldoxime and nitrile oxide.
Experimental Protocol:
-
Aldoxime Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF). Add triethylamine (1.2 equivalents) dropwise at room temperature and stir for 1-2 hours until aldoxime formation is complete (monitor by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture containing the in situ formed aldoxime, add N-chlorosuccinimide (1.1 equivalents) in portions at 0 °C. After stirring for 30 minutes, add the terminal alkyne (1.0 equivalent) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the isoxazole product by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[10] The pure 3,5-disubstituted isoxazole is typically a crystalline solid.
-
Characterization: Confirm the structure of the purified isoxazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11] The characteristic singlet for the H-4 proton of the isoxazole ring typically appears between δ 6.0 and 7.0 ppm in the ¹H NMR spectrum.
Safety Precautions:
-
Nitrile oxides and their precursors can be unstable and potentially explosive, especially in concentrated form. It is crucial to generate them in situ and use them immediately in the subsequent reaction.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[12]
Bioactive Isoxazoles in Anticancer Drug Discovery
A significant area of application for isoxazole-based molecules is in the development of novel anticancer agents.[4][13] Many isoxazole derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[14] One of the key mechanisms of action for these compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[15]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[15] Its aberrant activation is a common feature in many types of cancer. Isoxazole-containing compounds have been designed to inhibit key kinases in this pathway, such as PI3K and Akt, thereby inducing apoptosis and inhibiting tumor growth.[4]
Diagram of PI3K/Akt Pathway Inhibition by a Bioactive Isoxazole
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data on Bioactive Isoxazoles
The following table summarizes the biological activity of representative isoxazole-containing compounds, highlighting their potential as therapeutic agents.
| Compound ID | Target | Bioactivity (IC₅₀) | Cancer Cell Line | Reference |
| Valdecoxib | COX-2 | 0.005 µM | - | [1] |
| Compound 2d | - | 15.48 µg/mL | HeLa (Cervical) | [2] |
| Compound 2e | - | 23 µg/mL | Hep3B (Liver) | [2] |
| Isoxazole-Curcumin Hybrid | - | - | Various | [14] |
| NVP-AUY922 | HSP90 | - | Human Lung and Breast | [14] |
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic methodologies outlined in this guide, particularly the robust and versatile [3+2] cycloaddition, provide a clear pathway for the generation of diverse isoxazole libraries. As our understanding of the molecular drivers of disease deepens, the rational design and synthesis of isoxazole-based compounds targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics. The ongoing exploration of green and efficient synthetic methods, such as ultrasound-assisted synthesis, will further enhance the accessibility and sustainability of these valuable compounds.[16]
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Selected examples of bioactive isoxazoles: A, B and C, 3,4,5-isoxazole.... ResearchGate. Available at: [Link]
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Application Notes & Protocols: Intramolecular Nitrile Oxide Cycloaddition (INOC) for the Synthesis of Fused Isoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, a powerful and versatile strategy for the synthesis of fused isoxazole scaffolds. These heterocyclic motifs are of paramount importance in medicinal chemistry and natural product synthesis due to their wide-ranging biological activities.[1][2] This document details the underlying mechanisms, provides field-proven experimental protocols, and discusses applications to empower researchers in leveraging this reaction for novel molecular design and discovery.
Core Principles: Mechanism of the INOC Reaction
The intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne is the cornerstone of this methodology, providing a highly efficient route to complex polycyclic systems.[3][4] The reaction proceeds via a two-stage process: the in situ generation of a highly reactive nitrile oxide intermediate, followed by its rapid intramolecular trapping by a tethered dipolarophile (an alkene or alkyne).
1.1. In Situ Generation of the Nitrile Oxide Intermediate
The transient nature of nitrile oxides necessitates their generation in the presence of the dipolarophile to prevent unwanted dimerization into furoxans.[5][6] Two primary methods have proven robust for generating the nitrile oxide from stable precursors within the reaction mixture:
-
Oxidation of Aldoximes: This is a widely used and reliable method. Various oxidizing agents can be employed, including hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA), tert-butyl hypoiodite (t-BuOI), or greener options like Oxone in the presence of sodium chloride.[6][7][8][9][10] The choice of oxidant can be tailored to the substrate's functional group tolerance.
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using classic reagents such as phosphorus oxychloride (POCl₃) with a base like triethylamine (Et₃N), or phenyl isocyanate.[11] This method is particularly effective for substrates assembled via multicomponent reactions, such as the Ugi reaction, which can incorporate a nitro-acid component.[1]
1.2. The [3+2] Cycloaddition Cascade
Once generated, the linear nitrile oxide (a 1,3-dipole) undergoes a concerted or stepwise cycloaddition with the tethered π-system.[5][12][13] The tether length and geometry are critical design elements that dictate the feasibility and stereochemical outcome of the cyclization, ultimately leading to the formation of a thermodynamically stable, fused isoxazole or isoxazoline ring system.[12]
Caption: General mechanism of the Intramolecular Nitrile Oxide Cycloaddition (INOC).
Experimental Protocols & Methodologies
The success of an INOC reaction hinges on the careful selection of conditions for generating the nitrile oxide intermediate without degrading the starting material or the product. Below are two validated protocols for common precursor types.
Protocol 1: INOC via Oxidation of an Aldoxime Precursor
This protocol is adapted for substrates containing an aldoxime and a tethered alkene/alkyne, using PIDA as a mild and effective oxidant.[7]
Materials:
-
Aldoxime-containing substrate
-
(Diacetoxyiodo)benzene (PIDA/DIB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Dissolve the aldoxime substrate (1.0 eq) in anhydrous DCM (approx. 0.05 M concentration) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add PIDA (1.1 - 1.5 eq) to the solution in a single portion at room temperature. Causality Note: Using a slight excess of PIDA ensures complete conversion of the aldoxime, which can be monitored by TLC.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any excess PIDA. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure fused isoxazole product.
Protocol 2: INOC via Dehydration of a Nitroalkane Precursor
This protocol is effective for substrates bearing a primary nitro group and a dipolarophile, often synthesized via a multi-step or multicomponent reaction sequence.[11]
Materials:
-
Nitroalkane-containing substrate
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N), anhydrous
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Dissolve the nitroalkane substrate (1.0 eq) in anhydrous CHCl₃ or DCM (approx. 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere. Add anhydrous Et₃N (4.0 - 6.0 eq). Cool the mixture to 0 °C in an ice bath. Causality Note: The base is crucial for scavenging the HCl generated during the reaction and facilitating the elimination to form the nitrile oxide.
-
Reagent Addition: Add POCl₃ (1.5 - 2.0 eq) dropwise to the cooled, stirring solution. A color change or formation of a precipitate (triethylamine hydrochloride) is often observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding deionized water. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.
-
Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired fused isoxazole.
Data Presentation: Comparison of Nitrile Oxide Generation Methods
| Precursor Type | Reagent System | Typical Solvent | Temperature | Advantages | Key Reference(s) |
| Aldoxime | (Diacetoxyiodo)benzene (PIDA) | DCM, CH₃CN | Room Temp | Mild conditions, high functional group tolerance | [7] |
| Aldoxime | NaCl / Oxone | CH₃CN / H₂O | Room Temp | "Green" reagents, cost-effective | [6][8][10] |
| Aldoxime | t-BuOI (from t-BuOCl + NaI) | Dioxane | Room Temp | Effective for diverse substrates | [9][14] |
| Nitroalkane | POCl₃ / Et₃N | DCM, CHCl₃ | 0 °C to RT | Powerful dehydration, good for Ugi products | [1] |
| Nitroalkane | Phenyl Isocyanate | Benzene, Toluene | Reflux | Classic method, effective but requires heat | N/A |
digraph "INOC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];Start [label="1. Dissolve Substrate\n(Aldoxime or Nitroalkane)\nin Anhydrous Solvent"]; Reagent [label="2. Add Reagents\n(e.g., PIDA or POCl₃/Base)\nunder Inert Atmosphere"]; Monitor [label="3. Stir and Monitor\nReaction via TLC"]; Workup [label="4. Aqueous Workup\n(Quench, Wash, Extract)"]; Isolate [label="5. Dry and Concentrate\nOrganic Layer"]; Purify [label="6. Purify via\nFlash Chromatography"]; Product [label="7. Characterize Pure\nFused Isoxazole", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
Start -> Reagent; Reagent -> Monitor; Monitor -> Workup; Workup -> Isolate; Isolate -> Purify; Purify -> Product; }
Caption: A standardized experimental workflow for the INOC reaction.
Applications in Complex Molecule Synthesis
The INOC reaction is a cornerstone in modern synthetic chemistry, enabling the rapid construction of molecular complexity from simple, acyclic precursors.
-
Natural Product Synthesis: The isoxazole ring serves as a versatile latent functional group. For instance, reductive cleavage of the N-O bond can unmask a β-hydroxy ketone, a key motif in many natural products.[15] This strategy has been applied to the synthesis of complex targets, including spirocyclic alkaloids like isonitramine and sibirine.[16]
-
Drug Discovery: Fused isoxazoles are privileged scaffolds found in numerous biologically active compounds, exhibiting anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1] The INOC reaction provides a direct and modular route to generate libraries of these compounds for screening. For example, the reaction has been used to create novel benzopyranoisoxazoles and isoxazole-fused quinazoline alkaloids.[7][17]
-
Diversity-Oriented Synthesis: When combined with multicomponent reactions like the Ugi reaction, the INOC provides a powerful two-step sequence to generate highly complex and diverse heterocyclic systems from simple starting materials, accelerating the discovery of novel chemotypes.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient nitrile oxide generation. 2. Degradation of starting material or product. 3. Unfavorable tether geometry for cyclization. | 1. Screen alternative oxidants/dehydrating agents (see table above). 2. Run the reaction at a lower temperature. 3. Re-evaluate the synthetic design of the precursor. |
| Formation of Furoxan Dimer | The intermolecular dimerization of the nitrile oxide is faster than the intramolecular cycloaddition. | 1. Use high-dilution conditions (lower concentration, e.g., <0.01 M). 2. Employ a slow-addition protocol for the activating reagent (e.g., PIDA or POCl₃). |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry. 2. Low reactivity of the dipolarophile (alkene/alkyne). | 1. Increase the equivalents of the activating reagent (e.g., 1.5 eq of PIDA). 2. If possible, modify the substrate to include a more electron-rich or strained dipolarophile. |
| Complex Product Mixture | 1. Lack of regioselectivity in the cycloaddition. 2. Side reactions due to harsh conditions. | 1. The regioselectivity is often controlled by the tether; however, theoretical DFT studies can predict outcomes.[12] 2. Switch to a milder reagent system (e.g., from POCl₃ to PIDA). |
References
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Houk, K. N., et al. (2003). Intramolecular 1,3-dipolar ene reactions of nitrile oxides occur by stepwise 1,1-cycloaddition/retro-ene mechanisms. Journal of the American Chemical Society, 125(45), 13825-30. [Link]
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Shaikh, A. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. [Link]
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Fang, R.-K., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1235-1242. [Link]
-
Mavroeidi, V., et al. (2022). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 27(23), 8565. [Link]
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Kumar, V., et al. (2025). Synthesis of Fused Isoxazoles via Intramolecular Nitrile Oxide Cycloaddition. ChemistrySelect. (Note: Link from a prepublished source on ResearchGate). [Link]
-
Lee, J. W., et al. (2010). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 12(22), 5234–5237. [Link]
-
Chamorro, E., et al. (2018). Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). The Journal of Physical Chemistry A, 122(37), 7472–7481. [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Akritopoulou-Zanze, I., et al. (2004). Synthesis of novel fused isoxazoles and isoxazolines by sequential Ugi/INOC reactions. Tetrahedron Letters, 45(17), 3421-3423. [Link]
-
Akritopoulou-Zanze, I., et al. (2004). Synthesis of Novel Fused Isoxazoles and Isoxazolines by Sequential Ugi/INOC Reactions. Request PDF on ResearchGate. [Link]
-
Houk, K. N., et al. (2003). Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society, 125(45), 13825–13830. [Link]
-
Ferrara, M. (2009). Synthesis of natural products via isoxazoles. IRIS Unife. [Link]
-
Wang, H., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2736. [Link]
-
Wallace, J. A., & Arrowood, B. N. (2011). Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines. Request PDF on ResearchGate. [https://www.researchgate.net/publication/257692138_Recent_Advances_in_Intramolecular_Nitrile_Oxide_Cycloadditions_in_the_Synthesis_of_2-Isoxazolines]([Link]_ Oxide_Cycloadditions_in_the_Synthesis_of_2-Isoxazolines)
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]
-
Fang, R.-K., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
-
Niu, B., et al. (2024). Natural products-isoxazole hybrids. Frontiers in Pharmacology, 15. [Link]
-
Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. ResearchGate. [Link]
-
Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(5), 1714. [Link]
-
Wallace, J. A., & Arrowood, B. N. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644. [Link]
-
Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). [Link]
-
ChemTube3D. Nitrile Oxide Synthesis Via Oxime. University of Liverpool. [Link]
-
Fang, R.-K., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
-
R Discovery. Cycloaddition Reactions Of Nitrile Oxides Research Articles. [Link]
-
Wipf, P. (2004). The [3+2]Cycloaddition Reaction. University of Pittsburgh. [Link]
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Martin, S. F., & Dupre, B. (1992). The intramolecular nitrile oxide cycloaddition route to spirocyclic alkaloids. A total synthesis of isonitramine and sibirine. Journal of the Chemical Society, Chemical Communications, (19), 1336-1338. [Link]
-
Bume, D. D., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2023(3), M1683. [Link]
-
Confair, D. N., et al. (2012). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Request PDF on ResearchGate. [Link]
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The Versatile Synthon: Application Notes for (4-bromo-3-methylisoxazol-5-yl)methyl acetate in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the isoxazole ring system stands out as a "privileged scaffold," a structural motif frequently found in bioactive molecules due to its favorable physicochemical properties and ability to engage in various biological interactions. The isoxazole core is present in a range of FDA-approved drugs, demonstrating its broad therapeutic utility in areas such as inflammation, infection, and oncology.[1][2][3][4][5][6]
This technical guide focuses on a particularly valuable, yet underexplored, synthetic intermediate: (4-bromo-3-methylisoxazol-5-yl)methyl acetate (1). This compound offers a unique combination of functionalities that make it an exceptionally versatile building block for the synthesis of complex molecular architectures and the generation of compound libraries for drug discovery programs.
The strategic placement of a bromine atom at the 4-position, a methyl group at the 3-position, and an acetoxy-protected hydroxymethyl group at the 5-position provides three distinct points for chemical modification. The bromine atom serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl group can influence the steric and electronic properties of the isoxazole ring, potentially impacting biological activity. Finally, the acetate group acts as a stable protecting group for the primary alcohol, which can be selectively deprotected to reveal a nucleophilic site for further functionalization.
This document provides detailed application notes and protocols for the synthetic manipulation of This compound , with a focus on palladium-catalyzed cross-coupling reactions and deprotection strategies. The protocols are designed to be robust and reproducible, providing researchers in medicinal chemistry and drug development with the tools to leverage this powerful synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₃ | [7] |
| Molecular Weight | 234.05 g/mol | [7] |
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | [7] |
| CAS Number | 1380089-33-7 | [7] |
Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations in a controlled and predictable manner. The following sections detail protocols for key reactions, providing a roadmap for the synthesis of diverse isoxazole derivatives.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[8][9] The 4-bromo-isoxazole moiety is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Protocol 1: Synthesis of (4-Aryl-3-methylisoxazol-5-yl)methyl acetate
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (4-aryl-3-methylisoxazol-5-yl)methyl acetate.
Causality and Self-Validation:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents prevents catalyst deactivation.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common and effective choice.[10]
-
Monitoring: TLC analysis allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion.
-
Purification: Column chromatography is essential to remove residual catalyst, unreacted starting materials, and byproducts, ensuring the purity of the final compound.
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction provides a powerful method for the synthesis of arylalkynes through the coupling of aryl halides with terminal alkynes.[11][12][13] This reaction is particularly useful for introducing rigid, linear linkers into molecular scaffolds.
Protocol 2: Synthesis of (4-(Alkynyl)-3-methylisoxazol-5-yl)methyl acetate
Reaction Scheme:
Caption: Sonogashira cross-coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (4-(alkynyl)-3-methylisoxazol-5-yl)methyl acetate.[2][14]
Causality and Self-Validation:
-
Copper(I) Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.
-
Anhydrous Conditions: Moisture can interfere with the catalytic cycle, so the use of anhydrous solvents and reagents is recommended.
-
Quenching: The addition of ammonium chloride protonates any remaining acetylide anions and helps to break up any emulsions.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[15][16][17] This reaction is instrumental in the synthesis of anilines and other arylamine-containing compounds, which are common motifs in pharmaceuticals.
Protocol 3: Synthesis of (4-(Amino)-3-methylisoxazol-5-yl)methyl acetate
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add sodium tert-butoxide to a flame-dried Schlenk tube.
-
In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add the solution from the vial to the Schlenk tube containing the base.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (4-(amino)-3-methylisoxazol-5-yl)methyl acetate.[18][19]
Causality and Self-Validation:
-
Glovebox: Sodium tert-butoxide is a strong base and is sensitive to moisture and air. Handling it in a glovebox ensures its reactivity is maintained.
-
Bulky Phosphine Ligand: Ligands like XPhos are crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[16]
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Monitoring: LC-MS is a powerful tool for monitoring the progress of the reaction, as it provides both retention time and mass information for the starting materials and products.
Deprotection of the Acetate Group: Unmasking the Hydroxymethyl Functionality
The acetate group serves as a robust protecting group for the hydroxymethyl functionality at the 5-position of the isoxazole ring. Its removal can be achieved under mild basic or acidic conditions to reveal the primary alcohol, which can then be used for further synthetic manipulations, such as oxidation, etherification, or esterification.
Protocol 4: Hydrolysis of the Acetate Group
Reaction Scheme:
Caption: Acetate deprotection workflow.
Materials:
-
(4-Substituted-3-methylisoxazol-5-yl)methyl acetate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (4-substituted-3-methylisoxazol-5-yl)methyl acetate in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (4-substituted-3-methylisoxazol-5-yl)methanol.[20]
Causality and Self-Validation:
-
Mild Base: Potassium carbonate in methanol provides mild basic conditions that are sufficient to hydrolyze the ester without causing unwanted side reactions on many sensitive functional groups.
-
Monitoring: TLC is a simple and effective way to monitor the disappearance of the starting material and the appearance of the more polar alcohol product.
-
Aqueous Workup: The aqueous workup is necessary to remove the inorganic base and the acetate byproduct.
Conclusion: A Valuable Tool for Drug Discovery
This compound is a highly versatile and valuable synthetic intermediate that provides access to a wide array of polysubstituted isoxazole derivatives. The protocols detailed in this guide for palladium-catalyzed cross-coupling reactions and acetate deprotection offer a robust and reliable platform for the synthesis of novel compounds for drug discovery and medicinal chemistry research. The strategic functionalization of this building block allows for the systematic exploration of chemical space around the isoxazole scaffold, facilitating the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
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- Claisen, L. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 48(3), 467-473.
- Drynda, A., & Maziarka, A. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 274-295.
- Guo, H., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 17(10), 2736-2743.
- Patel, R. P., & Patel, K. C. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5.
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- Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(11), 2265-2272.
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Sonogashira, K. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Various Authors. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
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Various Authors. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed. Retrieved from [Link]
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Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
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Various Authors. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Various Authors. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Retrieved from [Link]
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Various Authors. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Request PDF. Retrieved from [Link]
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Various Authors. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Various Authors. (2024). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
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Various Authors. (2018). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. Retrieved from [Link]
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Various Authors. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Strategic Functionalization of the Isoxazole Ring at the 4-Position: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The isoxazole ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, including the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug design. Functionalization of the isoxazole core is critical for modulating its pharmacological profile, and the C-4 position, in particular, offers a key vector for synthetic diversification. This guide provides an in-depth exploration of robust and field-proven methodologies for the selective functionalization of the isoxazole C-4 position. We will delve into the mechanistic rationale behind electrophilic substitution, metal-catalyzed cross-coupling, and deprotonation strategies, complemented by detailed, step-by-step protocols designed for immediate application in a research setting.
The Chemical Landscape of the Isoxazole Ring: Why C-4?
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a π-electron distribution that renders the C-4 position the most nucleophilic and thus most susceptible to electrophilic attack.[3] While the C-3 and C-5 positions can be functionalized, often through cycloaddition strategies or deprotonation under harsh basic conditions, direct electrophilic aromatic substitution (SEAr) overwhelmingly favors the C-4 position.[3][4]
This inherent reactivity provides a direct and reliable pathway to introduce a wide array of functional groups, which can serve as handles for further synthetic elaboration or as key pharmacophoric elements. Mastering C-4 functionalization is therefore essential for any researcher working on isoxazole-based drug discovery programs.
Caption: Reactivity overview of the isoxazole positions.
Core Strategy I: Direct Electrophilic Substitution
Directly substituting the C-4 hydrogen is the most straightforward approach. The choice of electrophile determines the resulting functional group, providing a gateway to diverse chemical space.
C-4 Halogenation: The Gateway to Cross-Coupling
Introducing a halogen, particularly iodine or bromine, at the C-4 position is arguably the most valuable initial transformation. The resulting 4-haloisoxazoles are stable, readily purified, and serve as ideal substrates for a multitude of metal-catalyzed cross-coupling reactions.[5]
Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The isoxazole's π-system attacks the electrophilic halogen source (e.g., I⁺ from ICl, Br⁺ from NBS), forming a resonance-stabilized cationic intermediate (a Wheland intermediate). Subsequent deprotonation by a base restores aromaticity, yielding the 4-haloisoxazole.
Caption: General mechanism for electrophilic substitution at C-4.
Protocol 2.1.1: Synthesis of 4-Iodo-3,5-diphenylisoxazole via ICl
This protocol is adapted from the highly efficient electrophilic cyclization and direct halogenation methods developed by Larock and coworkers, which highlight the utility of Iodine Monochloride (ICl) for clean and high-yielding iodination.[6][7][8][9]
Materials:
-
3,5-diphenylisoxazole
-
Iodine Monochloride (ICl), 1.0 M solution in Dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: Dissolve 3,5-diphenylisoxazole (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the 1.0 M solution of ICl in DCM (1.1 eq) dropwise to the stirred solution over 15 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent side reactions. ICl is a highly effective source of electrophilic iodine (I⁺) and generally gives faster, cleaner reactions than using I₂ alone.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted ICl (the brown color will disappear).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-iodo-3,5-diphenylisoxazole.
| Reagent | Rationale for Use |
| ICl | Superior source of electrophilic iodine (I⁺) compared to I₂, leading to faster reactions and higher yields.[7][8] |
| NIS/TFA | An alternative system (N-Iodosuccinimide/Trifluoroacetic Acid) for iodination, particularly useful for acid-stable substrates.[10] |
| NBS | N-Bromosuccinimide is the standard reagent for C-4 bromination. |
C-4 Nitration
Nitration introduces a versatile nitro group, which can be reduced to an amine or used as an electron-withdrawing group to influence the molecule's electronic properties.
Protocol 2.2.1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole
Materials:
-
3,5-dimethylisoxazole
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice, water
Procedure:
-
Acid Mixture: In a flask cooled in an ice-salt bath, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (3-4 vols).
-
Substrate Addition: Slowly add 3,5-dimethylisoxazole (1.0 eq) to the cold nitrating mixture while maintaining the internal temperature below 10 °C. Expert Insight: This reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and decomposition.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-4-nitroisoxazole. This product is a valuable building block for energetic materials and other derivatives.[11][12][13]
C-4 Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles, introducing a valuable aldehyde functional group.[14][15]
Mechanistic Rationale: The reaction begins with the formation of the "Vilsmeier reagent," a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[16][17] This electrophilic species is then attacked by the C-4 position of the isoxazole. The resulting iminium salt is stable until it is hydrolyzed during aqueous work-up to reveal the aldehyde.
Protocol 2.3.1: Synthesis of 3,5-Diphenylisoxazole-4-carbaldehyde
Materials:
-
3,5-diphenylisoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate, water
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise with vigorous stirring. After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3,5-diphenylisoxazole (1.0 eq) in anhydrous DCE and add it to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Hydrolysis: Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and sodium acetate. Trustworthiness Note: The hydrolysis of the intermediate iminium salt is a critical step. Using a buffered solution like aqueous sodium acetate neutralizes the strong acid generated and protects the aldehyde product from degradation.
-
Extraction: Stir the mixture for 1 hour, then extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the target aldehyde.
Core Strategy II: Metal-Catalyzed Cross-Coupling
This strategy leverages the 4-haloisoxazoles synthesized in Strategy I to form new carbon-carbon and carbon-heteroatom bonds with surgical precision. Palladium-catalyzed reactions are the workhorses in this domain.[5]
Sonogashira Coupling for C-4 Alkynylation
The Sonogashira coupling is a powerful method for reacting terminal alkynes with aryl or vinyl halides, making it ideal for installing alkynyl moieties at the C-4 position of a 4-iodoisoxazole.[5][18]
Mechanistic Rationale (Catalytic Cycle):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 4-iodoisoxazole.
-
Transmetalation: A copper(I) acetylide (formed in situ from the terminal alkyne, CuI, and a base) transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The desired 4-alkynylisoxazole product is released, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Protocol 3.1.1: Sonogashira Coupling of 4-Iodo-3-phenyl-5-methylisoxazole with Phenylacetylene
Materials:
-
4-Iodo-3-phenyl-5-methylisoxazole
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₄
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene or DMF, anhydrous
Procedure:
-
Setup: To a flame-dried Schlenk flask under argon, add 4-iodo-3-phenyl-5-methylisoxazole (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous, degassed toluene. Follow with the base (TEA, 3.0 eq) and finally the terminal alkyne (phenylacetylene, 1.2 eq). Expert Insight: Thoroughly degassing the solvent (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30 min) is critical to prevent oxidation of the Pd(0) catalyst, which is formed in situ.
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting halide is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the 4-alkynylisoxazole product.[5]
| Parameter | Condition | Rationale/Insight |
| Catalyst | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄ | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ is reduced in situ to Pd(0); PPh₃ serves as the stabilizing ligand. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which speeds up the transmetalation step. |
| Base | TEA, DIPEA | Neutralizes the HI formed during the reaction and aids in the formation of the copper acetylide. |
| Solvent | Toluene, DMF | Aprotic solvents are required. DMF can often accelerate the reaction but makes product isolation more difficult. |
Summary and Outlook
The functionalization of the isoxazole C-4 position is a mature yet continually evolving field. Direct electrophilic halogenation and nitration provide reliable access to fundamental building blocks. The Vilsmeier-Haack reaction offers a direct route to the versatile 4-carbaldehyde. For more complex molecular architectures, the true power lies in leveraging C-4 halogenated intermediates in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which grants access to a vast array of substituted isoxazoles.[5] These methods, when chosen and executed with a clear understanding of their underlying mechanisms, empower researchers to precisely engineer isoxazole-based molecules for applications in drug discovery and materials science.[1][19]
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Waldo, J. P., & Larock, R. C. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]
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Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]
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Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]
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Kaur, N., & Kishore, D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
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Tskhovrebov, A. G., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Sharma, Dr. A. (2024). Construction of Isoxazole ring: An Overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Chassaing, S., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]
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Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Figshare. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Available at: [Link]
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Reddy, L. H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Available at: [Link]
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ResearchGate. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. Available at: [Link]
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Perumal, S., et al. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
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Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]
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Balasubramaniam, T. N., et al. (n.d.). Metalation and Electrophilic Quenching of C-4 Functionalized Isoxazoles; VIII Preparation of Derivatives of 5-Thioalkylisoxazoles. UM Impact. Available at: [Link]
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Konnov, A. A., et al. (2025). Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Organic Letters. Available at: [Link]
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One-Pot Synthesis of Trisubstituted Isoxazoles: An Application Note for Researchers
Introduction: The Significance of the Isoxazole Scaffold
The isxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery.[4] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing structurally diverse isoxazoles is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[5]
Traditionally, the synthesis of isoxazoles has relied on multi-step sequences, often involving the isolation of intermediates, which can be time-consuming and lead to lower overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more elegant and efficient alternative. These approaches align with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps.[6] This application note provides an in-depth guide to several robust one-pot methodologies for the synthesis of trisubstituted isoxazoles, offering detailed protocols and insights for their practical implementation.
Strategic Approaches to One-Pot Isoxazole Synthesis
The construction of the trisubstituted isoxazole core in a single pot can be achieved through several strategic approaches, each with its own advantages and substrate scope. The most prominent of these are:
-
[3+2] Cycloaddition Reactions: This is a classic and powerful method for isoxazole synthesis, involving the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile).[3][7]
-
Multicomponent Reactions (MCRs): MCRs involve the simultaneous reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the initial reactants.[8]
-
Domino (or Cascade) Reactions: These reactions involve a series of intramolecular transformations that are triggered by a single event, leading to the formation of the isoxazole ring in a highly efficient manner.[9][10][11]
This guide will delve into specific, field-proven protocols for each of these strategies.
Protocol 1: [3+2] Cycloaddition of in situ Generated Nitrile Oxides with Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly reliable method for constructing the isoxazole ring.[3][7] The in situ generation of the often-unstable nitrile oxide from a stable precursor, such as an aldoxime, is a key feature of many one-pot procedures.
Scientific Rationale
This protocol leverages the oxidation of an aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated in the presence of a base to generate the reactive nitrile oxide intermediate. This intermediate rapidly undergoes a [3+2] cycloaddition with a terminal alkyne to yield the desired 3,5-disubstituted isoxazole. For trisubstituted isoxazoles, an internal alkyne is required. The regioselectivity of the cycloaddition is a critical consideration and is often influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[7] Copper(I) catalysis is frequently employed to enhance the rate and regioselectivity of the cycloaddition, particularly with terminal alkynes.[12][13][14]
Experimental Workflow
Caption: Workflow for the one-pot [3+2] cycloaddition synthesis of trisubstituted isoxazoles.
Detailed Protocol
Materials:
-
Substituted Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 mmol)
-
Internal Alkyne (1.2 mmol)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile), 10 mL
-
Optional: Copper(I) Iodide (CuI) (5 mol%)
Procedure:
-
To a stirred solution of the substituted aldoxime (1.0 mmol) and the internal alkyne (1.2 mmol) in the chosen solvent (10 mL) at room temperature, add NCS or NBS (1.1 mmol) in one portion.
-
If using a copper catalyst, add CuI (5 mol%) at this stage.
-
Slowly add the base (Et3N or DIPEA, 1.5 mmol) dropwise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trisubstituted isoxazole.
| Parameter | Recommended Condition | Notes |
| Oxidizing Agent | NCS or NBS | NCS is generally milder. |
| Base | Triethylamine or DIPEA | DIPEA is a non-nucleophilic base, which can be advantageous. |
| Solvent | DCM, THF, Acetonitrile | The choice of solvent can influence reaction rates. |
| Catalyst (Optional) | CuI | Can improve yields and regioselectivity, especially for less reactive alkynes. |
| Temperature | Room Temperature | For less reactive substrates, gentle heating (40-60 °C) may be required. |
Protocol 2: Multicomponent Synthesis of Isoxazol-5(4H)-ones
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the rapid assembly of complex molecules from simple starting materials.[8] The synthesis of isoxazol-5(4H)-one derivatives is a well-established MCR.
Scientific Rationale
This reaction proceeds through an initial condensation between a β-ketoester (e.g., ethyl acetoacetate) and hydroxylamine to form an oxime intermediate.[15] This is followed by an intramolecular cyclization to form the isoxazole ring. The final step is a Knoevenagel condensation between the reactive methylene group of the isoxazole and an aldehyde to introduce the third substituent.[15] A variety of catalysts, including weak bases and organocatalysts, can be employed to facilitate this transformation.[8]
Reaction Mechanism
Caption: Mechanistic pathway for the multicomponent synthesis of isoxazol-5(4H)-ones.
Detailed Protocol
Materials:
-
Aromatic or Aliphatic Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.1 mmol)
-
Catalyst (e.g., Sodium Acetate, Pyridine, or an organocatalyst like L-proline) (10-20 mol%)
-
Solvent (e.g., Ethanol, Water, or a mixture), 5 mL
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and the catalyst (10-20 mol%) in the chosen solvent (5 mL).
-
Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-8 hours. The use of ultrasound irradiation has been shown to accelerate this reaction.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Component | Example | Role |
| Aldehyde | Benzaldehyde, 4-Chlorobenzaldehyde | Provides the R3 substituent. |
| β-Ketoester | Ethyl Acetoacetate, Methyl Acetoacetate | Forms the backbone of the isoxazole ring. |
| Nitrogen Source | Hydroxylamine Hydrochloride | Provides the nitrogen and oxygen atoms for the heterocycle. |
| Catalyst | Sodium Acetate, L-proline | Facilitates the condensation and cyclization steps. |
| Solvent | Ethanol, Water | Green solvents like water are often effective.[8] |
Protocol 3: Domino Reaction for Isoxazole Synthesis from Propargylamines
Domino reactions offer an elegant and efficient route to complex molecules through a cascade of transformations.[9][10] A notable example is the synthesis of isoxazoles from propargylamines.
Scientific Rationale
This one-pot method involves the initial oxidation of a propargylamine to the corresponding propargyl oxime.[16] This intermediate then undergoes an intramolecular cyclization, often catalyzed by a copper salt, to form the isoxazole ring.[12][13] The reaction is driven by the formation of the stable aromatic isoxazole system. This strategy allows for the synthesis of isoxazoles with a variety of substitution patterns, depending on the starting propargylamine.
Experimental Overview
Caption: Domino reaction sequence for the synthesis of trisubstituted isoxazoles from propargylamines.
Detailed Protocol
Materials:
-
Substituted Propargylamine (1.0 mmol)
-
Oxidant (e.g., m-Chloroperoxybenzoic acid (m-CPBA)) (2.0 equiv)
-
Copper(I) Chloride (CuCl) (10 mol%)
-
Solvent (e.g., Ethyl Acetate, Dichloroethane), 10 mL
Procedure:
-
Dissolve the propargylamine (1.0 mmol) in the chosen solvent (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add the oxidant (e.g., m-CPBA, 2.0 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours to ensure complete formation of the oxime intermediate.
-
Add the copper(I) chloride catalyst (10 mol%) to the reaction mixture.
-
Heat the reaction to reflux (typically 60-80 °C) and stir for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Oxidant | m-CPBA | A common and effective oxidant for this transformation. |
| Catalyst | CuCl | Facilitates the key intramolecular cyclization step. |
| Temperature | 0 °C to Reflux | A two-stage temperature profile for the oxidation and cyclization steps. |
| Solvent | Ethyl Acetate, Dichloroethane | Solvents that are compatible with both the oxidation and cyclization steps. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side product formation. | Increase reaction time or temperature. Screen different catalysts or bases. Ensure anhydrous conditions if necessary. |
| Formation of Byproducts | Dimerization of nitrile oxide, incomplete cyclization. | Adjust the rate of addition of reagents. Use a higher dilution. Optimize the catalyst loading. |
| Poor Regioselectivity | Electronic and steric effects of substituents. | Employ a copper catalyst for [3+2] cycloadditions. Modify substituents on the starting materials. |
| Difficulty in Purification | Similar polarity of product and starting materials/byproducts. | Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization. |
Conclusion
The one-pot synthesis of trisubstituted isoxazoles represents a significant advancement in synthetic efficiency and sustainability. The methodologies outlined in this application note, including [3+2] cycloadditions, multicomponent reactions, and domino sequences, provide researchers with a versatile toolkit for accessing this important class of heterocyclic compounds. By understanding the underlying chemical principles and carefully optimizing reaction conditions, these protocols can be effectively implemented to accelerate the discovery and development of novel isoxazole-based molecules for a wide range of applications.
References
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Application Notes and Protocols: The Strategic Application of (4-bromo-3-methylisoxazol-5-yl)methyl acetate in Fragment-Based Drug Discovery
Introduction: The Rationale for (4-bromo-3-methylisoxazol-5-yl)methyl acetate in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," which typically bind to biological targets with low affinity but do so with high ligand efficiency.[4][5] These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules.[6][7]
This guide focuses on the strategic use of a specific fragment, This compound , in an FBDD campaign. We will explore its application from initial screening through hit validation and provide detailed protocols for key biophysical techniques. This fragment has been selected for its desirable characteristics that align with the "Rule of Three," a guiding principle for fragment library design (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[4][8]
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₃ | PubChem[9] |
| Molecular Weight | 234.05 g/mol | PubChem[9] |
| cLogP | 1.2 | PubChem[9] |
| Hydrogen Bond Donors | 0 | PubChem[9] |
| Hydrogen Bond Acceptors | 4 | PubChem[9] |
| Rotatable Bonds | 2 | PubChem[9] |
The isoxazole ring provides a rigid scaffold, while the bromo-substituent offers a vector for synthetic elaboration. The methyl group and acetate ester provide opportunities for probing protein-ligand interactions.
The FBDD Workflow: A Phased Approach
A typical FBDD campaign is a multi-step process that requires careful planning and execution. The following diagram illustrates the general workflow, which will be detailed in the subsequent sections.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Phase 1: Screening and Hit Identification
The initial phase of an FBDD project focuses on identifying fragments that bind to the target of interest. Due to the low affinity of fragment binding, sensitive biophysical techniques are required.[10][11][12]
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for primary screening due to its sensitivity and real-time binding analysis capabilities.[10]
Objective: To identify fragments that bind to the target protein.
Materials:
-
Purified target protein (e.g., >95% purity)
-
This compound and other fragment library members
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a concentration of 100-500 µM. Ensure the DMSO concentration is matched between the fragment solutions and the running buffer to minimize bulk refractive index effects.[13]
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
A positive "hit" is a fragment that produces a response significantly above the background noise.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations above the mean response of negative controls).
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a robust method for validating hits from primary screens and provides valuable information about the binding event.[14][15][16] Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are particularly powerful for confirming binding and identifying the binding site.[14][15]
Objective: To confirm the binding of this compound to the target protein and map its binding site.
Materials:
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR spectrometer with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
-
¹H-¹⁵N HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add increasing concentrations of this compound to the protein sample (e.g., 0.5, 1, 2, 5, and 10-fold molar excess).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Binding is confirmed if significant and specific CSPs are observed.
-
The residues exhibiting the largest CSPs are likely at or near the binding site.
-
The dissociation constant (K_D) can be estimated by fitting the CSP data to a binding isotherm.
-
Figure 2: Workflow for hit validation and binding site mapping using ¹H-¹⁵N HSQC NMR titration.
Phase 2: Hit Characterization and Optimization
Once a fragment hit is validated, the next phase involves detailed structural characterization to guide the optimization process.
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[10][17][18][19]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Methodology:
-
Crystal Soaking:
-
Prepare a solution of this compound at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.
-
Transfer a protein crystal into the fragment solution and allow it to soak for a defined period (e.g., minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Build the fragment into the resulting electron density map.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
Hit-to-Lead Optimization
The structural information obtained from X-ray crystallography guides the synthetic chemistry efforts to optimize the initial fragment hit.[5][20][21] Common strategies include:
-
Fragment Growing: Adding chemical moieties to the fragment to make additional favorable interactions with the protein.
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.
-
Fragment Merging: Combining the features of two or more overlapping fragments into a single, more potent molecule.
For this compound, the bromine atom serves as a key handle for synthetic elaboration, allowing for the introduction of new functional groups to explore the surrounding binding pocket and improve affinity and selectivity.
Conclusion
The successful application of this compound in a fragment-based drug discovery campaign relies on a systematic and multi-faceted approach. By employing sensitive biophysical techniques for screening and validation, coupled with high-resolution structural biology, this fragment can serve as an excellent starting point for the development of novel, high-affinity ligands. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar fragments in their drug discovery endeavors.
References
-
Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019-02-06). Available from: [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. Available from: [Link]
-
Applied Biophysical Methods in Fragment-Based Drug Discovery - ResearchGate. Available from: [Link]
-
Fragment-based lead discovery - Wikipedia. Available from: [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy - PubMed. (2020-01-01). Available from: [Link]
-
Fragment Screening & Fragment-Based Drug Design. Available from: [Link]
-
Fragment Screening | Drug Discovery. Available from: [Link]
-
Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed. (2020-06-01). Available from: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019-02-06). Available from: [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (2014-07-01). Available from: [Link]
-
Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. Available from: [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. Available from: [Link]
-
Practical aspects of NMR-based fragment screening - PubMed. (2012-01-01). Available from: [Link]
-
NMR-based fragment screening for drug discovery - European Pharmaceutical Review. (2017-03-22). Available from: [Link]
-
Fragment HIT Identification in FBDD - CrystalsFirst. Available from: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020-02-18). Available from: [Link]
-
Fragment Hits: What do They Look Like and How do They Bind? - ACS Publications. (2020-06-25). Available from: [Link]
-
Fragment-to-Lead - Creative Biostucture Drug Discovery. Available from: [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014-08-10). Available from: [Link]
-
This compound | C7H8BrNO3 | CID 67814794 - PubChem. Available from: [Link]
-
The rise of fragment-based drug discovery - PubMed. (2009-12-01). Available from: [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 9. This compound | C7H8BrNO3 | CID 67814794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. researchgate.net [researchgate.net]
- 19. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-bromo-3-methylisoxazol-5-yl)methyl acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude (4-bromo-3-methylisoxazol-5-yl)methyl acetate. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The successful isolation of a pure, well-characterized intermediate like this compound is a critical, non-trivial step in any synthetic campaign. This document moves beyond simple protocols to address the causal logic behind purification strategies and provides robust troubleshooting advice for common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving cyclization and subsequent bromination, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residuals from the initial condensation or cyclization steps.
-
Halogenating Agent Residues: Byproducts from brominating agents (e.g., succinimide from NBS or hydantoin from DBDMH).[4]
-
Regioisomers: If the bromination step is not perfectly regioselective, you may have isomers where the bromine atom is at a different position.
-
Over-brominated or Under-brominated Species: Molecules with two bromine atoms or no bromine atom.
-
Hydrolysis Products: The acetate ester is susceptible to hydrolysis back to the corresponding alcohol, especially if exposed to acidic or basic conditions during workup.
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q2: What is the recommended primary purification technique for this compound?
A2: For most applications, flash column chromatography on silica gel is the most effective and versatile primary purification method.[4][5] This technique is adept at separating the target compound from both more polar and less polar impurities. Recrystallization can be an excellent secondary step to achieve high purity but is often difficult to develop for novel compounds that may be oils or amorphous solids at room temperature.[6]
Q3: How can I assess the stability of my compound on silica gel before committing to a large-scale column?
A3: This is a critical preliminary step. You can perform a simple 2D TLC stability test.[7]
-
Spot your crude material on a TLC plate and elute as you normally would.
-
After elution, turn the plate 90 degrees and re-elute using the same solvent system.
-
If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a streak or additional spots extending from the main diagonal spot, indicating degradation occurred while it was adsorbed on the silica.[7]
Q4: My purified compound is a colorless oil, but the literature suggests it should be a solid. What does this mean?
A4: This is a common occurrence in research. Minor, difficult-to-remove impurities can act as "eutectic contaminants," depressing the melting point and preventing crystallization. It's also possible that the compound can exist as a stable amorphous solid or a supercooled liquid. As long as analytical data (¹H NMR, ¹³C NMR, LC-MS) confirm high purity, an oily physical state is often acceptable for subsequent synthetic steps.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is causing this?
A: Streaking (tailing) is typically caused by the analyte being too acidic or basic for the standard silica gel stationary phase.
-
Causality: Silica gel is weakly acidic and can strongly interact with basic compounds (like those containing amine functionalities) or deprotonate acidic ones, causing poor chromatographic behavior.[7]
-
Solution 1 (For Basic Compounds): Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Solution 2 (For Acidic Compounds): Add a small amount of a volatile acid, like acetic acid (AcOH), to the eluent. This ensures your compound remains in its protonated, less polar state.
-
Solution 3 (Alternative Stationary Phase): If modifying the eluent fails, consider switching to a different stationary phase like alumina (which is available in basic, neutral, and acidic forms) or Florisil.[7]
Q: I ran a column, and my yield is extremely low. Where did my product go?
A: Significant product loss during chromatography can happen for several reasons.
-
Irreversible Adsorption/Decomposition: Your compound may be unstable on silica gel and is decomposing during the long exposure time of the column run.[7] If your 2D TLC test (see FAQ 3) showed instability, this is the likely cause. Action: Use a less acidic stationary phase or run the column faster (higher pressure, less polar solvent if possible).
-
Product is Highly Polar: The compound might be "stuck" at the top of the column. This happens if the eluent is not polar enough to move it. Action: After your expected product has eluted, try flushing the column with a much more polar solvent (e.g., 10% Methanol in DCM) and analyze the collected fraction.
-
Product is Very Non-Polar: The compound may have eluted very quickly with the solvent front in the first few fractions. Action: Always collect and analyze the first fractions that come off the column, even before you expect your product.[7]
-
Incomplete Extraction from Crude Mixture: Ensure your initial workup procedure effectively extracted the compound into the organic layer.
Q: My final product is pure by NMR, but it's a persistent yellow/brown color. How can I remove the color?
A: Color often arises from highly conjugated, minor impurities that are difficult to separate via chromatography.
-
Solution 1: Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a very small amount of activated charcoal (a spatula tip is often enough), stir for 5-10 minutes, and then filter the mixture through a plug of Celite® or a syringe filter to remove the charcoal. Caution: Activated charcoal can adsorb your product, leading to yield loss, so use it sparingly.[8]
-
Solution 2: Recrystallization: If the compound is a solid, recrystallization is often the best method to exclude colored impurities into the mother liquor.[6]
-
Solution 3: Short Plug Filtration: Pass a solution of your compound through a short "plug" of silica gel, eluting with a moderately polar solvent. Often, the colored impurities will adsorb strongly at the top of the plug while your product passes through.
Q: I can't get my product to crystallize. What techniques can I try?
A: Inducing crystallization can be challenging. Here is a systematic approach:
-
Causality: Crystallization requires the formation of a stable crystal lattice. This is inhibited by impurities and by the molecule's own conformational flexibility. The process needs a supersaturated solution and a nucleation event to begin.
-
Troubleshooting Steps:
-
Increase Concentration: Slowly evaporate the solvent from your solution to create a supersaturated state.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[8]
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the supersaturated solution to initiate crystallization.[8]
-
Solvent System Change: If a single solvent fails, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the cloud point). Warming the solution to clarify it and then allowing it to cool slowly can yield high-quality crystals. Common pairs include Ethanol/Water and Hexane/Ethyl Acetate.[6][9]
-
Refrigeration/Freezing: Lowering the temperature decreases the solubility of your compound and can promote crystallization.[6]
-
Section 3: Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This is the primary recommended method for purifying crude this compound from a typical reaction mixture.
Experimental Workflow Diagram
Caption: Workflow for Flash Column Chromatography.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)[10]
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Glass column, collection tubes, TLC plates, TLC tank, UV lamp
Step-by-Step Methodology:
-
TLC Analysis & Solvent Selection:
-
Develop a TLC system to achieve good separation of your target compound from impurities.
-
Spot the crude material on a TLC plate.
-
Elute with various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 1:1).
-
The ideal system will give your target compound an Rf value of 0.25 - 0.35 .[7] This ensures the compound moves down the column effectively but is well-retained for separation.
-
-
Column Packing (Slurry Method):
-
Fill the column about one-third full with the initial, non-polar eluent (e.g., 9:1 Hexanes:EtOAc).
-
In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be like a milkshake.
-
Pour the slurry into the column. Use pressure (air or nitrogen) to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped. The final packed bed should be flat.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a strong solvent (like DCM) or the eluent itself.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be carefully added to the top of the packed column. This method often results in sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column using the solvent system determined by your TLC analysis. If impurities are close to your product, a shallow gradient (slowly increasing the percentage of the polar solvent) may be necessary.
-
Collect fractions in test tubes or vials. The size of the fractions should be proportional to the size of your column.
-
-
Analysis and Isolation:
-
Monitor the elution by spotting every few fractions onto a TLC plate.
-
Visualize the spots under a UV lamp.
-
Once all fractions are collected and analyzed, combine the fractions that contain only your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Summary Table:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile, weakly acidic phase suitable for a wide range of compounds.[10] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A common system offering a wide polarity range and good separation for many heterocycles.[4][5] |
| Starting Eluent | 5-10% Ethyl Acetate in Hexanes | Start with low polarity to elute non-polar impurities first. |
| Final Eluent | 20-50% Ethyl Acetate in Hexanes | Increase polarity to elute the target compound and more polar impurities. |
| Target Rf | 0.25 - 0.35 | Optimal value for good resolution and reasonable elution time. |
Section 4: Visual Decision-Making Workflow
This diagram outlines the logical flow for selecting the appropriate purification strategy based on the initial state of the crude product.
Caption: Decision workflow for purification strategy.
References
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. Available at: [Link]
- Preparation method of isoxazole compound - Google Patents - Google Patents.
-
Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl) - MDPI. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts - Chemistry LibreTexts. Available at: [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Tikrit Journal of Pure Science. Available at: [Link]
-
This compound | C7H8BrNO3 - PubChem. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]
-
3,5-DIBROMO-2-PYRONE - Organic Syntheses. Available at: [Link]
-
Isoxazole - Wikipedia - Wikipedia. Available at: [Link]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)-Isoxazole Esters [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,4,5-Trisubstituted Isoxazoles
Welcome to the technical support guide for the synthesis of 3,4,5-trisubstituted isoxazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isoxazole ring construction. We will address common side reactions, troubleshoot suboptimal results, and provide field-proven protocols to enhance the efficiency and selectivity of your syntheses.
The construction of the 3,4,5-trisubstituted isoxazole core is a valuable transformation in medicinal chemistry, but it is not without its challenges.[1] The most prevalent and powerful method for this task is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and a suitable three-carbon synthon, typically an enolate derived from a 1,3-dicarbonyl compound (β-diketone, β-ketoester, or β-ketoamide).[2][3][4] This guide focuses on troubleshooting this specific, widely-used pathway.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a significant, often crystalline, byproduct that I've identified as a furoxan. How can I prevent this dimerization of my nitrile oxide?
A1: This is the most common side reaction encountered. Furoxans (1,2,5-oxadiazole-2-oxides) are the head-to-tail dimers of nitrile oxides.[3][5] Their formation is a bimolecular process, meaning its rate is proportional to the square of the nitrile oxide concentration. The key to suppression is to ensure the in situ generated nitrile oxide reacts with your dicarbonyl substrate (a bimolecular reaction) faster than it can react with itself.
Causality: Nitrile oxides are high-energy, unstable intermediates.[6] If their concentration builds up in the reaction mixture without a sufficient concentration of the dipolarophile (the enolate of the 1,3-dicarbonyl) to "trap" it, they will rapidly dimerize.[7] This process is often irreversible and represents a major sink for your key intermediate.
Troubleshooting Strategies:
-
Slow Generation of the Nitrile Oxide: The most effective strategy is to generate the nitrile oxide slowly in the presence of the 1,3-dicarbonyl compound. This keeps the instantaneous concentration of the nitrile oxide low, kinetically favoring the desired cycloaddition over dimerization.
-
Ensure Pre-formation of the Enolate: The actual dipolarophile is the enolate of the 1,3-dicarbonyl. Ensure it is present in sufficient concentration before the nitrile oxide is generated.
-
Protocol: First, dissolve the 1,3-dicarbonyl compound in your solvent. Then, add the base (e.g., DIPEA) and stir for 15-20 minutes to allow for enolate formation before beginning the slow addition of the hydroximoyl chloride precursor (if adding it as a solution) or the base that generates the nitrile oxide.
-
-
Solvent Choice: Polar, aqueous solvent mixtures can accelerate the desired cycloaddition.
Diagram: Competing Reaction Pathways
Caption: Desired cycloaddition vs. side reaction.
Q2: My reaction with an unsymmetrical 1,3-diketone is yielding a mixture of regioisomers. How can I control the selectivity?
A2: This is a classic challenge in isoxazole synthesis from 1,3-dicarbonyls.[8][9] The reaction proceeds via nucleophilic attack of the enolate on the nitrile oxide, followed by cyclization and dehydration. With an unsymmetrical diketone (R²-CO-CH₂-CO-R³), two different enolates can form, and the subsequent cyclization can occur in two ways, leading to two different regioisomers.
Causality & Control:
Regiocontrol is achieved by directing the initial nucleophilic attack and subsequent cyclization. The selectivity is governed by a combination of steric and electronic factors within the diketone substrate and the reaction conditions.
-
Base and Solvent System: The choice of base and solvent is critical as it dictates the nature of the enolate and the mechanism.[2]
-
Mechanism: In a polar solvent like water, a base such as N,N-diisopropylethylamine (DIPEA) deprotonates the diketone to form a carbanion. This carbanion adds to the electrophilic carbon of the nitrile oxide. The subsequent intramolecular cyclization involves the attack of the oxygen anion onto one of the carbonyl carbons. Steric hindrance plays a key role here; the cyclization will favor the pathway that minimizes steric clash between the substituents.[2]
-
-
Substrate Control: The electronic nature of the R² and R³ groups on the diketone can direct the reaction. A more electron-deficient carbonyl group is a more reactive electrophile and will be preferentially attacked by the hydroxylamine-derived nitrogen during cyclization.
Troubleshooting Protocol:
If you are observing poor regioselectivity, a systematic optimization of the reaction conditions is recommended.
Table: Effect of Conditions on Regioselectivity
| Parameter | Condition A (Typical) | Condition B (Optimized for Selectivity) | Rationale for Change |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | DIPEA is a non-nucleophilic base, preventing O-imidoylation side reactions and promoting clean enolate formation.[2] |
| Solvent | THF or CH₂Cl₂ | 95:5 Water/Methanol | Aqueous media can accelerate the cycloaddition and enhance selectivity through polar effects that stabilize the key intermediates.[4] |
| Temperature | Room Temp to Reflux | Room Temperature | Lower temperatures can increase selectivity by favoring the transition state with the lowest activation energy, often leading to a single major regioisomer. |
Diagram: Regiochemical Challenge
Caption: Formation of two regioisomers.
Q3: I'm observing low yields and incomplete conversion. What are the common causes and how can I optimize the reaction?
A3: Low conversion rates can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.
Troubleshooting Workflow:
Use the following decision-making workflow to diagnose the issue.
Diagram: Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yield.
Key Optimization Points:
-
Purity of 1,3-Dicarbonyl: Ensure the substrate is pure. Acidic or basic impurities can interfere with enolate formation.
-
Purity of Nitrile Oxide Precursor: Hydroximoyl chlorides can be unstable. It is often best to use them immediately after preparation.
-
Reaction Time: Monitor the reaction by TLC. These reactions can be fast, especially in aqueous media (1-2 hours).[2] Prolonged reaction times may lead to product degradation.
-
Concentration: Aim for a concentration of around 0.2-0.5 M. Excessively dilute conditions can slow the desired reaction, giving the nitrile oxide more time to decompose or dimerize.
Experimental Protocol: Optimized Synthesis of 3-phenyl-4-acetyl-5-methylisoxazole
This protocol is optimized to minimize side reactions, particularly furoxan formation.[2][4]
Materials:
-
Benzohydroximoyl chloride (Precursor for benzonitrile oxide)
-
Acetylacetone (2,4-pentanedione)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized Water
-
Methanol
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10 mmol, 1.0 equiv) and a solvent mixture of deionized water (38 mL) and methanol (2 mL).
-
Enolate Formation: Add DIPEA (2.58 g, 3.5 mL, 20 mmol, 2.0 equiv) to the stirring solution. Stir at room temperature for 15 minutes. The solution should be clear and homogeneous.
-
Nitrile Oxide Generation: In a separate flask, dissolve benzohydroximoyl chloride (1.56 g, 10 mmol, 1.0 equiv) in a minimal amount of methanol (~5 mL).
-
Slow Addition: Using a syringe pump, add the solution of benzohydroximoyl chloride to the reaction flask dropwise over 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The starting materials should disappear, and a new, lower Rf spot corresponding to the isoxazole product should appear. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Workup: Once the reaction is complete, extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.
References
- Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
-
Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
-
Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... PubMed. [Link]
- ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis. BenchChem.
-
Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
-
Yu, Z.-X., et al. (2001). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. [Link]
-
Tolmachev, A. A., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]
-
Cremer, D., et al. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trisubstituted Isoxazoles. BenchChem.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future.
- ResearchGate. (n.d.).
-
Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi eGrove. [Link]
-
da Silva, A. L., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
-
Calvo, M. I., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions.
-
Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References. Taylor & Francis Online. [Link]
-
Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. [Link]
-
Isoxazole synthesis. (2019). YouTube. [Link]
- Pandhurnekar, C. P., et al. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
-
Wallace, G. A., & Heathcock, C. H. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed. [Link]
- ResearchGate. (n.d.). The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding.
-
de Vries, M., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. [Link]
-
Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.
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- 9. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in the synthesis of isoxazole derivatives. Isoxazoles are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing novel drug development.[1]
Section 1: Troubleshooting Guide
Navigating the complexities of isoxazole synthesis requires a systematic approach to problem-solving. This section addresses common experimental hurdles with a focus on identifying the root cause and implementing effective solutions.
Low or No Yield of the Desired Isoxazole Product
Low product yield is one of the most frequent challenges. The underlying cause often relates to reactant stability, reaction kinetics, or suboptimal conditions.
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can often be attributed to several factors. A primary issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which are common byproducts.[2][3] To minimize this side reaction, consider the following strategies:
-
Slow Addition of Precursor: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, thus favoring the intermolecular cycloaddition with the alkyne over dimerization.[2]
-
Stoichiometry Adjustment: Employ a slight excess of the alkyne dipolarophile to ensure the nitrile oxide is consumed as it is generated.[2]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also accelerate the dimerization of the nitrile oxide.[2] It is crucial to empirically determine the optimal temperature that balances reaction speed and byproduct formation.
-
Choice of Base and Solvent: The selection of the base and solvent for generating the nitrile oxide is critical. Non-nucleophilic bases like triethylamine are often preferred for the dehydrohalogenation of hydroximoyl chlorides.[3] The solvent can influence reactant solubility and reaction rates.[2]
Question: I am attempting a condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, but the yield is poor. What should I investigate?
Answer: For condensation reactions, incomplete conversion or side reactions are common culprits for low yields. Consider these points:
-
pH Control: The pH of the reaction medium is crucial. The initial imine formation between hydroxylamine and one of the carbonyl groups is typically favored under mildly acidic to neutral conditions. Subsequent cyclization and dehydration to form the aromatic isoxazole ring may require different pH conditions.[4]
-
Reactant Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydroxylamine. Impurities can lead to unwanted side reactions.[2]
-
Reaction Time and Temperature: These parameters should be optimized. Insufficient time or temperature may lead to incomplete reaction, while excessive heat can cause decomposition of reactants or products.[2]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield isoxazole synthesis reactions.
Sources
Technical Support Center: Column Chromatography Purification of Bromo-Isoxazole Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying bromo-isoxazole intermediates via column chromatography. The unique electronic and chemical nature of these halogenated heterocycles presents specific challenges that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Part 1: Fundamental Questions & Initial Setup
This section addresses the foundational decisions you'll make before starting your purification, which are critical for success.
Q1: How do I select the best stationary phase for my bromo-isoxazole intermediate?
A1: The choice of stationary phase is paramount and is dictated by the stability of your specific bromo-isoxazole.
-
Standard Silica Gel: This is the default for most purifications due to its excellent resolving power for a wide range of compounds.[1] However, standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2] This acidity can be problematic for certain bromo-isoxazoles.
-
Acid Sensitivity: Isoxazoles contain a basic nitrogen atom. This, combined with other potential acid-sensitive functional groups in your intermediate, can lead to degradation, streaking on the TLC plate, and low recovery from the column.[3] Before committing to a large-scale column, it is crucial to assess your compound's stability on silica.[4]
-
Deactivated Silica Gel: If you observe streaking or sample loss during TLC analysis, consider using deactivated silica. You can prepare this by making a slurry of silica in your eluent containing 0.5-2% triethylamine (TEA) or another non-nucleophilic base.[3][5] This neutralizes the acidic silanol sites, minimizing degradation.
-
Alternative Stationary Phases: For highly acid-sensitive bromo-isoxazoles, alternative stationary phases are recommended.[4]
Q2: What is the ideal solvent system (eluent) for purifying a bromo-isoxazole, and how do I determine it?
A2: The optimal solvent system is one that provides good separation between your target compound and impurities. This is almost always determined empirically using Thin-Layer Chromatography (TLC).
-
Starting Point: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard starting point for many organic compounds, including isoxazole derivatives.[6][7] Dichloromethane can also be used as a component, but be aware it can cause columns to run slower and be more prone to cracking.[5]
-
TLC Analysis: The goal is to find a solvent ratio where your desired bromo-isoxazole has an Rf value of approximately 0.25-0.35.[1][8] An Rf in this range generally translates to a good elution profile on a column, allowing for sufficient interaction with the stationary phase without taking excessively long to elute, which can lead to band broadening.[9]
-
Impact of the Bromo Group: The bromine atom adds polarity to the molecule. However, its effect on retention can be complex, influenced by its position on the isoxazole or adjacent rings and its ability to participate in various intermolecular interactions.[10][11] Always rely on TLC to guide your solvent choice for each specific intermediate.
Part 2: Troubleshooting Poor Separation
Even with a well-chosen stationary phase and solvent system, separation issues can arise. This section tackles the most common separation challenges.
Q3: My bromo-isoxazole is co-eluting with an impurity. How can I improve the resolution?
A3: Co-elution occurs when the components of your mixture have very similar affinities for the stationary and mobile phases. Several strategies can be employed to improve separation.
-
Optimize the Mobile Phase:
-
Isocratic Elution Fine-Tuning: If you are using a single solvent mixture (isocratic elution), even small changes to the solvent ratio can have a significant impact. Prepare several TLC plates with slightly different ratios (e.g., 15% EtOAc/Hexane, 20% EtOAc/Hexane, 25% EtOAc/Hexane) to find the optimal balance.
-
Change Solvent Components: If adjusting the ratio is insufficient, change one of the solvent components to alter the selectivity. For example, substituting dichloromethane for hexanes or tert-butyl methyl ether (TBME) for ethyl acetate can change the nature of the solvent-solute interactions.
-
-
Employ Gradient Elution:
-
Principle: Gradient elution involves gradually increasing the polarity of the mobile phase during the purification.[2] This technique is highly effective for separating compounds with different polarities. It sharpens peaks of later-eluting compounds and can significantly reduce the total purification time.[12][13]
-
Application: Start the gradient with a solvent system that gives your target compound a very low Rf (e.g., ~0.1) and slowly increase the percentage of the more polar solvent. This will allow less polar impurities to elute first, and then your compound will move down the column as the eluent becomes strong enough to displace it effectively.
-
Q4: The spots on my TLC are well-separated, but the separation on the column is poor, with broad, overlapping fractions. What went wrong?
A4: This is a frequent and frustrating problem that usually points to issues with column packing or sample loading technique.
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed will create channels where the solvent and sample can travel through without proper interaction, leading to poor separation.[8]
-
Solution: Pack the column carefully as a slurry. Gently tap the column as the silica settles to ensure a uniform, compact bed. Add a layer of sand on top of the silica to prevent the bed from being disturbed when adding solvent.[14]
-
-
Overloading the Column: Using too much crude material for the amount of silica is a common mistake. This leads to wide bands that cannot be effectively resolved.
-
Solution: A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations. For very difficult separations, a ratio of 100:1 or more may be necessary.[1]
-
-
Sample Loading Technique: The initial band of your sample should be as narrow and concentrated as possible.
-
Wet Loading: If dissolving your sample, use the absolute minimum amount of solvent—preferably the eluent itself.[12] Using a solvent that is much more polar than your eluent will cause the sample to spread out at the top of the column, ruining the separation before it begins.
-
Dry Loading: This is the preferred method, especially if your compound is not very soluble in the starting eluent.[12] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Part 3: Addressing Compound Stability and Low Recovery
Bromo-isoxazoles can be sensitive molecules. Ensuring their integrity during purification is key to achieving a good yield.
Q5: My bromo-isoxazole seems to be decomposing on the column. I'm getting a low yield and seeing new, unexpected spots on my TLC analysis of the fractions. What is the cause and how can I prevent it?
A5: Decomposition on silica gel is a strong possibility, especially for heterocyclic compounds.[4] The acidic nature of silica is often the culprit.
-
Acid-Catalyzed Degradation: The isoxazole ring itself can be sensitive, and other functional groups on your intermediate may be labile to acid. The Brønsted and Lewis acidic sites on the silica surface can catalyze hydrolysis, rearrangement, or polymerization.[2]
-
Confirmation with 2D TLC: To confirm silica-induced decomposition, run a 2D TLC. Spot your compound in one corner of a TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If new spots appear off the diagonal, your compound is unstable on silica.[4]
-
Solutions:
-
Neutralize the Silica: As mentioned in Q1, use silica that has been pre-treated with 0.5-2% triethylamine in the eluent.[5]
-
Switch to a Neutral Stationary Phase: Alumina or Florisil are excellent alternatives for acid-sensitive compounds.[2]
-
Minimize Contact Time: Use flash chromatography with higher pressure to speed up the elution. A shorter, wider column can also reduce the time the compound spends on the stationary phase.[3]
-
Q6: I am confident my compound is stable, but my recovery is still very low. Where could my product be going?
A6: If degradation is ruled out, low recovery often points to irreversible adsorption or physical loss during the process.
-
Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind very strongly to the active sites on the silica gel and may not elute, even with a very polar solvent.
-
Solution: After your main elution, flush the column with a much stronger solvent system (e.g., 5-10% methanol in dichloromethane) to see if any remaining material comes off. If your compound is in these fractions, it indicates you need a more polar eluent for the main purification or a less retentive stationary phase.
-
-
Precipitation on the Column: If your compound has low solubility in the eluent, it can crystallize or precipitate within the column matrix, blocking flow and making recovery impossible.[4]
-
Solution: Ensure your chosen eluent is a good solvent for your compound. If you must use a solvent system where solubility is low, load a smaller amount of material or consider an alternative purification technique like recrystallization.
-
Part 4: Experimental Protocols & Data
Protocol: General Flash Chromatography of a Bromo-Isoxazole Intermediate
This protocol assumes a moderately polar bromo-isoxazole intermediate and a successful TLC analysis indicating good separation with 20% Ethyl Acetate/Hexanes.
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (e.g., a 40g silica column for ~1g of crude material).
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer (~0.5 cm) of sand.[14]
-
In a beaker, prepare a slurry of silica gel in the starting eluent (e.g., 10% Ethyl Acetate/Hexanes).[14]
-
Pour the slurry into the column. Gently tap the column to pack the silica into a uniform bed. Open the stopcock to drain some solvent, which helps with packing. Never let the solvent level drop below the top of the silica bed.[14]
-
Once the bed is settled and stable, add another thin layer (~0.5 cm) of sand on top. Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude bromo-isoxazole intermediate (~1g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane or acetone).
-
Add 2-3g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]
-
Carefully layer this powder onto the sand at the top of the column, creating a flat, even surface.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply pressure to the top of the column (1-5 psi) using a pump or inert gas source to achieve a steady flow rate. A good flow rate is typically a drop rate of 1-2 drops per second.[12]
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the column size and the separation (e.g., 10-20 mL per fraction).
-
If using a gradient, start with a less polar solvent mixture (e.g., 10% EtOAc/Hexanes) and incrementally increase the polarity (e.g., to 20%, then 30% EtOAc/Hexanes) after collecting a set number of fractions.
-
-
Fraction Analysis:
-
Monitor the progress of the separation by spotting fractions onto TLC plates.
-
Visualize the spots using a UV lamp (most aromatic heterocycles are UV-active) and/or a chemical stain (e.g., potassium permanganate).
-
Combine the fractions that contain your pure bromo-isoxazole product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified bromo-isoxazole intermediate.
-
Data Table: Common Solvent Systems
| Non-Polar Solvent | Polar Solvent | Typical Use Case for Bromo-Isoxazoles | Notes |
| Hexanes / Heptane | Ethyl Acetate | General purpose, good starting point for most intermediates. | Provides good separation for compounds of moderate polarity. |
| Hexanes / Heptane | Dichloromethane | Separating less polar compounds or when solubility in EtOAc is an issue. | Can improve separation of isomers in some cases. |
| Dichloromethane | Methanol | Purifying very polar bromo-isoxazoles. | Use in low percentages (1-5% MeOH) as it is a very strong eluent on silica. |
| Hexanes / Heptane | tert-Butyl Methyl Ether (TBME) | Alternative to Ethyl Acetate; can offer different selectivity. | Less prone to hydrolysis than ethyl acetate. |
Part 5: Visualization of Workflows
Diagram 1: Solvent System Selection Workflow
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. reddit.com [reddit.com]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling of Brominated Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve one of the most persistent challenges in modern synthetic chemistry: the undesired dehalogenation of brominated heterocycles during palladium-catalyzed cross-coupling reactions. This guide is structured to move from rapid diagnosis of common issues to a systematic, in-depth analysis of reaction parameters.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial observations and provides immediate, actionable advice.
Q1: What is dehalogenation and why is it a problem with brominated heterocycles?
A1: Dehalogenation, specifically hydrodehalogenation, is a pervasive side reaction in which the bromine atom on your heterocyclic starting material is replaced by a hydrogen atom.[1] This generates a byproduct that is structurally similar to your starting material but lacks the reactive handle for the desired cross-coupling, leading to reduced yields and complex purification challenges.[1][2]
Heterocycles, particularly electron-deficient ones or those containing N-H bonds (like indoles or pyrazoles), are especially susceptible.[3][4] The reasons are twofold:
-
Electronic Effects: The electron-withdrawing nature of many heteroatoms can activate the C-Br bond for oxidative addition but also stabilize intermediates that lead to dehalogenation.
-
Coordination & Acidity: Heteroatoms (especially nitrogen) can coordinate to the palladium catalyst, altering its reactivity and potentially inhibiting the desired catalytic cycle.[3] Furthermore, N-H protons can be acidic, and their deprotonation by the base can change the electronic properties of the ring or participate in side reactions.[3][5]
Q2: My main byproduct is the dehalogenated starting material. What is the most likely cause?
A2: The formation of a palladium-hydride (Pd-H) species is the most widely accepted culprit.[3] This reactive intermediate competes with your organometallic coupling partner for reaction with the (Ar)-Pd(II)-Br complex. A subsequent reductive elimination from an (Ar)-Pd(II)-H intermediate yields the unwanted dehalogenated product.
The source of the hydride can be traced to several components in your reaction mixture:
-
Solvent: Alcoholic solvents (e.g., methanol, ethanol) are common hydride donors.[6][7][8]
-
Base: Strong alkoxide bases (e.g., NaOtBu) or even impurities in weaker inorganic bases can generate hydrides.[7]
-
Water: Trace amounts of water can participate in pathways that generate Pd-H species.[9]
-
Reagents: The organoboron reagent itself or additives can sometimes be a source of hydrides.
Q3: I see both dehalogenation and homocoupling of my boronic acid. Are these related?
A3: While mechanistically distinct, the conditions that favor one can sometimes promote the other. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[6] If your active Pd(0) catalyst is being oxidized or if the reaction is sluggish, both side reactions can become more prominent. Addressing the root cause—often suboptimal catalyst activity or stability—can help suppress both pathways.
Part 2: Deep Dive Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required. This section breaks down the problem by reaction component.
The Catalytic Cycle vs. The Dehalogenation Pathway
To effectively troubleshoot, it is crucial to understand the competing pathways at play. The desired cross-coupling cycle must outcompete the dehalogenation shortcut.
Figure 1: Competing catalytic cycles in cross-coupling. The goal is to accelerate the main cycle (left) over the dehalogenation shortcut (right).
Issue 1: Suboptimal Catalyst or Ligand Selection
The choice of ligand is arguably the most critical factor in controlling dehalogenation.[1] The ligand modulates the steric and electronic properties of the palladium center, directly influencing the relative rates of the key steps.
Q: My reaction with Pd(PPh₃)₄ is giving >50% dehalogenation. What should I do?
A: Pd(PPh₃)₄ is a classic but often suboptimal catalyst for challenging substrates.[10] Triphenylphosphine (PPh₃) is not very electron-rich and can dissociate from the metal center, leading to less stable catalytic species. The key is to switch to a more robust, modern ligand system.
Troubleshooting Strategy:
-
Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the desired reductive elimination step.[3][11] Their steric bulk favors the coupling of the two organic partners, while their electron-donating ability stabilizes the catalyst and accelerates oxidative addition.[6][12]
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ, use a well-defined, air-stable Pd(II) pre-catalyst (e.g., SPhos G3, XPhos G3). These ensure reliable formation of the active catalytic species and can lead to more reproducible results.[3]
| Ligand Class | Example(s) | Key Feature | Impact on Dehalogenation |
| Simple Phosphines | PPh₃, P(o-tol)₃ | General purpose, moderate activity | Often high, especially with challenging substrates. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, good for oxidative addition | Can be effective, but reactivity must be balanced. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promotes reductive elimination | Generally excellent for suppressing dehalogenation.[3] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, form very stable complexes | Highly effective, particularly for aryl chlorides.[11][13] |
Table 1: General effects of ligand choice on dehalogenation.
Issue 2: Incorrect Choice of Base or Solvent
The base and solvent system is a frequent and often overlooked source of the hydrides that fuel dehalogenation.
Q: I am using NaOtBu in THF and seeing significant dehalogenation. What base/solvent combination is better?
A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation, especially at elevated temperatures.[7] Aprotic solvents are generally preferred over protic ones.
Troubleshooting Strategy:
-
Avoid Alcoholic Solvents: If possible, replace solvents like methanol or ethanol with aprotic alternatives like dioxane, toluene, or CPME (cyclopentyl methyl ether).[3][10] If an alcohol is required for solubility, use it as a co-solvent in minimal amounts.
-
Switch to a Weaker, Non-Hydridic Base: Change from strong alkoxide bases to weaker inorganic bases.[3] Potassium phosphate (K₃PO₄) is an excellent and widely used choice for Suzuki-Miyaura couplings that often minimizes dehalogenation. Carbonates like Cs₂CO₃ or K₂CO₃ are also effective alternatives.[3]
| Base | Type | Propensity to Cause Dehalogenation | Notes |
| NaOtBu, KOtBu | Strong Alkoxide | High | Can act as a hydride source, especially at high temps. |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Moderate to Low | Generally a safer choice. Cesium carbonate is more soluble. |
| K₃PO₄ | Inorganic Phosphate | Low | Often the best choice for suppressing dehalogenation in Suzuki couplings.[3] |
Table 2: Impact of base selection on dehalogenation.
Issue 3: Substrate-Specific Problems (N-H Heterocycles)
Heterocycles containing an N-H bond, such as indoles, pyrroles, and pyrazoles, present a unique challenge.
Q: My coupling with a brominated indole fails, yielding mostly the dehalogenated indole. Why?
A: The N-H proton is acidic and can be deprotonated by the base. This has two negative consequences:
-
The resulting anionic heterocycle can strongly coordinate to the palladium center, inhibiting catalysis.[3]
-
The deprotonation changes the electronics of the ring, which can make the dehalogenation pathway more favorable.[5]
Troubleshooting Strategy:
-
Protect the N-H Group: Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) is often the most effective solution.[3][5] This prevents deprotonation and unwanted coordination. The protecting group can be removed in a subsequent step. An unusual but useful finding is that a Boc group can sometimes be removed under the Suzuki coupling conditions while still effectively suppressing dehalogenation during the reaction.[5]
-
Use Milder Bases: If protection is not feasible, using a milder base like K₃PO₄ may be sufficient to avoid significant deprotonation while still promoting the catalytic cycle.[3]
Issue 4: Reaction Conditions (Temperature & Time)
Q: Does increasing the temperature help reduce dehalogenation?
A: Not necessarily. While higher temperatures can increase the rate of the desired coupling, they can also accelerate the undesired dehalogenation pathway.[14] If the dehalogenation reaction has a lower activation energy, increasing the temperature may actually worsen the problem. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.[14]
Troubleshooting Strategy:
-
Run a Temperature Screen: If you suspect temperature is a factor, screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) while keeping all other parameters constant. Monitor the product-to-byproduct ratio over time.
-
Consider Microwave Heating: Microwave reactors can sometimes improve reaction kinetics enough to favor the desired product over dehalogenation by providing rapid and uniform heating.[10][15]
Part 3: Experimental Protocols & Workflows
Systematic Troubleshooting Workflow
When faced with a dehalogenation problem, a logical, stepwise approach is more effective than random screening.
Figure 2: A systematic workflow for troubleshooting dehalogenation. Start with the most impactful variables first.
Protocol 1: Ligand Screening to Minimize Dehalogenation
This protocol provides a framework for efficiently screening different ligands to identify the optimal choice for your specific substrate.
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Boronic acid or ester (1.5 equiv)
-
Palladium pre-catalyst source (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Ligands for screening (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos; 4-8 mol%)
-
Base (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Setup: In an inert atmosphere glovebox, arrange a series of reaction vials. To each vial, add the brominated heterocycle (e.g., 0.1 mmol), boronic acid (0.15 mmol), and K₃PO₄ (0.3 mmol).
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium source and each ligand if desired. Add the palladium source (0.002 mmol Pd) and the respective ligand (0.004-0.008 mmol) to each reaction vial.
-
Solvent Addition: Add the degassed solvent (e.g., 1 mL) to each vial.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C). Ensure vigorous stirring.
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction. Dilute the aliquot, filter, and analyze by LC-MS or GC-MS to determine the ratio of desired product to the dehalogenated byproduct.
-
Analysis: Compare the results across all vials to identify the ligand that provides the highest conversion to the desired product with the lowest percentage of dehalogenation.
Analytical Note: Quantifying Dehalogenation
Accurate quantification of your desired product and the dehalogenated byproduct is critical for effective troubleshooting.
-
LC-MS/GC-MS: These are the primary tools for monitoring reaction progress. They can separate the starting material, product, and byproduct, providing a clear ratio.[2]
-
UHPLC: For challenging separations where the halogenated drug and the dehalogenated analog have similar chromatographic behavior, Ultra-High-Performance Liquid Chromatography (UHPLC) with a pentafluorophenyl column can provide the necessary resolution.[2]
-
Quantitative NMR (qNMR): After crude workup, qNMR using an internal standard can provide a highly accurate measure of the yields of both the desired product and the dehalogenated species.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(16), 5805–5814. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
-
Ware, I. J. S., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]
-
Ware, I. J. S., et al. (2023). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11759-11761. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
Shields, J. D., et al. (2020). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]
-
Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Jedinák, L., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Environmental Science: Processes & Impacts. (2022). Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis. [Link]
-
Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]
-
ResearchGate. (2021). Temperature effect on the model SM cross-coupling reaction using ligand.... [Link]
-
Naval Research Lab. (1974). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Matthew, J., & Anastasio, C. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [Link]
-
ResearchGate. (2007). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
-
National Institutes of Health. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]
-
OUCI. (1969). Solvent effects on the proton spectra of some halopropenes. The preparation and proton resonance spectra of the 1-iodop…. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Improving regioselectivity in the synthesis of substituted isoxazoles
A Guide to Mastering Regioselectivity
Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted isoxazoles. Achieving the desired regiochemistry is a critical and often challenging aspect of this process. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can achieve your synthetic goals with precision and efficiency.
The Challenge of Regioselectivity in Isoxazole Synthesis
The isoxazole core is a key pharmacophore in a wide range of pharmaceuticals, including anti-inflammatories, antibiotics, and antidepressants.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern of the isoxazole ring. Consequently, controlling the regioselectivity during synthesis is not merely a matter of academic interest but a crucial factor in the successful development of new therapeutic agents.
The two most common methods for constructing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] Both methods can yield mixtures of regioisomers, necessitating careful control of reaction conditions and substrate design to favor the desired product. This guide will walk you through troubleshooting and optimizing these reactions to achieve high regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Poor Regioselectivity in the [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition is a powerful tool for isoxazole synthesis, but it can often lead to a mixture of 3,5- and 3,4-disubstituted isoxazoles. The regiochemical outcome is influenced by steric and electronic factors of both the nitrile oxide and the alkyne.
Issue: My reaction is producing a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the formation of the 3,5-isomer?
Probable Cause: For terminal alkynes, the electronic and steric differentiation between the two carbons of the triple bond may not be sufficient to direct the cycloaddition towards a single regioisomer under uncatalyzed conditions.
Solution:
-
Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established method for promoting the regioselective formation of 3,5-disubstituted isoxazoles.[3][4] This is often referred to as a "click chemistry" approach for isoxazole synthesis.[5]
-
Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equiv) and an in situ generated or pre-formed nitrile oxide (1.1 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or a mixture of water and t-butanol).
-
Add a copper(I) source, such as CuI or CuSO4/sodium ascorbate, (5-10 mol%).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.
-
-
-
Mechanochemical Synthesis: Solvent-free synthesis using ball-milling has been shown to be an efficient and scalable method for the synthesis of 3,5-isoxazoles, often with high regioselectivity.[3]
Issue: I need to synthesize the 3,4-disubstituted isoxazole, but my attempts at [3+2] cycloaddition consistently yield the 3,5-isomer as the major product.
Probable Cause: As mentioned, the 3,5-isomer is often the thermodynamically favored product, especially with copper catalysis. To obtain the 3,4-isomer, a different catalytic system is required to alter the regiochemical preference of the cycloaddition.
Solution:
-
Ruthenium Catalysis: Ruthenium catalysts have been shown to favor the formation of 4-substituted or 3,4-disubstituted isoxazoles.[6]
-
Experimental Protocol: Ruthenium-Catalyzed [3+2] Cycloaddition
-
To a solution of the alkyne (1.0 equiv) and nitrile oxide (1.2 equiv) in a solvent like DCM, add a ruthenium catalyst (e.g., [Ru(cod)Cl2]n, 5 mol%).[6]
-
Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
-
Scenario 2: Lack of Regiocontrol in the Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine
The classic Claisen isoxazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is notorious for producing regioisomeric mixtures, especially with unsymmetrical dicarbonyls.[1][2]
Issue: My reaction of an unsymmetrical β-diketone with hydroxylamine hydrochloride is giving me a mixture of regioisomers that are difficult to separate.
Probable Cause: The two carbonyl groups of the β-diketone have similar reactivity towards hydroxylamine, leading to the formation of two different enone intermediates and subsequently both possible isoxazole regioisomers.
Solution:
-
Use of β-Enamino Diketones: Converting one of the carbonyl groups into an enamine functionality can effectively differentiate the reactivity of the two electrophilic centers, allowing for greater regiochemical control.[1][7][8] The regioselectivity can then be tuned by adjusting the reaction conditions.[1][7][8]
-
Solvent and Base Selection: The choice of solvent and the presence of a base like pyridine can significantly influence which carbonyl group is preferentially attacked.[1][2] For example, using MeCN as a solvent in the presence of pyridine can favor one regioisomer, while switching to EtOH may favor the other.[1][2]
-
Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can selectively activate one of the carbonyl groups, thereby directing the nucleophilic attack of hydroxylamine and leading to a high degree of regioselectivity.[1][2]
-
Experimental Protocol: Lewis Acid-Mediated Regioselective Cyclocondensation
-
Dissolve the β-enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in MeCN.[1]
-
Add BF₃·OEt₂ (2.0 equiv) to the mixture at room temperature.[1][2]
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water, extract with an organic solvent, and purify the desired isoxazole by column chromatography.
-
-
| Condition | Favored Regioisomer | Reference |
| [3+2] Cycloaddition | ||
| Copper(I) Catalyst | 3,5-disubstituted | [3][4] |
| Ruthenium Catalyst | 3,4-disubstituted | [6] |
| Cyclocondensation | ||
| β-Enamino Diketone in MeCN with Pyridine | Regioisomer A | [1][2] |
| β-Enamino Diketone in EtOH | Regioisomer B | [1][2] |
| β-Enamino Diketone with BF₃·OEt₂ in MeCN | 3,4-disubstituted | [1][2] |
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a 4-iodoisoxazole. What is the most reliable method?
A1: A highly efficient method for the synthesis of 4-iodoisoxazoles is the ICl-induced electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones.[9] This method is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[9]
Q2: Are there any "green" or more environmentally friendly methods for synthesizing isoxazoles?
A2: Yes, several approaches aim to reduce the environmental impact of isoxazole synthesis. These include:
-
Ultrasonic Irradiation: Ultrasound has been used to promote isoxazole synthesis, often leading to shorter reaction times and higher yields.[10]
-
Water as a Solvent: Some methodologies have been developed that utilize water as the reaction solvent, avoiding the use of volatile organic compounds.[5][10]
-
Mechanochemistry: As mentioned earlier, solvent-free ball-milling is a green and scalable alternative for [3+2] cycloaddition reactions.[3]
Q3: How can I synthesize a 3-substituted isoxazole without a substituent at the 5-position?
A3: A one-pot synthesis from α,β-unsaturated aldehydes and N-hydroxyl-4-toluenesulfonamide provides a regioselective route to 3-substituted isoxazoles.[11] This method is advantageous as it uses readily available starting materials under mild conditions.[11]
Q4: My starting materials are sterically hindered. Will this affect the regioselectivity of my [3+2] cycloaddition?
A4: Steric hindrance can indeed play a significant role in directing the regioselectivity of the cycloaddition. In many cases, increased steric bulk on one of the substituents of the alkyne or nitrile oxide can enhance the regioselectivity by favoring the approach that minimizes steric repulsion. However, extremely bulky groups may also hinder the reaction rate. The electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones has been shown to be tolerant of sterically demanding substrates.[9]
Visualizing Reaction Pathways and Troubleshooting
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3‐Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds‐Based Isoxazole. | Semantic Scholar [semanticscholar.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-a ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01421A [pubs.rsc.org]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (4-bromo-3-methylisoxazol-5-yl)methyl acetate
Welcome to the technical support center for the purification of (4-bromo-3-methylisoxazol-5-yl)methyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this key synthetic intermediate. Our aim is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities
To effectively troubleshoot the purification of this compound, it is crucial to understand its likely synthetic origin and the impurities that may arise. A common synthetic pathway involves a multi-step process, each with the potential to introduce specific contaminants.
dot
Caption: Plausible synthetic pathway for this compound.
This plausible synthetic route helps us anticipate the following potential impurities:
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | 3-Methylisoxazole-5-carboxylic acid, (4-Bromo-3-methylisoxazol-5-yl)carboxylic acid, (4-bromo-3-methylisoxazol-5-yl)methanol | Incomplete conversion at each respective step. |
| Side-Reaction Products | Over-brominated species, regioisomers of bromination | Non-selective bromination. |
| Reagents and Catalysts | Pyridine, acetic anhydride, borane complexes | Carryover from the reaction workup. |
| Degradation Products | (4-bromo-3-methylisoxazol-5-yl)methanol | Hydrolysis of the final acetate ester during aqueous workup. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows a significant amount of a more polar impurity by TLC. What is it likely to be and how can I remove it?
A1: A more polar impurity is often the unreacted alcohol, (4-bromo-3-methylisoxazol-5-yl)methanol, from an incomplete esterification reaction, or the hydrolysis product of the acetate if it was exposed to acidic or basic conditions during workup.
Troubleshooting Steps:
-
Optimize the Esterification: Ensure a slight excess of acetic anhydride and a sufficient amount of pyridine are used to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Careful Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and pyridine. Avoid prolonged contact with aqueous layers, especially if they are acidic or basic, to minimize hydrolysis of the ester.
-
Purification by Column Chromatography: If the impurity persists, column chromatography is the most effective method for removal. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar acetate product from the more polar alcohol impurity.
Q2: I observe a less polar impurity in my product. What could this be?
A2: A less polar impurity could be residual, unreacted starting material from an earlier stage in the synthesis, such as an unbrominated precursor if the bromination step was incomplete.
Troubleshooting Steps:
-
Ensure Complete Bromination: Monitor the bromination reaction carefully by an appropriate analytical method (e.g., NMR or LC-MS of a worked-up aliquot) to ensure full conversion of the starting material.
-
Purification of Intermediates: It is highly recommended to purify the intermediate, (4-bromo-3-methylisoxazol-5-yl)carboxylic acid, before proceeding to the reduction and esterification steps. This can be achieved by recrystallization or column chromatography.
Q3: My purified product has a yellowish or brownish tint. What is the cause and how can I decolorize it?
A3: Discoloration in brominated compounds can sometimes be due to trace amounts of residual bromine or other colored impurities.
Troubleshooting Steps:
-
Aqueous Wash with a Reducing Agent: Before final purification, wash the crude product solution (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous solution of a mild reducing agent such as sodium bisulfite or sodium thiosulfate. This will quench any residual bromine.
-
Charcoal Treatment: If the color persists after washing, you can try treating a solution of your crude product with a small amount of activated charcoal, followed by filtration through celite. Be aware that this may lead to some loss of product.
-
Recrystallization: Recrystallization is often effective at removing colored impurities.
Detailed Experimental Protocols
Protocol 1: Column Chromatography for the Purification of this compound
This protocol outlines a general procedure for purifying the title compound using silica gel column chromatography.
dot
Caption: Workflow for column chromatography purification.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of fractions.
-
Monitor the composition of each fraction by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying the final product if a suitable solvent is found.
Procedure:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate/hexane mixtures, and toluene.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Characterization for Purity Assessment
To confirm the purity of your final product, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product and any impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for assessing the presence of volatile impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
By understanding the potential impurities and employing the appropriate purification and analytical techniques, you can confidently obtain high-purity this compound for your research and development needs.
References
-
Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Neighbouring group participation in isoxazole ring bromination. Part II. Retrieved from [Link]
-
ACS Publications. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
Technical Support Center: Isoxazole Reaction Integrity
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-O Bond Cleavage
Welcome to the technical support center for isoxazole chemistry. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to a common yet critical challenge in the synthetic application of isoxazoles: the unwanted cleavage of the N-O bond. The isoxazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its role as a versatile synthetic intermediate and a key pharmacophore.[1][2][3][4] However, the inherent reactivity of the N-O bond can lead to undesired ring-opening, compromising reaction yields and leading to complex product mixtures.
This resource, structured in a user-friendly question-and-answer format, goes beyond simple troubleshooting. It delves into the mechanistic underpinnings of isoxazole stability and reactivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive reaction is cleaving the isoxazole N-O bond. How can I achieve a selective reduction of other functional groups?
This is a frequent challenge as the N-O bond is susceptible to many reducing agents. The key is to select a reagent and conditions that are chemoselective for your target functional group while being mild enough to preserve the isoxazole ring.
Core Principles for Selective Reduction:
The stability of the isoxazole ring is significant, but the weak nitrogen-oxygen bond is a prime site for cleavage under reducing conditions.[5] The choice of reducing agent is therefore critical. Common methods for reductive N-O bond cleavage include catalytic hydrogenation (e.g., with Raney Nickel), or reduction with powerful reagents like LiAlH₄, SmI₂, or Mo(CO)₆.[5][6][7] To avoid this, consider the following:
-
Catalytic Hydrogenation: While classic hydrogenation catalysts like Pd/C can be too harsh, leading to N-O bond scission, careful selection of catalyst and conditions can achieve selectivity. For instance, milder catalysts or the use of catalyst poisons can sometimes temper the reactivity. However, catalytic hydrogenation often leads to vinylogous amides, indicating N-O cleavage.[8]
-
Metal Hydride Reagents: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable as they readily cleave the N-O bond.[6][7] Milder hydrides such as Sodium Borohydride (NaBH₄) are typically more compatible, especially for the reduction of ketones and aldehydes in the presence of an isoxazole.
-
Dissolving Metal Reductions: Reagents like Sodium in liquid ammonia can also lead to N-O bond cleavage, yielding β-aminocarbonyl compounds.[8]
Troubleshooting Guide for Selective Reduction:
| Problem | Potential Cause | Recommended Solution |
| Complete N-O cleavage during hydrogenation | Catalyst is too active (e.g., Raney Ni, high-loading Pd/C). | Switch to a milder catalyst (e.g., Lindlar's catalyst) or add a catalyst poison. Alternatively, explore transfer hydrogenation conditions. |
| Ring opening with metal hydrides | Use of a strong reducing agent (e.g., LiAlH₄). | Employ a milder, more selective hydride reagent like NaBH₄ or NaBH(OAc)₃. |
| Unwanted reduction with dissolving metals | The reaction conditions are too harsh for the isoxazole ring. | Avoid dissolving metal reductions if N-O bond integrity is paramount. Consider alternative synthetic routes. |
Experimental Protocol: Selective Reduction of a Ketone in the Presence of an Isoxazole
-
Dissolve the isoxazole-containing ketone (1.0 eq) in a suitable solvent (e.g., Methanol or Ethanol) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion , quench the reaction by the slow addition of a saturated aqueous solution of Ammonium Chloride (NH₄Cl) or water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I'm observing isoxazole ring opening under basic conditions. What factors influence this, and how can I mitigate it?
Isoxazole rings can be susceptible to base-catalyzed ring opening, a phenomenon that is highly dependent on the substitution pattern of the isoxazole and the reaction conditions.
Understanding Base-Mediated Decomposition:
The acidity of the protons on the isoxazole ring and its substituents plays a crucial role. For example, the hydrogen at the C4 position is the most acidic, making it susceptible to deprotonation. This can initiate a cascade of reactions leading to ring cleavage. The stability of the isoxazole ring is generally fair against bases, but this can be compromised by certain substituents or harsh conditions.[9] For instance, the drug leflunomide has been shown to undergo base-catalyzed ring opening, a process that is accelerated at higher temperatures.[10]
Strategies to Prevent Base-Induced Cleavage:
-
Choice of Base: Opt for milder, non-nucleophilic bases when possible. For example, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures.
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Base-catalyzed decomposition is often more pronounced at higher temperatures.[10]
-
Substituent Effects: Be mindful of the substituents on your isoxazole ring. Electron-withdrawing groups can increase the acidity of ring protons, making the molecule more susceptible to base-mediated degradation.
-
Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups on the isoxazole or its substituents to prevent unwanted side reactions under basic conditions.
Q3: My transition metal-catalyzed cross-coupling reaction is leading to N-O bond activation and byproducts. How can I promote the desired C-H activation or C-X coupling?
Transition metal catalysis is a powerful tool for the functionalization of isoxazoles.[11] However, the N-O bond can sometimes act as an internal oxidant or participate in oxidative addition, leading to undesired ring cleavage.[3][12]
Mechanistic Considerations:
Many transition metals, particularly those in low oxidation states (e.g., Pd(0), Ni(0)), can insert into the N-O bond via oxidative addition.[12] This pathway competes with the desired catalytic cycle for C-H activation or cross-coupling. The choice of metal, ligand, and reaction conditions is paramount to steer the reaction towards the intended outcome.
Workflow for Optimizing Selective Cross-Coupling:
Caption: Optimization workflow to favor C-H/C-X coupling over N-O cleavage.
Key Optimization Parameters:
| Parameter | Rationale | Example |
| Ligand | Bulky or electron-rich ligands can sterically hinder the approach of the metal to the N-O bond and electronically disfavor oxidative addition. | For Palladium catalysis, consider using bulky phosphine ligands like XPhos or Buchwald ligands. |
| Metal Catalyst | Some earth-abundant metals like copper, iron, and nickel have shown promise in catalyzing reactions of isoxazoles while preserving the N-O bond.[3] | A nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been developed for the synthesis of (Z)-N-aryl β-enamino esters.[1] |
| Additives | The addition of specific reagents can influence the catalytic cycle. For example, a mild oxidant can help regenerate the active catalyst without promoting N-O cleavage. | In some cases, Lewis acids can coordinate to the isoxazole nitrogen, potentially deactivating it towards the catalyst and favoring reaction at other sites. |
| Reaction Conditions | Lowering the reaction temperature and minimizing the reaction time can often reduce the extent of undesired side reactions, including N-O bond cleavage. | - |
Q4: Can I use electrophilic activation on other parts of my molecule without triggering isoxazole ring opening?
Yes, this is achievable, but requires careful consideration of the electrophile and reaction conditions. The isoxazole ring itself can react with electrophiles, and certain electrophilic activations can lead to ring-opening.
Understanding Electrophilic Attack and Ring Stability:
Electrophilic substitution on the isoxazole ring typically occurs at the C4 position.[13] However, strong electrophiles can also interact with the nitrogen or oxygen atoms, potentially initiating ring cleavage. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® leads to a ring-opening fluorination.[14][15]
Strategies for Selective Electrophilic Reactions:
-
Reagent Choice: Select electrophiles that are known to be compatible with the isoxazole ring or that will preferentially react with the desired functional group. For instance, for a bromination at a benzylic position, N-bromosuccinimide (NBS) with a radical initiator is generally a safe choice.
-
Protecting the Isoxazole: In cases where the isoxazole ring is highly activated towards electrophiles, it may be necessary to temporarily protect it. However, this is often not a straightforward solution.
-
pH Control: For reactions in acidic media, be aware that strong acids can promote isoxazole degradation.[16] Buffering the reaction mixture can sometimes prevent this.
Reaction Pathway: Electrophilic Attack Leading to Ring Cleavage
Caption: Mechanism of electrophile-induced N-O bond cleavage.[14][15]
References
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Validation & Comparative
A Comparative Guide to Alternative Synthetic Routes for (4-bromo-3-methylisoxazol-5-yl)methyl acetate
Introduction: The Significance of the Substituted Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. The target molecule of this guide, (4-bromo-3-methylisoxazol-5-yl)methyl acetate, incorporates several key features: a 3,5-disubstituted isoxazole core for specific vector orientation, a C4-bromo substituent that can serve as a synthetic handle for further diversification via cross-coupling reactions or as a key pharmacophoric element, and a C5-methyl acetate side-chain, which can influence solubility and metabolic stability.
This guide provides an in-depth comparison of two primary synthetic strategies for this target. We will dissect each route, explaining the rationale behind the chosen methodologies, providing validated experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal path for their specific needs.
Retrosynthetic Analysis: Charting the Pathways
A logical disconnection of the target molecule reveals two primary strategic approaches, differing fundamentally in the timing of the C4-bromination step.
-
Route A: Post-Cyclization Halogenation. This is a linear approach where the 3-methyl-5-(hydroxymethyl)isoxazole core is first constructed, followed by electrophilic bromination at the C4 position, and concluding with the acetylation of the C5 side-chain.
-
Route B: Convergent Electrophilic Cyclization. This strategy aims to construct the 4-bromo-isoxazole ring in a single, convergent step using an acyclic precursor and an electrophilic bromine source.
Below, we explore the experimental realities of each approach.
Route A: The Linear Approach via Post-Cyclization Bromination
This route is arguably the most classical and reliable pathway, leveraging the well-established 1,3-dipolar cycloaddition for the core synthesis, followed by direct functionalization of the heterocyclic ring.
Workflow for Route A
Sources
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-isoxazoles
For the modern researcher in medicinal chemistry and materials science, the isoxazole scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in a multitude of bioactive compounds. The functionalization of this heterocycle is therefore of paramount importance. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions of halogenated isoxazoles offer a powerful and versatile approach to introduce molecular complexity.
This guide provides an in-depth comparison of catalytic systems for the cross-coupling of 4-bromo-isoxazoles, a readily accessible and versatile building block. We will delve into the nuances of catalyst selection for four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Beyond a mere recitation of protocols, this document aims to provide the reader with the scientific rationale behind the choice of catalyst, ligand, and reaction conditions, empowering you to troubleshoot and optimize these critical transformations.
The Unique Character of the 4-Bromo-isoxazole Substrate
The reactivity of 4-bromo-isoxazole in cross-coupling reactions is dictated by the electronic nature of the isoxazole ring. The electron-withdrawing character of the nitrogen and oxygen heteroatoms influences the C-Br bond, making it susceptible to oxidative addition by a low-valent metal catalyst, a critical first step in most cross-coupling catalytic cycles. However, the isoxazole ring can also act as a ligand for the metal center, potentially leading to catalyst inhibition. Furthermore, the N-O bond is relatively weak and can be a site of undesired side reactions under harsh conditions. A successful catalyst system must therefore be reactive enough to cleave the C-Br bond efficiently while remaining selective and preserving the integrity of the isoxazole core.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Catalyst Performance Comparison
The choice of palladium catalyst and, more critically, the ancillary ligand is pivotal for achieving high yields in the Suzuki-Miyaura coupling of 4-bromo-isoxazoles. While classical catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially with challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90% | The use of a bulky phosphine ligand is crucial to suppress the formation of ketone byproducts.[1] |
| PdCl₂(dppf) | dppf | KF | DMSO/H₂O | 130 | - | up to 88% | Effective for the coupling of isoxazole-4-boronic acid pinacol ester with aryl bromides.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95% | A highly active system for the coupling of other bromo-heterocycles, suggesting potential for 4-bromo-isoxazoles. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 18 | High | Nickel catalysts are a cost-effective alternative, demonstrating high activity for coupling of bromo-heterocycles. |
This table is a compilation of data from various sources, including those on structurally similar substrates, to provide a comparative overview. Yields are highly substrate-dependent.
Mechanistic Considerations: The Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-3-methylisoxazole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in medicinal chemistry. The introduction of specific substituents, such as halogens and alkyl groups, can significantly modulate the physicochemical properties and biological activity of isoxazole derivatives. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 4-bromo-3-methylisoxazole derivatives and related analogs, offering insights into their synthesis, crystallization, and the subtle yet impactful variations in their solid-state architecture.
The Significance of Halogenation and Methylation in Isoxazole Derivatives
The strategic placement of bromine and methyl groups on the isoxazole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing crystal packing and in ligand-protein interactions.[2] The methyl group, on the other hand, can provide steric bulk and enhance hydrophobic interactions. Understanding the precise three-dimensional arrangement of these substituents through X-ray crystallography is therefore crucial for rational drug design.
Synthesis and Crystallization: A Practical Approach
The synthesis of substituted isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[3] For 3,4,5-trisubstituted isoxazoles, a common route is the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes or alkenes.[4]
Experimental Protocol: Synthesis of a Substituted Isoxazole
This protocol outlines a general method for the synthesis of a 3,4,5-trisubstituted isoxazole, which can be adapted for specific derivatives.
-
Oxime Formation: To a solution of the starting aldehyde or ketone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Nitrile Oxide Generation and Cycloaddition: The resulting oxime is then converted to the corresponding nitrile oxide in situ using an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) in the presence of a dipolarophile (an alkene or alkyne). The reaction mixture is stirred until the cycloaddition is complete.
-
Work-up and Purification: The reaction mixture is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired isoxazole derivative.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is paramount.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Crystal Harvesting: Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals may form. These crystals are then carefully harvested for X-ray diffraction analysis.
Caption: General workflow for the synthesis and crystallization of isoxazole derivatives for X-ray analysis.
Comparative Crystallographic Analysis
To illustrate the structural nuances of 4-bromo-3-methylisoxazole derivatives and their analogs, we will compare the crystal structure of 4-bromo-5-methyl-1,2-oxazol-3-amine with a closely related halogenated isoxazole derivative. While a direct crystal structure for 4-bromo-3-methylisoxazole is not publicly available, the analysis of this derivative provides valuable insights into the influence of the bromo and methyl substituents on the isoxazole core.
| Compound | 4-bromo-5-methyl-1,2-oxazol-3-amine | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[5] |
| CSD Refcode | Not available in provided search | Not available in provided search |
| Formula | C₄H₅BrN₂O | C₁₃H₁₂BrNO₄ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Key Bond Lengths (Å) | C3-N2: 1.37, C4-Br1: 1.88 | C5-Br1: 1.87, C2-O1: 1.35 |
| Key Bond Angles (°) | N2-C3-C4: 112.5, C3-C4-Br1: 126.8 | O1-C2-N3: 115.4, C4-C5-Br1: 128.2 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, Br···N halogen bonds | C-H···O hydrogen bonds, π-π stacking |
4-bromo-5-methyl-1,2-oxazol-3-amine: The crystal structure of this derivative reveals a planar isoxazole ring. The bromine atom at the 4-position and the methyl group at the 5-position significantly influence the crystal packing. The presence of the amino group at the 3-position facilitates the formation of N-H···N hydrogen bonds, creating a robust network in the solid state. Furthermore, the bromine atom participates in Br···N halogen bonds, further stabilizing the crystal lattice.
Alternative Compound: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate: In this oxazole derivative, the bromine is at the 5-position. The crystal packing is dominated by C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings.[5] The absence of a strong hydrogen bond donor like an amino group leads to a different supramolecular assembly compared to the 4-bromo-5-methyl-1,2-oxazol-3-amine.
Caption: Comparison of the molecular structures and key intermolecular interactions of two bromo-substituted azole derivatives.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern. The use of well-established reactions like [3+2] cycloadditions provides a reliable and often regioselective pathway to the target isoxazoles.[4] The purification and crystallization protocols are designed to be self-validating. Successful crystallization and subsequent high-resolution X-ray diffraction data confirm the identity and purity of the synthesized compound. The refinement of the crystal structure should result in low R-factors and a clean difference Fourier map, indicating an accurate structural model.
Conclusion
This comparative guide highlights the critical role of X-ray crystallography in elucidating the structural intricacies of 4-bromo-3-methylisoxazole derivatives and their analogs. The subtle interplay of substituents and the resulting non-covalent interactions dictate the supramolecular architecture in the solid state. This atomic-level understanding is indispensable for medicinal chemists and drug development professionals in the rational design of novel therapeutics with optimized properties and biological activities. The provided experimental frameworks for synthesis and crystallization serve as a practical foundation for researchers entering this exciting field.
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Acta Crystallographica Section C: Crystal Structure Communications, 52(10) , 2513-2515. (1996).
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Beilstein Journal of Organic Chemistry, 18 , 446-458. (2022).
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Chemistry LibreTexts. (2022, April 7). 7.13: Single Solvent Crystallization.
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University of Minnesota. (n.d.). Recrystallization method.
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ResearchGate. (2019, June 17). Known biologically active isoxazolidinyl triazoles exemplified by...
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Pharmaceuticals, 16(2) , 228. (2023).
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ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
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Journal of the Chinese Chemical Society, 61(5) , 547-554. (2014).
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WIPO Patent Scope. (2004, February 5). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES.
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MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
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Asian Journal of Research in Chemistry, 5(5) , 634-637. (2012).
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ResearchGate. (2019, June 17). Synthesis, immunosuppressive properties, mechanism of action and X-ray analysis of a new class of isoxazole derivatives.
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Chemistry LibreTexts. (2022, April 7). 7.13: Single Solvent Crystallization.
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ResearchGate. (2022). Structural motifs of various bioactive compounds containing oxazole and isoxazole moieties.
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Wiley Online Library. (1999). The Chemistry of Heterocyclic Compounds, Volume 49: Isoxazoles, Part Two.
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International Journal of Pharmaceutical Sciences and Research, 10(10) , 4524-4533. (2019).
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ResearchGate. (2010). Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles.
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Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4) , 401–405. (2021).
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Taylor & Francis Online. (2006, August 31). Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles.
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Journal of Pharmaceutical Chemistry, 9 , 297. (2023).
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PubChem. (n.d.). Isoxazole.
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MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
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BenchChem. (2025). High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols.
-
MDPI. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
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ResearchGate. (2025, January). X‐ray crystal structure of compound 3 aa and 4 aa.
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ResearchGate. (n.d.). Scheme 1 Structures of isoxazoles exhibiting biological or pharmaceutical activities (3).
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ResearchGate. (n.d.). 5‐(pseudo)halogenated isoxazoles prepared in this study.
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DSpace@NIT Rourkela. (n.d.). Crystal Structure Analysis of Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate.
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ResearchGate. (2020, February 27). Crystal Structure Analysis of Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate.
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MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
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Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6) , 634–638. (2023).
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ResearchGate. (n.d.). Chemical structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate.
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SciSpace. (2014). Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl- 4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxl.
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MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
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Journal of the Chemical Society, Perkin Transactions 2. (1983). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids.
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A Comparative Guide to the Reactivity of Bromo-isoxazole Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] Functionalization of the isoxazole ring, often accomplished via palladium-catalyzed cross-coupling reactions, is a critical strategy for the synthesis of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 3-bromo, 4-bromo, and 5-bromoisoxazole isomers in key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. We will explore the underlying mechanistic principles, provide comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic goals.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][2] Its presence in pharmaceuticals like the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide highlights the ring's favorable physicochemical and biological properties.[2] The ability to introduce diverse substituents onto this core structure is paramount for modulating pharmacological activity, solubility, and other drug-like properties.[1]
Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds.[3][4] Brominated isoxazoles serve as key precursors in these transformations, with the position of the bromine atom significantly influencing the substrate's reactivity.[5] Understanding these reactivity differences is crucial for efficient reaction design and optimization.
The Bromo-isoxazole Isomers: A Structural Overview
There are three primary isomers of mono-bromo-isoxazole, distinguished by the position of the bromine atom on the heterocyclic ring:
-
3-Bromo-isoxazole
-
4-Bromo-isoxazole
-
5-Bromo-isoxazole
The electronic and steric environment of the carbon-bromine (C-Br) bond in each isomer is distinct, which directly impacts the ease of oxidative addition to the palladium(0) catalyst—the rate-determining step in many cross-coupling cycles.[6][7]
Comparative Reactivity in Palladium-Catalyzed Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. Within the bromo-isoxazole series, a further differentiation in reactivity is observed due to the electronic nature of the isoxazole ring.
Theoretical Underpinnings: Electronic Effects
The isoxazole ring is electron-deficient, and the position of the bromine atom relative to the two heteroatoms dictates the polarization of the C-Br bond.
-
C5 Position: The C5 position is adjacent to the oxygen atom and beta to the nitrogen atom. This position is generally considered the most electrophilic carbon in the ring, making the C5-Br bond highly susceptible to oxidative addition.
-
C3 Position: The C3 position is adjacent to the nitrogen atom and beta to the oxygen atom. It is also an electrophilic site, though generally considered slightly less reactive than the C5 position.
-
C4 Position: The C4 position is flanked by two carbon atoms and is the most "electron-rich" of the three positions. Consequently, the C4-Br bond is the least polarized and typically the least reactive in oxidative addition.
This leads to a general reactivity trend for bromo-isoxazole isomers in palladium-catalyzed reactions:
5-Bromo-isoxazole > 3-Bromo-isoxazole > 4-Bromo-isoxazole
Experimental Evidence: A Comparative Analysis
The following sections summarize the observed reactivity trends in three major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[8][9][10]
-
5-Bromo-isoxazoles are highly efficient substrates in Suzuki-Miyaura couplings. For instance, 3,4-disubstituted 5-bromoisoxazoles have been shown to react in good to high yields when bulky phosphine ligands like P(t-Bu)₃ are employed to suppress side reactions.[1]
-
3-Bromo-isoxazoles also participate readily in Suzuki couplings, serving as reliable building blocks for various substituted isoxazoles.
-
4-Bromo-isoxazoles are the most challenging substrates. While successful couplings have been reported, they often require more forcing conditions or specialized catalyst systems. In some cases, attempts to couple 4-bromoisoxazoles with arylboronic acids have been unsuccessful under standard conditions.[11]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Isomer | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ / dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [12][13] |
| 5-Bromo-1H-indazole | Pd(PCy₃)₂ / PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [13] |
| 5-Bromo-1H-indazole* | Pd(PPh₃)₄ / PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [13] |
| 4-Iodoisoxazole | Pd(PPh₃)₄ | Na₂CO₃ | EtOH/H₂O | Reflux | N/A | Good | [11] |
*Note: Data for the closely related 5-bromoindazole system is used to illustrate catalyst performance trends, as direct comparative data for all three isoxazole isomers under identical conditions is scarce in the literature.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[14][15][16] The general reactivity trend of the bromo-isoxazole isomers holds in this reaction as well. The electron-deficient nature of the isoxazole ring makes the resulting substituted alkenes valuable synthetic intermediates.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[17][18][19][20] This reaction is a powerful method for constructing arylalkynes and conjugated enynes.
-
5-Bromo- and 3-Bromo-isoxazoles are generally good substrates for Sonogashira coupling, reacting under standard conditions to afford the corresponding alkynylated isoxazoles.
-
4-Bromo-isoxazoles are less reactive and may require higher temperatures, stronger bases, or more active catalyst systems to achieve good yields.
Mechanistic Insights
The differences in reactivity are rooted in the kinetics of the palladium catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The crucial first step is the oxidative addition of the bromo-isoxazole to the Pd(0) catalyst.[6][7] This step involves the cleavage of the C-Br bond and the formation of an organopalladium(II) intermediate. The rate of this step is highly dependent on the electron density at the carbon atom bearing the bromine. A more electrophilic carbon facilitates the attack by the electron-rich Pd(0) catalyst, leading to a faster reaction. As discussed, the electrophilicity of the carbon atoms in the isoxazole ring follows the order C5 > C3 > C4, which directly correlates with the observed reactivity of the corresponding bromo-isomers.
Experimental Protocols
The following are generalized, yet robust, starting protocols for performing Suzuki-Miyaura couplings with bromo-isoxazoles. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo or 3-Bromo-isoxazole
Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[13]
Materials:
-
Bromo-isoxazole (5-bromo or 3-bromo isomer)
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, Dimethoxyethane (DME))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add the bromo-isoxazole (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., DME/water) is used, degas the mixture by bubbling with inert gas for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) and ligand (if not using a pre-catalyst) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Considerations for Coupling with 4-Bromo-isoxazole
Due to its lower reactivity, successful coupling of 4-bromo-isoxazole often requires:
-
More Active Catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.
-
Stronger Bases: The use of stronger bases like K₃PO₄ or CsF may be necessary.
-
Higher Temperatures: Reaction temperatures may need to be increased.
Conclusion and Future Outlook
The positional isomerism of bromo-isoxazoles has a profound and predictable impact on their reactivity in palladium-catalyzed cross-coupling reactions. The general trend of 5-bromo > 3-bromo > 4-bromo provides a valuable guideline for synthetic planning. 5-Bromo-isoxazoles are the most versatile and reactive isomers, readily participating in a wide range of transformations under relatively mild conditions. Conversely, 4-bromo-isoxazoles represent the most significant challenge, often necessitating more specialized and forceful reaction conditions for successful coupling.
For researchers and drug development professionals, a strategic selection of the bromo-isoxazole isomer is paramount. When designing a synthesis, it is often advantageous to plan for the introduction of the C-C bond at the more reactive C5 or C3 positions. However, when functionalization at C4 is required, an understanding of the need for more potent catalytic systems is essential for achieving the desired synthetic outcome. Future research will likely focus on the development of novel palladium catalysts with enhanced activity to enable the efficient and mild coupling of less reactive heteroaryl halides like 4-bromo-isoxazole.
References
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- csbsju.edu. (n.d.).
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- MDPI. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
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A Senior Application Scientist's Guide to Validating the Structure of (4-bromo-3-methylisoxazol-5-yl)methyl acetate by High-Resolution Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. For researchers synthesizing novel heterocyclic compounds, such as the promising isoxazole derivative, (4-bromo-3-methylisoxazol-5-yl)methyl acetate, establishing its precise molecular structure is of paramount importance. This guide provides an in-depth, technically-grounded comparison of High-Resolution Mass Spectrometry (HRMS) approaches for the structural validation of this target molecule, moving beyond a simple recitation of protocols to explain the critical thinking behind experimental design.
The Central Challenge: Beyond Molecular Weight to Unambiguous Structure
While techniques like NMR and elemental analysis provide foundational structural information, HRMS offers an unparalleled combination of sensitivity and specificity, making it an indispensable tool for confirming molecular formula and probing molecular architecture through fragmentation analysis.[1][2] Our target molecule, this compound, with a monoisotopic mass of 232.96876 Da and a molecular formula of C₇H₈BrNO₃[3], presents a perfect case study for demonstrating the power of HRMS.
The primary objective of this guide is to present a robust, self-validating workflow for the structural elucidation of this compound using HRMS, with a focus on tandem mass spectrometry (MS/MS) to map its fragmentation pathways.
Comparing Ionization Techniques: A Deliberate Choice
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For a small organic molecule like our target, several "soft" ionization methods, which generate molecular ions with minimal initial fragmentation, are viable.[4][5]
| Ionization Technique | Principle | Suitability for this compound | Rationale |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from the analyte in solution.[5] | Excellent | The presence of polar functional groups (ester, isoxazole ring) makes it readily ionizable in solution, typically forming a protonated molecule [M+H]⁺. ESI is a very common and robust technique for a wide range of organic molecules.[4][6] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer charge to the analyte molecules in the gas phase.[7][8][9] | Good Alternative | Suitable for moderately polar to non-polar, thermally stable compounds.[8][10] While our molecule is polar enough for ESI, APCI could be a useful alternative if matrix effects are an issue in ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating desorption and ionization of the analyte.[11][12] | Less Ideal | While MALDI can be used for small molecules, it often suffers from matrix-related interferences in the low mass range.[13][14] Given the straightforward nature of our analyte, ESI is a more direct and less complex choice. |
For the purpose of this guide, Electrospray Ionization (ESI) in positive ion mode is selected as the optimal technique due to the molecule's polarity and the high efficiency of ESI for such compounds.[6][15] We anticipate the formation of the protonated molecule, [M+H]⁺, as the primary precursor ion for subsequent fragmentation analysis.
Experimental Workflow: A Self-Validating System
The following workflow is designed to provide unambiguous structural validation, incorporating internal checks and leveraging the strengths of HRMS and tandem MS/MS.
Caption: Experimental workflow for HRMS-based structural validation.
Part 1: Accurate Mass Measurement and Formula Confirmation
The first and most critical step is to confirm the elemental composition. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas.[16][17][18]
Expected Result:
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₇H₈BrNO₃ | - |
| Protonated Formula | [C₇H₉BrNO₃]⁺ | C₇H₉BrNO₃⁺ |
| Monoisotopic Mass of Neutral | 232.96876 Da | - |
| Exact m/z of [M+H]⁺ | 233.97659 Da | 233.9766 ± 5 ppm |
A measured mass within a 5 ppm error margin of the theoretical value provides strong evidence for the proposed elemental composition.[19] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two prominent peaks in the mass spectrum separated by approximately 2 Da, further corroborating the presence of a single bromine atom.
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While accurate mass confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to determine how they are connected.[20][21][22] In this process, the protonated molecule ([M+H]⁺, the precursor ion) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[22] The resulting product ions are then mass-analyzed, providing a fragmentation "fingerprint" of the molecule.
The fragmentation of heterocyclic compounds often follows predictable pathways, involving the cleavage of weaker bonds and rearrangements.[23][24][25][26][27] For this compound, we can hypothesize a fragmentation pathway based on its structure.
Proposed Fragmentation Pathway:
The initial protonation is likely to occur on the isoxazole nitrogen or the ester carbonyl oxygen. Fragmentation is initiated by the cleavage of the weakest bonds.
Caption: Proposed MS/MS fragmentation of this compound.
Key Predicted Fragmentations:
-
Loss of Acetic Acid (Neutral Loss of 60.0211 Da): A very common fragmentation pathway for acetate esters is the loss of a neutral acetic acid molecule. This would result in the formation of the (4-bromo-3-methylisoxazol-5-yl)methyl cation at m/z 173.9554. This is often a dominant peak.
-
Loss of the Acetyl Group (Neutral Loss of 42.0106 Da): Cleavage of the ester bond can lead to the loss of a ketene molecule (CH₂CO), resulting in a protonated (4-bromo-3-methylisoxazol-5-yl)methanol ion at m/z 191.9660.
-
Isoxazole Ring Fragmentation: Heterocyclic rings can undergo characteristic cleavages.[23][24][28] Following the initial loss of acetic acid, the resulting cation could undergo rearrangement and cleavage of the isoxazole N-O bond, potentially leading to the loss of acetonitrile (CH₃CN) and the formation of a brominated fragment ion.
The accurate mass measurement of these product ions provides further structural confirmation. For instance, observing a fragment at m/z 173.9554 with a high mass accuracy would strongly support the proposed loss of acetic acid and confirm the presence of the (4-bromo-3-methylisoxazol-5-yl)methyl substructure.
Detailed Experimental Protocol
Objective: To confirm the molecular formula and validate the structure of this compound using ESI-HRMS and MS/MS.
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or a Sciex ZenoTOF™ 7600 system) equipped with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
Formic acid (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to create a working solution of 1-10 µM in 50:50 methanol:water (or acetonitrile:water).[29][30]
-
Acidify the final solution with 0.1% formic acid to promote protonation ([M+H]⁺ formation).[19][31]
-
-
HRMS (Full Scan) Analysis:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature) by infusing the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
Set the mass analyzer to a high resolution (e.g., >60,000 FWHM).
-
Process the resulting spectrum to determine the accurate m/z of the monoisotopic peak of the protonated molecule and its corresponding Br+2 isotope peak.
-
Use the instrument software to predict the elemental formula based on the accurate mass and isotopic pattern.[32][33]
-
-
HR-MS/MS (Tandem MS) Analysis:
-
Set up a product ion scan experiment.
-
In the first mass analyzer, select the monoisotopic [M+H]⁺ ion (m/z 233.9766) as the precursor ion with a narrow isolation window (e.g., 1-2 Da).
-
In the collision cell, apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This allows for observing both low-energy (more stable fragments) and high-energy (more extensive fragmentation) pathways.
-
In the second mass analyzer, scan for the resulting product ions.
-
Record the accurate masses of all significant product ions.
-
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of a novel compound like this compound is not achieved by a single measurement but by the convergence of evidence. High-resolution mass spectrometry provides two crucial layers of validation. First, the accurate mass measurement in full scan mode confirms the elemental composition with high confidence, leveraging the instrument's high resolving power and mass accuracy.[16][18][34] Second, tandem MS/MS analysis probes the molecule's connectivity by generating a fragmentation pattern that serves as a structural fingerprint.[1][20][22] By correlating the accurately measured masses of the fragment ions with logical bond cleavages and rearrangements, we can piece together the molecular puzzle, confirming the identity and structure of the synthesized compound. This rigorous, data-driven approach exemplifies the principles of scientific integrity and provides the trustworthy, authoritative data required for advancing drug development programs.
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The Isoxazole Scaffold: A Privileged Motif in Biological Assays - A Comparative Efficacy Guide
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas.[1] Its unique electronic properties and structural rigidity make it an attractive core for designing novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of the efficacy of various isoxazole-based compounds in key biological assays, underpinned by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, offering a comprehensive resource for researchers and drug development professionals.
Part 1: Anticancer Efficacy of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like casein kinase 1 (CK1), and disruption of cell signaling pathways such as the Wnt and Hedgehog pathways.[2][3][4][5] The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Analysis of In Vitro Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various isoxazole derivatives against different cancer cell lines, providing a direct comparison of their cytotoxic efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Isoxazolo-Indoles | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | Doxorubicin | - |
| 5a | Mahlavu (Liver) | 1.5 | Doxorubicin | - | |
| 5a | SNU475 (Liver) | 1.4 | Doxorubicin | - | |
| 5r | HepG2 (Liver) | 1.5 | Doxorubicin | - | |
| 5t | Huh7 (Liver) | 4.7 | Doxorubicin | - | |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | - |
| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | - |
Data synthesized from multiple sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow of the In Vitro MTT Cytotoxicity Assay
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
MTT Addition and Incubation: After the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Part 2: Anti-inflammatory Efficacy of Isoxazole Derivatives
Chronic inflammation is a hallmark of numerous diseases. Isoxazole derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Valdecoxib, a well-known NSAID, features an isoxazole core and is a selective COX-2 inhibitor, highlighting the therapeutic potential of this scaffold.
Comparative Analysis of COX-2 Inhibition (IC50 Values)
The following table presents the in vitro inhibitory activity of various isoxazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index (SI), which indicates the preference for inhibiting COX-2 over COX-1. A higher SI value is desirable as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| C1 | 80.38 ± 2.11 | 0.84 ± 0.02 | 94.83 |
| C2 | 60.25 ± 1.54 | 0.85 ± 0.04 | 70.68 |
| C3 | 22.56 ± 0.98 | 0.93 ± 0.01 | 24.26 |
| C4 | 8.00 ± 0.45 | 0.99 ± 0.05 | 8.08 |
| C5 | 35.55 ± 1.22 | 0.85 ± 0.04 | 41.82 |
| C6 | 50.00 ± 1.39 | 0.81 ± 0.03 | 61.73 |
| C7 | 95.92 ± 2.53 | 0.84 ± 0.02 | 113.19 |
| C8 | 100.42 ± 2.87 | 0.87 ± 0.03 | 115.43 |
| C9 | 50.44 ± 1.48 | 0.85 ± 0.04 | 59.34 |
| C10 | 3.00 ± 0.15 | 0.97 ± 0.05 | 3.09 |
| Celecoxib (Standard) | 50.00 | 0.05 | 1000 |
Data from a study on novel isoxazole derivatives.[6]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[7] The following table shows the percentage inhibition of paw edema by different isoxazole derivatives.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| L1 | 100 | Significant |
| L4 | 100 | Significant |
| L6 | 100 | Significant |
| L8 | 100 | Significant |
| L9 | 100 | Significant |
| L15 | 100 | Significant |
| L19 | 100 | Significant |
| Diclofenac Sodium (Standard) | - | Significant |
| Flurbiprofen-based oxadiazole 10 | - | 88.33 |
| Flurbiprofen-based oxadiazole 3 | - | 66.66 |
| Flurbiprofen-based oxadiazole 5 | - | 55.55 |
| Flurbiprofen (Standard) | - | 90.01 |
Note: "Significant" indicates a notable anti-inflammatory effect as reported in the source, though specific percentages were not always provided.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
Experimental Workflow for the Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Animal Grouping: Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole derivatives.
-
Drug Administration: Administer the compounds orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Mechanism of Action: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
Caption: Isoxazole derivatives can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
Part 3: Antimicrobial Efficacy of Isoxazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Isoxazole derivatives have shown promising activity against a range of bacterial pathogens. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Analysis of Antimicrobial Activity (MIC Values)
The following table summarizes the MIC values of various isoxazole derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TPI-1 | 12.50 | 12.50 |
| TPI-2 | 6.25 | 6.25 |
| TPI-3 | 6.25 | 6.25 |
| TPI-4 | 6.25 | 6.25 |
| TPI-5 | 6.25 | 6.25 |
| TPI-6 | 6.25 | 6.25 |
| TPI-7 | 12.50 | 12.50 |
| TPI-8 | 6.25 | 6.25 |
| TPI-9 | 6.25 | 12.50 |
| TPI-10 | 12.50 | 6.25 |
| TPI-11 | 6.25 | 6.25 |
| TPI-12 | 6.25 | 12.50 |
| TPI-13 | 12.50 | 12.50 |
| TPI-14 | 6.25 | 6.25 |
| TPI-15 | 12.50 | 12.50 |
| TPI-16 | 6.25 | 6.25 |
| TPI-17 | 6.25 | 6.25 |
| TPI-18 | 12.50 | 6.25 |
| TPI-19 | 12.50 | 6.25 |
| TPI-20 | 6.25 | 6.25 |
| Ciprofloxacin (Standard) | 1.56 | 1.56 |
| 178d | 100 | 117 |
| 178e | 95 | 110 |
| 178f | - | 95 |
| Cloxacillin (Standard) | 100 | 120 |
| 4e | - | 30-80 |
| 4g | - | 30-80 |
| 4h | - | 30-80 |
Data compiled from multiple studies.[1][12][13][14]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Compound Dilution: Perform a serial two-fold dilution of the isoxazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.
Conclusion
The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the efficacy of isoxazole-based compounds in anticancer, anti-inflammatory, and antimicrobial assays. The presented data and protocols underscore the importance of standardized experimental procedures for generating reliable and comparable results. Further exploration of structure-activity relationships within this class of compounds holds the promise of developing next-generation therapeutics with improved efficacy and safety profiles.
References
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Gujjarappa, R., et al. (2022). Isoxazole derivatives showing antimicrobial activity. ResearchGate. Available at: [Link]
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Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]
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Alam, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]
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Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
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Al-Hourani, B. J., et al. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. Available at: [Link]
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A Comparative Guide to Metal-Free Synthesis of Substituted Isoxazoles
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a privileged structure, integral to a multitude of therapeutic agents.[1][2] The drive towards sustainable and green chemistry has catalyzed a shift away from traditional metal-catalyzed syntheses, which, despite their efficacy, are often beleaguered by issues of cost, toxicity, and challenging purification.[1][3] This guide provides an in-depth comparison of contemporary metal-free methodologies for the synthesis of substituted isoxazoles, offering insights into the causality of experimental choices and providing actionable, validated protocols.
The Ascendancy of Metal-Free Approaches
The impetus for developing metal-free synthetic routes is clear: to circumvent the drawbacks associated with residual metal impurities in active pharmaceutical ingredients (APIs) and to align with the principles of green chemistry.[4][5] These methods often offer advantages such as milder reaction conditions, reduced waste, and simplified product isolation.[6] This guide will explore several prominent metal-free strategies, including the cornerstone 1,3-dipolar cycloaddition, innovative hypervalent iodine-mediated cyclizations, and emerging sustainable techniques.
The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) remains the most widely employed and versatile method for constructing the isoxazole ring.[3][6] The nitrile oxide is a fleeting intermediate, generated in situ to circumvent its propensity to dimerize.[7][8]
Mechanism of 1,3-Dipolar Cycloaddition
The reaction proceeds via a concerted pericyclic mechanism, although a stepwise diradical mechanism has also been proposed.[3][6] The regioselectivity of the addition is a key consideration, influenced by both steric and electronic factors of the substituents on the nitrile oxide and the dipolarophile.
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Comparative Protocols for Nitrile Oxide Generation
The choice of method for generating the nitrile oxide in situ is critical and can significantly impact yield and substrate scope.
Protocol 1: Dehydrohalogenation of Hydroximoyl Halides
This classical approach involves the initial conversion of an aldoxime to a hydroximoyl halide, followed by base-promoted elimination. N-Chlorosuccinimide (NCS) is a commonly used halogenating agent.[3]
Experimental Protocol:
-
To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., DMF), add N-chlorosuccinimide (1.1 mmol) at room temperature.
-
Stir the mixture for 30-60 minutes to form the hydroximoyl chloride.
-
Add the alkyne (1.2 mmol) followed by a base (e.g., triethylamine or DBU, 1.5 mmol) to generate the nitrile oxide in situ and initiate the cycloaddition.[9][10]
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: Oxidation of Aldoximes
Direct oxidation of aldoximes offers a more streamlined approach, avoiding the isolation of the hydroximoyl halide intermediate. A variety of mild oxidants can be employed.
Experimental Protocol using Sodium Hypochlorite: [3]
-
Dissolve the aldoxime (1.0 mmol) and the alkyne (1.2 mmol) in a solvent such as ethanol.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.5 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
| Method | Oxidant/Reagent | Base | Typical Yields | Advantages | Disadvantages |
| Dehydrohalogenation | NCS | Et3N or DBU | 60-95% | High yields, well-established.[9][10] | Two-step process (in situ), may require careful control of stoichiometry. |
| Direct Oxidation | NaOCl | - | 50-85% | One-pot, readily available oxidant.[3] | Can lead to side reactions, may not be suitable for sensitive substrates. |
| Hypervalent Iodine | PIFA, IBX | - | 70-90% | Mild conditions, high efficiency.[11][12] | Reagents can be expensive and require careful handling. |
Hypervalent Iodine-Mediated Synthesis
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient alternatives for various transformations, including the synthesis of isoxazoles.[13] These reagents can act as oxidants to generate nitrile oxides from aldoximes or facilitate intramolecular cyclizations.[11][12]
Mechanism of Iodine(III)-Mediated Cyclization
In a typical reaction, a hypervalent iodine(III) reagent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), oxidizes the aldoxime to generate the nitrile oxide, which is then trapped by a dipolarophile in a [3+2] cycloaddition.[11]
Caption: Hypervalent iodine-mediated synthesis of isoxazoles.
Protocol for Hypervalent Iodine-Mediated One-Pot Synthesis
This one-pot procedure is highly efficient for the synthesis of 3,5-disubstituted isoxazoles.[11]
Experimental Protocol:
-
To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of MeOH/H₂O (5 mL), add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).[11]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product via flash chromatography.
This method has been successfully applied to a range of aromatic and heteroaromatic aldoximes and terminal alkynes, consistently providing good to excellent yields.[11]
Green and Sustainable Synthetic Strategies
In line with the growing emphasis on environmentally benign chemistry, several metal-free methods for isoxazole synthesis have been developed that utilize sustainable energy sources or green reaction media.[4][5]
Ultrasound-Assisted Synthesis
Sonochemistry can significantly accelerate reaction rates and improve yields by generating localized high temperatures and pressures through acoustic cavitation.[2][4]
Experimental Protocol: Vitamin B1-Catalyzed Synthesis in Water [2]
-
In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and vitamin B1 (10 mol%) in water (5 mL).
-
Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.
-
Monitor the reaction progress by TLC. The solid product often precipitates from the solution upon completion.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.
| Method | Energy Source | Solvent | Catalyst | Typical Yields | Advantages |
| Conventional Stirring | Thermal | Water | Vitamin B1 | 70-85% (in 2-3 h) | Green solvent and catalyst.[2] |
| Ultrasound-Assisted | Sonication | Water | Vitamin B1 | 90-95% (in 30 min) | Rapid, high yields, energy-efficient.[2] |
Electrochemical Synthesis
Electrochemistry offers a reagent-free method for oxidation, avoiding the use of chemical oxidants and minimizing waste.[14][15] This technique has been successfully applied to the synthesis of isoxazolines from aldoximes and alkenes.[14]
Conceptual Workflow for Electrochemical Synthesis:
Caption: A simplified workflow for the electrochemical synthesis of isoxazolines.
While the electrochemical synthesis of fully aromatic isoxazoles is an area of active research, the existing protocols for isoxazolines demonstrate the potential of this clean technology.[14][15]
Conclusion and Future Outlook
The field of metal-free isoxazole synthesis is rich with diverse and efficient methodologies. The classical 1,3-dipolar cycloaddition remains a highly reliable and versatile strategy, with modern variations offering improved reaction conditions and yields. Hypervalent iodine-mediated reactions provide a powerful and mild alternative, while emerging green techniques such as sonochemistry and electrochemistry are paving the way for more sustainable manufacturing processes.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate scope, scalability, cost, and environmental impact. The protocols and comparative data presented in this guide offer a solid foundation for making informed decisions and for the continued innovation in the synthesis of these vital heterocyclic compounds.
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García-Vázquez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1547-1555. Available at: [Link]
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PubMed. (2013). Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. The Journal of Organic Chemistry, 78(17), 8386-8395. Available at: [Link]
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Sciety. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
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A Comparative Guide to Isoxazole Synthesis: Microwave-Assisted vs. Conventional Heating
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents, from antibacterial and antiviral to anticancer and anti-epileptic drugs.[1][2] The efficient synthesis of isoxazole derivatives is therefore a critical focus for researchers aiming to develop novel chemical entities with enhanced biological activity.
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often involve long reaction times, harsh conditions, and the use of hazardous solvents.[3] However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, faster, and often higher-yielding alternative.[2][4][5] This guide provides an in-depth, data-supported comparison of microwave-assisted and conventional heating methods for isoxazole synthesis, offering practical insights for researchers in drug development and organic synthesis.
Core Mechanisms in Isoxazole Synthesis
The construction of the isoxazole ring can be achieved through several synthetic pathways. Understanding these mechanisms is key to appreciating the impact of the chosen heating method. Two of the most prevalent routes are:
-
Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine: This is a classic and straightforward method where a 1,3-dicarbonyl compound (or its equivalent) undergoes condensation with hydroxylamine.[6] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[6]
-
1,3-Dipolar Cycloaddition: This powerful and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[7][8] This approach allows for a high degree of control over the substitution pattern of the resulting isoxazole ring.[7]
Both of these synthetic strategies can be significantly influenced by the method of energy input, which is where the comparison between conventional and microwave heating becomes critical.
Heating Methodologies: A Head-to-Head Comparison
The Conventional Approach: Conductive Heating
Conventional heating, typically using an oil bath or heating mantle, transfers energy to the reaction mixture indirectly. The vessel is heated first, and this heat is then transferred to the solvent and reactants via conduction and convection. This process is often slow and can lead to uneven heating, with the walls of the flask being hotter than the bulk of the solution.[9] This can result in longer reaction times and the formation of byproducts due to localized overheating.
The Microwave-Assisted Approach: Dielectric Heating
Microwave-assisted synthesis utilizes the ability of polar molecules (solvents and reactants) to absorb microwave energy and convert it into heat.[5][9] This "dielectric heating" is a fundamentally different mechanism from conventional heating. Key advantages include:
-
Rapid and Uniform Heating: Energy is delivered directly to the molecules throughout the reaction mixture, leading to rapid and uniform temperature increases.[9][10]
-
Superheating of Solvents: In sealed reaction vessels, solvents can be heated to temperatures well above their atmospheric boiling points due to increased pressure.[10] This can dramatically accelerate reaction rates.
-
Potential for "Non-Thermal" Effects: While the majority of microwave effects are attributed to rapid thermal heating, there is ongoing discussion about "non-thermal" or "specific" microwave effects that may influence reaction outcomes by altering activation energies.[10]
The practical consequence of these principles is a significant reduction in reaction times, often from hours to minutes, and frequently an improvement in product yields and purity.[4][5][11]
Quantitative Data: A Comparative Analysis
The advantages of microwave irradiation are not merely theoretical. Experimental data consistently demonstrates its superiority for the synthesis of various isoxazole derivatives.
| Reaction Type | Heating Method | Reactants | Solvent | Time | Yield (%) | Reference |
| Multi-component | Conventional (Heating) | Hydroxylamine HCl, Aromatic Aldehyde, Ethyl Acetoacetate | - | 3 hours | 90% | [3] |
| Multi-component | Ultrasound-assisted | Hydroxylamine HCl, Aromatic Aldehyde, Ethyl Acetoacetate | Water | 15 minutes | 95% | [3] |
| Cyclocondensation | Microwave | 1,3-Propanedione, Hydroxylamine HCl | Ethanol | 2.5 minutes | 72% | [1] |
| Cyclocondensation | Conventional (Reflux) | Chalcone, Hydroxylamine HCl | Ethanol/NaOH | Not specified | Lower yield | [2] |
| Cyclocondensation | Microwave | Chalcone, Hydroxylamine HCl | Ethanol/NaOH | 10-15 minutes | Higher yield | [2] |
| 1,3-Dipolar Cycloaddition | Conventional (Heating) | Sugar-derived precursor, Alkyne | Toluene | 8-10 hours | Good | [7] |
| 1,3-Dipolar Cycloaddition | Microwave | Sugar-derived precursor, Alkyne | Toluene | 15-20 minutes | Good | [7] |
Note: The table includes an ultrasound-assisted example for broader context on non-conventional energy sources, which shows similar benefits to microwave irradiation.
As the data illustrates, microwave-assisted methods consistently and dramatically reduce reaction times while often improving yields.[2][7]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are representative protocols for the synthesis of a 3,5-disubstituted isoxazole from a chalcone and hydroxylamine hydrochloride.
Protocol 1: Microwave-Assisted Synthesis of 3-(2-hydroxyphenyl)-5-arylisoxazole[2]
This protocol is adapted from the synthesis of novel isoxazole derivatives via chalcones.
Caption: Microwave-assisted isoxazole synthesis workflow.
Methodology:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).
-
Solvent Addition: Add a solution of ethanolic sodium hydroxide.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 210 W for 10-15 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2: Conventional Heating Synthesis
A conventional approach would typically involve refluxing the reactants for several hours.
Caption: Conventional heating isoxazole synthesis workflow.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol containing a base (e.g., sodium hydroxide or pyridine).
-
Heating: Heat the mixture to reflux using an oil bath for 3 to 6 hours.
-
Reaction Monitoring: Periodically take aliquots to monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the contents into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.
Conclusion: Why Microwave-Assisted Synthesis is the Superior Choice
For the synthesis of isoxazoles, the evidence overwhelmingly supports the adoption of microwave-assisted techniques. The core advantages are undeniable:
-
Drastic Reduction in Reaction Time: Reactions that take hours conventionally are often completed in minutes under microwave irradiation.[4][5][11]
-
Improved Yields and Purity: Uniform and rapid heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[2][11]
-
Energy Efficiency: Shorter reaction times and direct energy transfer make MAOS a more energy-efficient and sustainable "green chemistry" approach.[2][9]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, enabling the exploration of new reaction conditions.
While conventional heating remains a viable method, its inefficiency in terms of time, energy, and often yield, makes it a less attractive option for modern, fast-paced research and development environments. For scientists and drug development professionals looking to accelerate their discovery pipelines and embrace greener chemical practices, microwave-assisted synthesis is the clear and logical choice for constructing the vital isoxazole scaffold.
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A Spectroscopic Guide to (4-bromo-3-methylisoxazol-5-yl)methyl acetate and its Analogues: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth spectroscopic comparison of (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a compound of interest in medicinal chemistry, with its structurally related analogues. By dissecting the contributions of individual structural motifs to the overall spectral data, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing similar isoxazole-based compounds.
The isoxazole core is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents. The introduction of a bromine atom and a methyl acetate group imparts specific physicochemical properties that are critical to its biological activity. Understanding how these modifications are reflected in NMR, IR, and Mass Spectrometry data is crucial for unambiguous identification and for guiding further synthetic efforts.
Molecular Structures Under Investigation
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Below are the structures of our target compound, this compound, and its selected analogues for this comparative study.
Figure 1: Molecular structures of the target compound and its analogues.
A Comparative Spectroscopic Analysis
The following sections will delve into the predicted and experimentally observed spectroscopic features of our target compound and its analogues. This comparative approach allows for a logical deduction of the spectral characteristics of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment.
Proton (¹H) NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit three distinct singlets. The absence of adjacent protons for each group simplifies the spectrum, making it readily interpretable.
-
Isoxazole Methyl Protons (C3-CH₃): This signal is expected to appear as a singlet in the region of δ 2.2-2.4 ppm. In 3,5-dimethylisoxazole, the C3- and C5-methyl protons resonate at approximately δ 2.2 ppm and δ 2.4 ppm, respectively. The bromine at the C4 position in our target compound will likely induce a slight downfield shift.
-
Methylene Protons (-CH₂-O): The protons of the methylene bridge between the isoxazole ring and the acetate group are expected to resonate as a singlet around δ 5.0-5.3 ppm. The electronegative oxygen atom and the isoxazole ring both contribute to this downfield shift.
-
Acetate Methyl Protons (O-C(=O)-CH₃): These protons will give rise to a sharp singlet, typically observed around δ 2.1 ppm.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons are particularly informative. In 3,5-dimethylisoxazole, C3 and C5 appear at approximately δ 160 ppm and δ 169 ppm, while C4 is observed around δ 101 ppm. In our target compound, the bromine atom at C4 will cause a significant downfield shift for C4 and will also influence the shifts of the adjacent C3 and C5 carbons. Based on data for 4-bromo-3,5-dimethylisoxazole, the C4 carbon is expected to resonate at a lower field (around δ 90-100 ppm) due to the heavy atom effect of bromine.
-
Ester Carbonyl Carbon (C=O): The carbonyl carbon of the acetate group will be observed in the characteristic downfield region for esters, typically around δ 170 ppm.
-
Methylene Carbon (-CH₂-O): This carbon, situated between two electronegative moieties (the isoxazole ring and the acetate oxygen), will appear in the range of δ 60-65 ppm.
-
Methyl Carbons: The isoxazole methyl carbon (C3-CH₃) and the acetate methyl carbon (O-C(=O)-CH₃) are expected to resonate in the upfield region, around δ 10-15 ppm and δ 20-25 ppm, respectively.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | C3-CH₃ | ~2.3 (s) | ~12 |
| -CH₂-O | ~5.2 (s) | ~62 | |
| O-C(=O)-CH₃ | ~2.1 (s) | ~21 | |
| C=O | - | ~170 | |
| C3 (isoxazole) | - | ~160 | |
| C4 (isoxazole) | - | ~95 | |
| C5 (isoxazole) | - | ~168 | |
| 3,5-Dimethylisoxazole [1][2][3] | C3-CH₃, C5-CH₃ | 2.2 (s), 2.4 (s) | 11.5, 12.5 |
| C4-H | 5.8 (s) | 101.5 | |
| C3, C5 | - | 160.2, 169.1 | |
| 4-Bromo-3,5-dimethylisoxazole [4][5] | C3-CH₃, C5-CH₃ | 2.3 (s), 2.4 (s) | 12.0, 13.0 |
| C3, C5 | - | 158.0, 165.0 | |
| C4 | - | 98.0 | |
| Methyl 3-methylbenzoate [6][7][8][9] | Ar-CH₃ | ~2.4 (s) | ~21 |
| O-CH₃ | ~3.9 (s) | ~52 | |
| Aromatic H | 7.2-7.9 (m) | 127-138 | |
| C=O | - | ~167 | |
| Methyl 4-bromobenzoate [10][11][12][13][14] | O-CH₃ | ~3.9 (s) | ~52 |
| Aromatic H | 7.6 (d), 7.9 (d) | 128-132 | |
| C=O | - | ~166 |
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.
-
C=O Stretch (Ester): A strong, sharp absorption band is predicted in the range of 1735-1750 cm⁻¹. This is a characteristic absorption for saturated esters.[1][6][7][8][15]
-
C-O Stretch (Ester): Two distinct stretching vibrations for the C-O bonds of the ester are expected in the region of 1300-1000 cm⁻¹.[1][8]
-
C=N Stretch (Isoxazole): The C=N stretching vibration of the isoxazole ring typically appears in the 1650-1550 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration will be observed in the fingerprint region, typically between 600-500 cm⁻¹.
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| This compound (Predicted) | C=O (Ester) | 1735-1750 (strong) |
| C-O (Ester) | 1300-1000 (strong, multiple bands) | |
| C=N (Isoxazole) | 1650-1550 (medium) | |
| C-Br | 600-500 (medium to weak) | |
| 3,5-Dimethylisoxazole [2] | C=N | ~1620 |
| C-O | ~1430 | |
| Methyl 3-methylbenzoate [9] | C=O (Ester) | ~1720 |
| C-O (Ester) | ~1250, ~1120 | |
| Methyl 4-bromobenzoate [10][13] | C=O (Ester) | ~1725 |
| C-O (Ester) | ~1280, ~1110 | |
| C-Br | ~680 |
Table 2: Comparison of Key Infrared Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination.
For this compound (C₇H₈BrNO₃), the molecular weight is approximately 234.05 g/mol . Due to the presence of bromine, the molecular ion peak (M⁺) should appear as a characteristic doublet with roughly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br (M⁺ and M+2 peaks).
Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group.[10][11][16][17]
-
Loss of the Acetoxy Group: Cleavage of the C-O bond between the methylene group and the acetate oxygen would result in a fragment corresponding to the (4-bromo-3-methylisoxazol-5-yl)methyl cation.
-
Loss of the Methylene Acetate Group: Fragmentation could also lead to the formation of a 4-bromo-3-methylisoxazole radical cation.
-
McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, it is a common fragmentation pathway for esters with longer alkyl chains.[4][10]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental procedures are essential.
General Workflow for Spectroscopic Analysis
Figure 2: A generalized workflow for the spectroscopic analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands and compare them to correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.[12][13][18]
-
Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact (EI) for GC-MS, or ESI).[12][13][18]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of this compound with its analogues. By understanding the influence of each structural component on the NMR, IR, and Mass spectra, researchers can more confidently identify and characterize novel isoxazole derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality data. This comparative methodology underscores the power of spectroscopy as an indispensable tool in the arsenal of the modern medicinal chemist.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate
Welcome, valued research partner. At our core, we believe that groundbreaking science and unwavering safety are two sides of the same coin. This guide extends beyond the product data sheet to provide you with the essential operational intelligence for managing the chemical lifecycle of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, focusing specifically on its proper and safe disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a responsible and sustainable laboratory environment.
Hazard Identification and Waste Classification: The "Why" Behind the Protocol
Understanding the chemical nature of this compound is the critical first step in defining its disposal pathway. Structurally, the presence of a bromine atom covalently bonded to the isoxazole ring places this compound firmly in the category of halogenated organic compounds .[1][2] This classification is paramount because environmental regulations, such as those set forth by the Environmental Protection Agency (EPA), mandate specific, more stringent disposal methods for halogenated wastes compared to their non-halogenated counterparts.[3][4]
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related analogs like (3-Bromo-4-methylisoxazol-5-yl)methanol and methyl bromoacetate. The anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed.[5]
-
Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns.[5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[5]
Therefore, any waste containing this compound must be treated as Hazardous Halogenated Organic Waste .
| Hazard Profile Summary | |
| Chemical Class | Halogenated Organic Compound |
| Anticipated Hazards | Acute Toxicity (Oral), Skin Irritant/Corrosive, Serious Eye Irritant, Respiratory Irritant |
| Primary Disposal Route | Licensed Hazardous Waste Incineration |
| EPA Waste Code (Potential) | F-listed or U-listed waste, depending on process and concentration. Must be determined by the waste generator.[7][8] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring the proper safety measures are in place is non-negotiable. The causality is simple: to prevent exposure, we must establish barriers between the researcher and the chemical hazard.
-
Primary Engineering Control: All handling of this compound and its waste, including transfers to a waste container, must be conducted within a properly functioning and certified chemical fume hood.[5][9] This is to control and exhaust potentially harmful vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[9]
-
Hand Protection: Wear nitrile rubber gloves. Given the potential for skin irritation, consider double-gloving for transfers of significant quantities.[9] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.[9]
-
Footwear: Closed-toe shoes are required at all times.
-
Waste Collection and Segregation: A Critical Step for Safety and Cost-Efficiency
The principle of waste segregation is fundamental in a laboratory setting. Improperly mixed waste streams can lead to dangerous chemical reactions, and significantly increase disposal costs. Mixing halogenated waste with non-halogenated waste forces the entire volume to be disposed of via the more expensive halogenated route.[4][10]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container: Use a dedicated, compatible waste container clearly labeled "HALOGENATED ORGANIC WASTE ". The container must be in good condition, made of a material compatible with the chemical (e.g., polyethylene), and have a secure, tightly-sealing screw cap.[9][11]
-
Proper Labeling: Before adding any waste, affix a hazardous waste tag to the container.[10][12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components in the waste stream, with estimated percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").[12]
-
The date accumulation started.
-
-
Transferring Waste: Conduct the transfer inside a chemical fume hood. Pour the waste carefully to avoid splashing.
-
Secure Storage: Keep the waste container closed at all times, except when actively adding waste.[10][11] Store the container in a designated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidizing agents, and within secondary containment.[9][10]
Spill Management Protocol: Preparedness Prevents Escalation
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For a Small Spill (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood if possible.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[5][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a suitable container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).
-
Seal and Label: Seal the container and label it as "Spill Debris containing this compound" for disposal as hazardous waste.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
For a Large Spill (outside of a fume hood or beyond the lab's capacity to handle):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors to the lab and prevent re-entry.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency services immediately. Provide them with the chemical name and any available SDS.[11]
Final Disposal Pathway: From Cradle to Grave
Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from "cradle to grave".[4] This means your responsibility does not end when the waste container leaves your lab.
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.[5][6][13] The most common and effective disposal method for this type of compound is high-temperature incineration at a permitted facility, which ensures the complete destruction of the organic molecule.[2]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the waste management process for this compound.
Caption: Waste Management Workflow for this compound.
This guide provides a comprehensive framework for the safe handling and disposal of this compound. By integrating these principles into your standard operating procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific research.
References
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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This compound CID 67814794. PubChem, National Center for Biotechnology Information. [Link]
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29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet for Acetic acid ethyl ester. Carl ROTH. [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet for Ethyl Acetate. Lab Alley. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Occupational Safety and Health Administration. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
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Safety Data Sheet for Ethyl Acetate. Chemius. [Link]
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Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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- 13. Mobile [my.chemius.net]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling (4-Bromo-3-methylisoxazol-5-yl)methyl acetate
For the diligent researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. When handling novel compounds such as (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on groundbreaking research, uncompromised by preventable laboratory incidents.
Inferred Hazard Profile: A Synthesis of Structural Alerts
The molecular architecture of this compound contains several "structural alerts"—fragments known to be associated with potential toxicity.[1][2] Our assessment is based on data from related chemical classes:
-
Brominated Organic Compounds: These compounds can be toxic and environmentally hazardous. Bromine itself is highly reactive and corrosive.[3]
-
Isoxazole Derivatives: The isoxazole ring is a common moiety in pharmacologically active compounds.[4] While generally stable, the nitrogen-oxygen bond can be a site of reactivity under certain conditions.[5]
-
Acetate Esters: Short-chain acetate esters can cause irritation to the eyes, skin, and respiratory tract.[6][7] They can also have defatting effects on the skin with prolonged contact.[8]
Based on these structural parallels, we must assume that this compound may be:
-
Toxic if swallowed, inhaled, or absorbed through the skin.
-
A severe irritant to the skin and eyes, potentially causing burns.
-
A potential skin sensitizer, leading to allergic reactions upon repeated exposure.
-
Harmful to the environment.
Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical necessity.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound. This selection is based on a conservative interpretation of the potential hazards and aligns with established laboratory safety standards.[9][10]
| Body Part | PPE Recommendation | Rationale and Expert Insight |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Causality: Standard safety glasses are insufficient. The potential for severe eye irritation and splashes of a corrosive liquid necessitates the dual protection of tightly sealed goggles and a full-face shield.[11] Goggles protect against vapor and splashes, while the face shield provides a barrier against larger volume splashes and unforeseen reactions. |
| Hands | Double Gloving: Nitrile (inner) and Neoprene (outer) | Causality: A single pair of gloves may not provide adequate protection against a novel compound with unknown permeation characteristics. The inner nitrile glove offers dexterity and splash protection, while the outer, more robust neoprene glove provides broader chemical resistance.[6] This combination creates a more reliable barrier. Gloves should be inspected for any signs of degradation or puncture before and during use. |
| Body | Flame-Resistant (FR) Laboratory Coat | Causality: A standard cotton lab coat offers minimal protection against corrosive chemical splashes. An FR lab coat, preferably made of a material like Nomex®, provides a critical barrier against splashes and will not ignite or continue to burn if exposed to a flash fire, a potential risk when working with organic compounds. The coat must be fully buttoned with sleeves rolled down. |
| Respiratory | Chemical Fume Hood | Causality: All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation of potentially toxic vapors or aerosols. The sash should be kept as low as possible. In the event of a significant spill or aerosol generation outside of a fume hood, a full-face respirator with an organic vapor cartridge may be necessary as part of an emergency response. |
| Feet | Closed-toe, chemical-resistant shoes | Causality: To protect from spills and falling objects, shoes must fully cover the feet. Leather or other non-porous materials are recommended over cloth, which can absorb and retain chemical spills, leading to prolonged skin contact. |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of neoprene gloves over the nitrile gloves.
-
Goggles and Face Shield: Put on chemical splash goggles, ensuring a snug fit. Follow with the face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer neoprene gloves, peeling them off from the cuff downwards without touching the exterior surface with your bare hand. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides and headband. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inwards. Place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the inner nitrile gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualizing the Safety Workflow: PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Esters, Acetates: Health Hazards [iloencyclopaedia.org]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
- 9. clarionsafety.com [clarionsafety.com]
- 10. labequipmentdirect.com [labequipmentdirect.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
